Technical Documentation Center

1-(2'-Fluoro-4'-methoxyphenyl)ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine
  • CAS: 933585-50-3

Core Science & Biosynthesis

Foundational

1-(2'-Fluoro-4'-methoxyphenyl)ethanamine chemical properties

The following technical guide provides an in-depth analysis of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine , a critical chiral building block in medicinal chemistry. This document is structured for researchers and process c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine , a critical chiral building block in medicinal chemistry. This document is structured for researchers and process chemists, focusing on practical handling, synthesis, and application logic.

Executive Summary & Significance

1-(2'-Fluoro-4'-methoxyphenyl)ethanamine (also known as 2-Fluoro-4-methoxy-α-methylbenzylamine) is a functionalized phenethylamine derivative. It serves as a high-value pharmacophore in drug discovery, particularly for G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.

The molecule features two strategic substitutions on the phenyl ring:

  • 2-Fluoro (Ortho-F): Increases metabolic stability by blocking the metabolically labile ortho-position and modulates the pKa of the amine via inductive effects. It also influences the torsion angle of the side chain, locking specific bioactive conformations.

  • 4-Methoxy (Para-OMe): Acts as a hydrogen bond acceptor and electron-donating group (EDG), enhancing the nucleophilicity of the aromatic ring for further functionalization.

Physicochemical Properties

The following data aggregates experimental and predicted values for the free base and its common hydrochloride salt form.

PropertyValue / DescriptionNotes
IUPAC Name 1-(2-Fluoro-4-methoxyphenyl)ethanamine
CAS (Racemic) Not widely listed; derived from 458-40-2 analogs
CAS (R-Isomer HCl) 1309598-55-7 Most common commercial form
CAS (S-Isomer) 1149804-63-6
Molecular Formula C

H

FNO
Molecular Weight 169.20 g/mol (Free Base)205.66 g/mol (HCl Salt)
Appearance Colorless to pale yellow liquid (Base)White crystalline solid (HCl)
Boiling Point ~244°C (Predicted at 760 mmHg)
Solubility DCM, Methanol, Ethyl AcetateWater (Salt form), DMSO
pKa (Conjugate Acid) ~9.5 (Predicted)Slightly lower than non-fluorinated analog due to electron-withdrawing F.
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthetic Methodologies

The synthesis of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine typically proceeds via the reductive amination of its corresponding ketone precursor, 2'-fluoro-4'-methoxyacetophenone .

Core Synthetic Pathway (Reductive Amination)

This protocol is preferred for its operational simplicity and high yield. It avoids the use of high-pressure hydrogenation equipment.

Reagents:

  • Precursor: 2'-Fluoro-4'-methoxyacetophenone[1]

  • Amine Source: Ammonium Acetate (

    
    )
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    )
    
  • Solvent: Methanol (MeOH)

Step-by-Step Protocol
  • Imine Formation:

    • Dissolve 2'-fluoro-4'-methoxyacetophenone (1.0 eq) in anhydrous MeOH (0.5 M concentration).

    • Add Ammonium Acetate (10.0 eq) to the solution.

    • Expert Insight: A large excess of ammonium acetate is critical to push the equilibrium toward the imine intermediate and prevent the formation of secondary amines.

  • Reduction:

    • Add Sodium Cyanoborohydride (0.7 eq) portion-wise over 30 minutes.

    • Caution: Perform in a fume hood; HCN generation is a risk if acidified. Maintain pH > 6.

    • Stir the reaction mixture at room temperature for 12–24 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Quench the reaction with 1M HCl (carefully) to decompose excess hydride and hydrolyze borate complexes.

    • Basify the aqueous layer to pH > 12 using 6M NaOH.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry combined organics over

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude amine is often purified by converting it to the HCl salt. Dissolve in minimal Ethanol, add concentrated HCl, and precipitate with Diethyl Ether.

Visualization of Synthetic Logic

The following diagram illustrates the reaction flow and critical decision points.

SynthesisFlow Start 2'-Fluoro-4'-methoxyacetophenone Imine Imine Intermediate (Transient) Start->Imine NH4OAc, MeOH Excess Amine Source Reduct Reduction Step (NaCNBH3) Imine->Reduct In situ reduction Product 1-(2'-Fluoro-4'-methoxyphenyl) ethanamine (Racemic) Reduct->Product Workup (pH > 12) Resolution Chiral Resolution (L-Tartaric Acid) Product->Resolution Optional for Enantiopurity

Figure 1: Reductive amination pathway. The excess ammonium acetate drives the equilibrium toward the imine, which is selectively reduced.

Structural Analysis & Identification

Validating the identity of this molecule requires careful interpretation of NMR spectroscopy, particularly due to the Fluorine-Hydrogen coupling (


).
Expected 1H NMR Signatures ( )
  • 
     1.35 ppm (d, 3H):  Methyl group doublet (
    
    
    
    ).
  • 
     3.80 ppm (s, 3H):  Methoxy group singlet.
    
  • 
     4.30 ppm (q, 1H):  Benzylic methine proton.
    
  • Aromatic Region (

    
     6.5 - 7.3 ppm): 
    
    • Protons will exhibit complex splitting due to

      
       coupling.
      
    • H-3 (Ortho to F): Look for a doublet of doublets (dd) or multiplet due to strong ortho-F coupling (

      
      ).
      
    • H-5/H-6: Will show meta-coupling patterns.

Mass Spectrometry (ESI)[8]
  • [M+H]+: 170.2 m/z.

  • Fragmentation: Loss of

    
     (153.2 m/z) is a common primary fragment for benzylic amines.
    

Medicinal Chemistry Applications

This scaffold is frequently employed to modulate the physicochemical profile of drug candidates.

Metabolic Blocking

The 2-Fluoro substituent blocks the ortho-position from metabolic hydroxylation by Cytochrome P450 enzymes. This often extends the half-life (


) of the parent drug compared to the non-fluorinated analog.
Conformational Restriction

The steric bulk of the ortho-fluorine atom creates a rotational barrier around the phenyl-alkyl bond. This "conformational lock" can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor.

Electronic Tuning

The electron-withdrawing nature of Fluorine lowers the electron density of the aromatic ring slightly, which can reduce the rate of oxidative metabolism on the methoxy group (O-demethylation).

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard CodeDescriptionPrecautionary Measure
H302 Harmful if swallowed.Do not eat/drink in the lab. Wash hands after handling.[2][3][4][5][6]
H315 Causes skin irritation.[3][4][6][7]Wear nitrile gloves and lab coat.
H319 Causes serious eye irritation.[2][3][4][6][7]Wear safety goggles.[5][7] Use a face shield if handling large volumes.
H335 May cause respiratory irritation.[3][4][6]Mandatory: Handle only in a certified chemical fume hood.

Storage: Store the free base under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent oxidation (N-oxide formation) or carbamate formation from atmospheric


. The HCl salt is stable at room temperature but is hygroscopic.

References

  • Sigma-Aldrich. (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride Product Sheet. Retrieved from

  • PubChem. 2-(3-Fluoro-4-methoxyphenyl)ethanamine (Analog Data). National Library of Medicine. Retrieved from

  • Fluorochem. 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine HCl Safety Data Sheet. Retrieved from

  • MDPI. Synthesis of Chalcones from 2′-fluoro-4′-methoxyacetophenone. Molbank 2021. Retrieved from

  • Google Patents. Process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. WO2015159170A2. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic data for the chiral amine, 1-(2'-Fluoro-4'-meth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the chiral amine, 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine. As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization and quality control. This document synthesizes available data, proven analytical methodologies, and expert interpretation to serve as a definitive reference for researchers in the field.

While direct, publicly available experimental spectra for 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine are not readily found in comprehensive databases, this guide will provide a detailed, predictive analysis based on established principles of spectroscopy and data from closely related structural analogs. This approach offers a robust framework for the identification and characterization of this compound.

Molecular Structure:

Figure 1: Chemical structure of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine will exhibit characteristic signals for the aromatic protons, the methoxy group, the benzylic proton, and the methyl and amine protons. The presence of the fluorine atom will introduce specific splitting patterns (coupling) for nearby protons.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data Summary:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey Insights
~ 7.2-7.4dd1HH-6'The ortho-coupling to H-5' and a smaller meta-coupling to the fluorine atom are expected.
~ 6.7-6.8m2HH-3', H-5'These protons will show complex splitting due to coupling with each other and the fluorine atom.
~ 4.1-4.3q1HCH-NH₂The benzylic proton will be a quartet due to coupling with the adjacent methyl group protons.
3.81s3HOCH₃A characteristic singlet for the methoxy group protons.
~ 1.5-1.7br s2HNH₂The amine protons often appear as a broad singlet and can exchange with D₂O.
~ 1.4-1.5d3HCH-CH₃A doublet due to coupling with the benzylic proton.

Causality Behind Predictions:

  • The electron-withdrawing nature of the fluorine atom will deshield the adjacent aromatic protons, shifting them downfield.

  • The methoxy group is electron-donating, which will shield the ortho and para protons, shifting them upfield.

  • The quartet and doublet pattern for the ethylamine side chain is a classic signature of this structural motif.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The fluorine atom will also couple to the carbon atoms, resulting in splitting of the signals.

Experimental Protocol for ¹³C NMR:

The protocol is similar to that for ¹H NMR, but with a longer acquisition time due to the lower natural abundance of the ¹³C isotope. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Data Summary:

Chemical Shift (δ, ppm)AssignmentKey Insights
~ 158-162 (d)C-2'The direct attachment to the highly electronegative fluorine atom will cause a significant downfield shift and a large one-bond C-F coupling constant.
~ 155-158C-4'The carbon attached to the oxygen of the methoxy group will be deshielded.
~ 125-130 (d)C-6'A smaller two-bond C-F coupling is expected.
~ 115-120 (d)C-1'A two-bond C-F coupling is anticipated here.
~ 100-105 (d)C-3'A smaller three-bond C-F coupling is expected.
~ 98-102 (d)C-5'A three-bond C-F coupling is anticipated.
55.5OCH₃A typical chemical shift for a methoxy carbon.
~ 45-50CH-NH₂The benzylic carbon.
~ 23-26CH-CH₃The methyl carbon of the ethylamine side chain.

Causality Behind Predictions:

  • The carbon directly bonded to the fluorine (C-2') will exhibit a large coupling constant (¹JCF), which is a definitive indicator of this connectivity.

  • The other aromatic carbons will show smaller C-F couplings (²JCF, ³JCF), which decrease with distance from the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Alternatively, a KBr pellet can be prepared for solid samples.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Data Summary:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500 (two bands)N-H stretchPrimary Amine (-NH₂)
2850-3000C-H stretchAliphatic (CH, CH₃)
~3050C-H stretchAromatic (C-H)
1500-1600C=C stretchAromatic Ring
1200-1300C-O stretchAryl Ether
1000-1100C-N stretchAmine
1100-1200C-F stretchAryl Fluoride

Causality Behind Predictions:

  • The two distinct N-H stretching bands are characteristic of a primary amine.

  • The strong C-O stretching band confirms the presence of the methoxy group.

  • The C-F stretching vibration provides evidence for the fluorine substituent on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for the analysis of small molecules like this one.

Experimental Protocol for GC-MS (EI):

  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from the solvent. The analyte then enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Mass Spectrometry Data:

The molecular ion peak (M⁺) for 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine (C₉H₁₂FNO) is expected at m/z 169. The fragmentation pattern will be dominated by cleavages that lead to stable carbocations.

Predicted Fragmentation Pathway:

fragmentation M [M]⁺˙ m/z 169 F1 [M - CH₃]⁺ m/z 154 M->F1 - •CH₃ F2 [M - NH₂]⁺ m/z 153 M->F2 - •NH₂ F3 [C₈H₉FO]⁺ m/z 139 F1->F3 - NH₃

Figure 2: Predicted key fragmentation pathways for 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine in EI-MS.

Predicted Key Mass Fragments:

m/zPlausible Fragment
169[C₉H₁₂FNO]⁺˙ (Molecular Ion)
154[C₈H₉FNO]⁺
153[C₉H₁₁FO]⁺
139[C₈H₈FO]⁺

Causality Behind Predictions:

  • The most common fragmentation for amines is the alpha-cleavage, which involves the loss of an alkyl radical from the carbon adjacent to the nitrogen. In this case, the loss of a methyl radical (•CH₃) would lead to a stable iminium ion at m/z 154.

  • Another likely fragmentation is the benzylic cleavage, resulting in the formation of a stable benzylic cation. The loss of the amino group (•NH₂) would result in an ion at m/z 153.

  • Subsequent loss of ammonia (NH₃) from the m/z 154 fragment could lead to the ion at m/z 139.

Conclusion and Future Perspectives

The spectroscopic characterization of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine is crucial for its application in synthetic and medicinal chemistry. This guide provides a comprehensive predicted analysis of its NMR, IR, and MS spectra, grounded in fundamental spectroscopic principles and data from analogous structures. These predictions offer a strong basis for the identification and quality assessment of this important chiral amine.

It is highly recommended that experimental data be acquired and compared with these predictions to build a complete and verified spectroscopic profile for this compound. Such data would be a valuable contribution to the scientific community, particularly for researchers working on the development of novel pharmaceuticals.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3]

Sources

Foundational

Biological Activity of Fluorinated Phenylethylamines: A Technical Guide

Executive Summary: The Strategic Value of Fluorine In medicinal chemistry, the introduction of fluorine into the phenylethylamine scaffold represents a critical tool for modulating pharmacokinetics and selectivity withou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Fluorine

In medicinal chemistry, the introduction of fluorine into the phenylethylamine scaffold represents a critical tool for modulating pharmacokinetics and selectivity without altering steric bulk significantly. This guide analyzes the biological activity of fluorinated phenylethylamines, distinguishing between ring-fluorinated amphetamines (e.g., 4-FA) and ring-fluorinated 2,5-dimethoxyphenethylamines (e.g., 2C-F).

Key Technical Insight: The high electronegativity (3.98 Pauling scale) and strong C-F bond (approx. 116 kcal/mol) of fluorine are utilized to block metabolic "soft spots" (specifically para-hydroxylation) and alter pKa values of neighboring amines. However, the biological outcome is highly position-dependent:

  • Amphetamine Scaffold: Para-fluorination (4-FA) shifts selectivity towards serotonin (5-HT) release while maintaining dopaminergic activity, creating a hybrid profile between amphetamine and MDMA.

  • 2C Scaffold: Para-fluorination (2C-F) drastically reduces 5-HT2A agonist potency compared to bromo- or iodo-analogs (2C-B, 2C-I) due to insufficient lipophilicity and steric bulk in the hydrophobic binding pocket.

Structure-Activity Relationships (SAR)[1]

The biological activity of these compounds is governed by the specific location of the fluorine atom. The following diagram illustrates the divergent SAR pathways between the amphetamine and 2C classes.

SAR Logic Flow

SAR_Logic Scaffold Phenylethylamine Scaffold Amph Alpha-Methyl (Amphetamines) Scaffold->Amph TwoC 2,5-Dimethoxy (2C-Series) Scaffold->TwoC Para_F 4-Fluoro (4-FA) Amph->Para_F Meta_F 3-Fluoro (3-FA) Amph->Meta_F Mech_Amph Result: SNDRA (Increased SERT affinity) Para_F->Mech_Amph Mech_Meta Result: DA/NE Releaser (Balanced) Meta_F->Mech_Meta TwoC_F 4-Fluoro (2C-F) TwoC->TwoC_F NBOMe N-Benzyl (25C-NBF) TwoC->NBOMe Mech_TwoC Result: Low Potency (Lack of Lipophilicity) TwoC_F->Mech_TwoC Mech_NBOMe Result: High Potency (Ortho-F Interaction) NBOMe->Mech_NBOMe

Caption: Divergent SAR pathways: 4-fluorination enhances serotonergic activity in amphetamines but diminishes potency in the 2C series due to hydrophobic pocket requirements.

Fluorinated Amphetamines: Pharmacology & Toxicology

Comparative Pharmacology

The substitution of hydrogen with fluorine on the amphetamine ring creates a spectrum of monoamine release profiles.

CompoundCommon NamePrimary MechanismSERT AffinityNeurotoxicity Risk
2-Fluoroamphetamine 2-FADA/NE ReleaserLowLow
3-Fluoroamphetamine 3-FADA/NE ReleaserModerateLow
4-Fluoroamphetamine 4-FASNDRA (Serotonin-NE-DA)HighModerate (Acute) / Low (Chronic)
4-Chloroamphetamine 4-CANeurotoxinVery HighSevere (Irreversible)
The "Para-Halogen Paradox" (Neurotoxicity)

A critical distinction must be made between 4-FA and its chlorinated analog, 4-CA .

  • 4-CA (Para-chloroamphetamine): A known neurotoxin used to selectively destroy serotonergic neurons. The C-Cl bond is weaker, leading to the formation of reactive quinone methides or radical species that covalently modify tryptophan hydroxylase (TPH).

  • 4-FA (Para-fluoroamphetamine): While 4-FA causes acute serotonin depletion, it does not induce the long-term serotonergic neurotoxicity seen with 4-CA. The C-F bond is metabolically stable and resistant to the oxidative defluorination required to form toxic reactive metabolites.

Expert Insight: The lack of long-term neurotoxicity in 4-FA compared to 4-CA validates the use of fluorine as a metabolic block that prevents the formation of downstream toxic adducts [1].

Fluorinated 2C Compounds: The Agonists

In the 2,5-dimethoxy-phenethylamine series (the "2C" family), activity is driven by 5-HT2A receptor agonism.[1][2][3][4]

The Lipophilicity Barrier (2C-F vs. 2C-B)

The 5-HT2A receptor contains a hydrophobic pocket at the binding site that accommodates the 4-position substituent.

  • Bromine (2C-B): Large, lipophilic halogen. Fits the pocket perfectly (High Potency).

  • Fluorine (2C-F): Small, low lipophilicity. Fails to fill the pocket or engage in necessary hydrophobic interactions. Result: 2C-F is virtually inactive at standard doses [2].

Where Fluorine Works: N-Benzyl Derivatives (25x-NBF)

While ring fluorination fails in the simple 2C structure, placing fluorine on an N-benzyl group (e.g., 25C-NBF ) restores and often enhances potency. The ortho-fluorine on the benzyl ring interacts with specific residues (likely Phe339 or Phe340) in the receptor, locking the ligand in an active conformation.

Mechanism of Action Diagram

MOA_Mechanism Rec 5-HT2A Receptor Ionic Ionic Bond (Asp3.32 - Amine) Rec->Ionic Hydro Hydrophobic Pocket (Residue 5.46) Rec->Hydro Halogen Halogen Bond / Steric Fit (Fluorine at Ortho-Benzyl) Rec->Halogen Ligand Fluorinated Ligand (e.g., 25C-NBF) Ligand->Rec Binds Gq Gq Protein Coupling Ionic->Gq Hydro->Gq Halogen->Gq PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca

Caption: 5-HT2A activation pathway. Note the specific requirement for hydrophobic/halogen interactions which 2C-F lacks but 25C-NBF fulfills.

Experimental Protocols

To validate the biological activity of these compounds, the following self-validating protocols are recommended.

Protocol A: Monoamine Release Assay (Synaptosomes)

Purpose: To determine if the compound acts as a substrate-type releaser (like amphetamine) or a reuptake inhibitor.

  • Preparation: Isolate rat brain synaptosomes (P2 fraction) via differential centrifugation.

  • Loading: Incubate synaptosomes with radiolabeled transmitter (

    
     or 
    
    
    
    ) for 15 min at 37°C.
  • Wash: Centrifuge and wash to remove extracellular radioligand.

  • Release Phase: Resuspend and treat with varying concentrations of the fluorinated test compound (1 nM – 100 µM).

  • Quantification: Terminate reaction by rapid filtration. Measure radioactivity in the filtrate (released fraction) vs. the filter (retained fraction).

  • Validation: Use Tyramine (known releaser) and Cocaine (reuptake inhibitor) as controls. A true releaser will induce efflux even in the presence of reuptake inhibition [3].

Protocol B: Radioligand Binding Assay (5-HT2A)

Purpose: To measure affinity (


) for the serotonin 2A receptor.

Workflow Diagram:

Binding_Assay Step1 1. Membrane Prep (HEK293-5HT2A) Step2 2. Incubation Test Cmpd + [125I]DOI (0.5 nM) Step1->Step2 Step3 3. Equilibrium (60 min @ 25°C) Step2->Step3 Step4 4. Termination (Rapid Filtration GF/B) Step3->Step4 Step5 5. Scintillation Counting Step4->Step5 Step6 6. Data Analysis (Cheng-Prusoff Correction) Step5->Step6

Caption: Standardized workflow for competitive radioligand binding assays using [125I]DOI as the high-affinity agonist radiotracer.

References

  • Baumann, M. H., et al. (2011).[5] The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. Link (Context: Methodology for release assays and comparative neurotoxicity mechanisms).

  • Shulgin, A., & Shulgin, A. (1991).[2][6][7] PIHKAL: A Chemical Love Story. Transform Press. Link (Context: Synthesis and lack of activity of 2C-F).

  • Rickli, A., et al. (2015).[8] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. Link (Context: 25x-NBOMe/NBF pharmacology and binding affinities).

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology. Link (Context: Transporter inhibition profiles of amphetamine derivatives).

Sources

Exploratory

The Strategic deployment of (R)-1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine as a Privileged Chiral Building Block in Modern Drug Discovery

Abstract (R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine is a highly valuable chiral building block in contemporary medicinal chemistry. Its unique structural features, including a stereogenic center, a fluorine atom, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine is a highly valuable chiral building block in contemporary medicinal chemistry. Its unique structural features, including a stereogenic center, a fluorine atom, and a methoxy group on the phenyl ring, offer a compelling combination of properties that are strategically leveraged in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile chiral amine, with a particular focus on its role in the development of innovative active pharmaceutical ingredients (APIs). The content herein is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this key synthetic intermediate.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This fundamental principle dictates that the three-dimensional arrangement of atoms in a drug molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological effects, with one enantiomer often being responsible for the desired therapeutic activity while the other may be inactive or even contribute to undesirable side effects. Consequently, the ability to selectively synthesize and incorporate single enantiomers is a cornerstone of modern drug development.

Chiral building blocks, such as (R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine, are instrumental in this endeavor. These molecules serve as foundational components for the construction of complex chiral drugs, enabling precise control over the stereochemistry of the final API. The subject of this guide, a fluorinated and methoxylated phenylethylamine derivative, has emerged as a particularly advantageous scaffold due to the synergistic effects of its constituent functionalities.

Physicochemical Properties and Structural Attributes

The strategic utility of (R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine stems from its distinct molecular architecture.

PropertyValueSource
Molecular Formula C₉H₁₂FNO[1]
Molecular Weight 169.2 g/mol [1]
CAS Number 1213670-08-6[1]
Hydrochloride Salt Molecular Formula C₉H₁₃ClFNO[2][3]
Hydrochloride Salt Molecular Weight 205.66 g/mol [2][3]
Hydrochloride Salt CAS Number 2074703-59-4[3][4]

The key structural features that impart its value as a building block are:

  • The Chiral Amine: The primary amine group at the stereogenic center provides a versatile handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and nucleophilic substitution reactions. The (R)-configuration is crucial for specific interactions with biological targets.

  • The Fluorine Substituent: The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.

  • The Methoxy Group: The methoxy group can influence solubility and also serve as a key interaction point with biological targets through hydrogen bonding. Its electronic properties can also modulate the reactivity of the aromatic ring.

Synthesis of (R)-1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine

The enantiomerically pure form of 1-(2-fluoro-5-methoxyphenyl)ethan-1-amine is most commonly obtained through two principal strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis via Reductive Amination

A highly efficient and atom-economical approach to chiral amines is the asymmetric reductive amination of a prochiral ketone. This method directly establishes the stereocenter in a single transformation.

Diagram: Asymmetric Reductive Amination Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A 2-Fluoro-5-methoxyacetophenone P One-Pot Reaction A->P B Amine Source (e.g., NH3, NH4OAc) B->P C Chiral Catalyst/Auxiliary C->P D Reducing Agent (e.g., H2, Formic Acid) D->P Z (R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine P->Z

Caption: A generalized workflow for the asymmetric reductive amination of 2-fluoro-5-methoxyacetophenone.

Experimental Protocol: Catalytic Asymmetric Reductive Amination

This protocol is a representative example and may require optimization based on the specific catalyst and equipment used.

  • Reactor Setup: A high-pressure reactor is charged with 2-fluoro-5-methoxyacetophenone (1.0 eq), a chiral iridium catalyst such as one from the Ir-PSA series (0.01-1.0 mol%), and an appropriate solvent (e.g., methanol or toluene).[3]

  • Addition of Amine Source: An amine source, such as ammonium acetate or a solution of ammonia in methanol, is added to the reactor.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 40-80 °C) until the reaction is complete, as monitored by techniques like HPLC or GC.

  • Work-up: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or distillation to afford the enantiomerically enriched (R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of a chiral catalyst is paramount for achieving high enantioselectivity. Iridium-based catalysts are often favored for their high activity and selectivity in the reduction of C=N bonds.

  • Solvent: The solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting both the reaction rate and enantioselectivity.

  • Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate while minimizing potential side reactions or catalyst decomposition.

Chiral Resolution of Racemic 1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine

An alternative and industrially viable method is the resolution of a racemic mixture of the amine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.

Diagram: Chiral Resolution Workflow

G cluster_start Starting Material cluster_reagents Reagent cluster_process Process cluster_product Product A Racemic 1-(2-fluoro-5-methoxyphenyl)ethan-1-amine P1 Diastereomeric Salt Formation A->P1 B Chiral Resolving Agent (e.g., Tartaric Acid Derivative) B->P1 P2 Fractional Crystallization P1->P2 P3 Liberation of Free Amine P2->P3 Z (R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine P3->Z

Caption: A typical workflow for the chiral resolution of a racemic amine via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with a Tartaric Acid Derivative

This protocol is based on general principles of diastereomeric salt resolution and may require empirical optimization.[5]

  • Salt Formation: The racemic 1-(2-fluoro-5-methoxyphenyl)ethan-1-amine (1.0 eq) is dissolved in a suitable solvent (e.g., methanol, ethanol). A solution of a chiral resolving agent, such as a derivative of tartaric acid (e.g., (R,R)-4-chlorotartranilic acid, ~0.5 eq), in the same solvent is added.[5]

  • Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling may be continued in an ice bath to maximize the yield.

  • Isolation of Diastereomeric Salt: The crystalline salt is collected by filtration and washed with a small amount of the cold solvent.[5]

  • Liberation of the Free Amine: The isolated diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M NaOH). The mixture is stirred until the salt dissolves and the free amine is partitioned into the organic layer.[5]

  • Extraction and Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the enantiomerically enriched (R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine. The enantiomeric excess (e.e.) should be determined by chiral HPLC.

Self-Validating System in Resolution:

The success of a chiral resolution is a self-validating process. The physical properties of the diastereomeric salts, such as melting point and solubility, will differ. The enantiomeric purity of the final product, as determined by chiral HPLC, provides direct evidence of the effectiveness of the separation.

Applications in Drug Discovery and Development

The unique combination of chirality, fluorine, and a methoxy group makes (R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine a privileged building block in the synthesis of various drug candidates. Its primary utility lies in its incorporation into molecules targeting the central nervous system (CNS) and in oncology.

Modulation of Neurotransmitter Systems

The phenylethylamine scaffold is a common motif in molecules that interact with neurotransmitter systems. The fluorine and methoxy substituents on the phenyl ring of the title compound can enhance its binding affinity and selectivity for specific receptors or transporters, such as those for serotonin and dopamine.[2] This makes it a valuable precursor for the development of novel antidepressants, anxiolytics, and other CNS-active agents.

Anticancer Activity

Compounds with similar structures to (R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine have demonstrated significant antimitotic activity against various human tumor cell lines.[2] The chiral amine can be incorporated into more complex molecules designed to interfere with cell division, making it a promising starting material for the discovery of new anticancer drugs.

Example of a Synthetic Application (Hypothetical based on common reactions):

A common application of a chiral amine is in the formation of an amide bond with a carboxylic acid to build a larger, more complex molecule.

Diagram: Amide Bond Formation

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A (R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine P Amide Coupling A->P B Carboxylic Acid (R'-COOH) B->P C Coupling Agent (e.g., HATU, EDCI) C->P D Base (e.g., DIPEA) D->P Z Chiral Amide P->Z

Caption: A generalized scheme for the synthesis of a chiral amide using (R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine.

Spectroscopic Characterization

The identity and purity of (R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine are confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the methine proton at the chiral center. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the methyl carbon, and the carbon of the chiral center.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3400-3250 cm⁻¹), C-H stretching, and C-O stretching of the methoxy group.[6]

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

(R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine stands out as a strategically important chiral building block in the arsenal of the medicinal chemist. Its synthesis, achievable through both asymmetric methods and classical resolution, provides access to an enantiomerically pure intermediate that combines the advantageous properties of a chiral amine, a fluorine atom, and a methoxy group. These features make it a highly sought-after precursor for the development of novel therapeutics, particularly in the areas of neuroscience and oncology. As the demand for stereochemically pure and structurally optimized drug candidates continues to grow, the utility of this versatile building block is expected to expand further, solidifying its role in the future of drug discovery.

References

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Google Patents. (n.d.). US5939588A - Asymmetric fluorine-containing primary amines and their preparation.
  • Kanto Chemical Co., Inc. (n.d.). Catalysts for Asymmetric Reductive Amination –Ir-PSA series. Retrieved from [Link]

Sources

Foundational

The Strategic Incorporation of Fluorine in Neurotransmitter Analogues: An In-Depth Technical Guide

Introduction: The Unique Role of Fluorine in CNS Drug Discovery In the intricate landscape of central nervous system (CNS) drug development, the strategic modification of neurotransmitter analogues is a cornerstone of me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Fluorine in CNS Drug Discovery

In the intricate landscape of central nervous system (CNS) drug development, the strategic modification of neurotransmitter analogues is a cornerstone of medicinal chemistry. Among the various elemental substitutions, the introduction of fluorine has emerged as a powerful and versatile tool.[1] Its unique physicochemical properties, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, allow for the fine-tuning of a molecule's pharmacological profile in ways that are often beneficial for potency, selectivity, and pharmacokinetics.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the profound effects of fluorine substitution on neurotransmitter analogues, from fundamental principles to practical applications in experimental workflows.

Part 1: The Physicochemical Impact of Fluorination on Molecular Properties

The strategic placement of fluorine atoms within a neurotransmitter analogue can induce significant changes in its electronic and conformational properties, which in turn dictate its interaction with biological targets.

Electronic Effects: Modulating Basicity and Acidity (pKa)

Fluorine is the most electronegative element, and its introduction into a molecule exerts a strong electron-withdrawing inductive effect.[3] When placed in proximity to a basic nitrogen atom, a common feature in many neurotransmitters, fluorine can significantly lower the pKa of the amine. This reduction in basicity can have profound consequences for a drug candidate's properties, including its solubility, membrane permeability, and receptor binding interactions.[4][5] For instance, fluorination at the β-position to an amine can decrease the pKa by approximately 1.7 units for each fluorine atom.[6] This modulation of ionization at physiological pH can enhance a compound's ability to cross the blood-brain barrier (BBB).[1]

Conformational Control: The Gauche Effect and Receptor Fit

Beyond simple electronic effects, fluorine can enforce specific molecular conformations through stereoelectronic interactions, most notably the fluorine gauche effect.[7][8] This effect describes the tendency of a C-F bond to align in a gauche conformation relative to an adjacent C-O, C-N, or another C-F bond, a preference driven by hyperconjugation.[9] In cyclic systems, such as the piperidine ring prevalent in many CNS drugs, an axial orientation of fluorine can be favored, which can pre-organize the molecule into a bioactive conformation for optimal receptor binding.[10][11][12] This conformational rigidity can lead to increased potency and selectivity.[13] For example, in fluorinated analogues of GABA, the gauche effect influences the preferred solution conformer, which in turn dictates its binding to GABAA receptors and the metabolic enzyme GABA aminotransferase.[14]

Part 2: Impact on Pharmacodynamics: Receptor Binding and Functional Activity

The ultimate goal of modifying a neurotransmitter analogue is to enhance its interaction with its target receptor and elicit a desired physiological response. Fluorine substitution can significantly influence both binding affinity and functional activity.

Receptor Affinity and Selectivity

The introduction of fluorine can alter a ligand's binding affinity (often measured as the inhibition constant, Ki) for its receptor through a combination of effects. The polarized C-F bond can participate in favorable dipole-dipole interactions within the receptor's binding pocket.[13] Furthermore, by altering the conformation of the ligand, fluorine can improve its complementarity to the binding site, leading to enhanced affinity. In some cases, fluorination can also improve selectivity for a particular receptor subtype. For instance, strategic fluorination of dopamine receptor ligands has been shown to modulate selectivity between D2 and D3 subtypes.[15][16]

The following table summarizes the effects of fluorine substitution on the binding affinities of various neurotransmitter analogues.

Neurotransmitter Analogue Receptor Target Non-Fluorinated Ki (nM) Fluorinated Analogue Fluorinated Ki (nM) Fold Change Reference
DopamineD2 Dopamine~15002-(4-fluoro-3-hydroxyphenyl)ethylamine~30000.5x[17]
EticloprideD2 Dopamine0.23N-(2-fluoroethyl) analog1.8~0.13x[18]
(R)-(+)-Aporphine5-HT2C Serotonin>10000C11-fluorobenzoyl derivative24>416x[19]
IndiplonGABA-A (α1β3γ2L)81 (EC50)2-fluoroethyl derivative105 (EC50)~0.77x[20]
Phenylpiperazine DerivativeD3 Dopamine3.5Phenyl-substituted fluoro analog0.48.75x[21]
Functional Activity and Signal Transduction

Fluorine substitution can also modulate the functional activity of a ligand, determining whether it acts as an agonist, antagonist, or allosteric modulator. This is often assessed by measuring the downstream signaling events following receptor activation, such as the production of second messengers like cyclic AMP (cAMP).[22][23] For G-protein coupled receptors (GPCRs), which are common targets for neurotransmitter analogues, agonist binding to Gs-coupled receptors stimulates adenylyl cyclase and increases cAMP levels, while agonist binding to Gi-coupled receptors inhibits adenylyl cyclase and decreases cAMP.[17]

Below is a diagram illustrating a generic GPCR signaling pathway leading to cAMP modulation.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC modulates cAMP cAMP AC->cAMP converts Ligand Fluorinated Neurotransmitter Analogue Ligand->GPCR binds ATP ATP ATP->AC Response Cellular Response cAMP->Response activates Radioligand_Binding_Workflow A Prepare Reagents: - Membranes - Radioligand - Test Compounds - Buffers B Set up 96-well plate: - Total Binding - Non-specific Binding - Compound Dilutions A->B C Add Radioligand and Membranes B->C D Incubate to Equilibrium C->D E Filtration and Washing D->E F Scintillation Counting E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki F->G

Caption: Workflow for a radioligand binding assay.

In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of a fluorinated analogue using human liver microsomes (HLMs). [4][6][10][24] Materials:

  • Human liver microsomes (pooled).

  • Test compounds (fluorinated and non-fluorinated).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Acetonitrile (ACN) with an internal standard (IS) to stop the reaction.

  • 96-well plates.

  • Incubator/shaker.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare working solutions of the test compounds.

  • Thaw the HLMs on ice and dilute to the desired concentration in phosphate buffer.

  • In a 96-well plate, add the HLM suspension and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer without the regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold ACN with IS.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percent remaining compound versus time and determine the half-life (t½) and intrinsic clearance (CLint).

Metabolic_Stability_Workflow A Prepare Reagents: - HLMs - Test Compounds - NADPH System - Buffers B Incubation Setup: - Add HLMs and Compound - Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Time-course Incubation C->D E Stop Reaction with Acetonitrile/IS D->E F Protein Precipitation and Centrifugation E->F G LC-MS/MS Analysis of Supernatant F->G H Data Analysis: - Quantify Parent Compound - Calculate t½ and CLint G->H

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

The incorporation of fluorine into neurotransmitter analogues is a highly effective strategy in modern CNS drug discovery. Its ability to modulate pKa, enforce bioactive conformations, enhance metabolic stability, and improve receptor binding affinity and selectivity provides medicinal chemists with a powerful tool to optimize lead compounds. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation using the described protocols, will enable the rational design of novel and improved therapeutics for a wide range of neurological and psychiatric disorders.

References

  • 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. (2011). PubMed. Available at: [Link]

  • cAMP Hunter™ eXpress GPCR Assay. DiscoverX. Available at: [Link]

  • cAMP Hunter™ eXpress GPCR Assays. DiscoverX. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Available at: [Link]

  • HitHunter cAMP XS+ assay for GPCR screening using the PHERAstar FS. BMG Labtech. Available at: [Link]

  • HitHunter cAMP assay for GPCRs. BMG LABTECH. Available at: [Link]

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2025). ResearchGate. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. (2025). PubMed Central. Available at: [Link]

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Fluorinated PET Tracers for Molecular Imaging of σ 1 Receptors in the Central Nervous System. (2018). PubMed. Available at: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available at: [Link]

  • Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. (1995). PubMed. Available at: [Link]

  • ADME Microsomal Stability Assay. BioDuro. Available at: [Link]

  • Synthetic Cathinones - Three Factor Analysis. (2013). DEA.gov. Available at: [Link]

  • 3-Fluoromethcathinone. Grokipedia. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. (2021). Semantic Scholar. Available at: [Link]

  • Fluorescent ligands for dopamine D2/D3 receptors. (2020). PubMed Central. Available at: [Link]

  • [ 18 F]Fluspidine—A PET Tracer for Imaging of σ 1 Receptors in the Central Nervous System. MDPI. Available at: [Link]

  • Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. (2026). PubMed. Available at: [Link]

  • Radioligand binding assays. (2013). Bio-protocol. Available at: [Link]

  • Radioligand Binding Detection of Receptors in Brain Membranes. Springer. Available at: [Link]

  • Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. (2011). PubMed. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Springer. Available at: [Link]

  • The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. (2024). MDPI. Available at: [Link]

  • GABAA receptor pharmacology of fluorinated derivatives of the novel sedative-hypnotic pyrazolopyrimidine indiplon. (2008). PubMed. Available at: [Link]

  • Fluorine-18-Labeled Antibody Ligands for PET Imaging of Amyloid-β in Brain. (2020). ACS Publications. Available at: [Link]

  • Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. (2025). ResearchGate. Available at: [Link]

  • Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

  • Substituted cathinone. Wikipedia. Available at: [Link]

  • Conformational specificity of GABA binding to the presynaptic GABAA receptor. (1994). PubMed. Available at: [Link]

  • Fluorine-substituted amphetamines and amphetamine derivatives and use thereof. Google Patents.
  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (2020). PubMed Central. Available at: [Link]

  • Neuropharmacology of Synthetic Cathinones. (2014). PubMed Central. Available at: [Link]

  • Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. (2010). PubMed Central. Available at: [Link]

  • Actions of fluorinated alkanols on GABA(A) receptors: relevance to theories of narcosis. (1999). PubMed. Available at: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). PubMed Central. Available at: [Link]

  • Structural insights into the GABAA receptor gating cycle. (2024). Apollo - University of Cambridge. Available at: [Link]

  • Discovery of Pre-Clinical Candidate VU6008055/AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M 4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. (2025). ACS Publications. Available at: [Link]

  • Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Fluoro-substituted Ethanamines

Foreword: The Strategic Imperative of Fluorine in Amine Scaffolds In the landscape of modern medicinal chemistry, few elements have proven as transformative as fluorine. Its strategic incorporation into drug candidates h...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Fluorine in Amine Scaffolds

In the landscape of modern medicinal chemistry, few elements have proven as transformative as fluorine. Its strategic incorporation into drug candidates has become a cornerstone of molecular design, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] When applied to foundational scaffolds like ethanamine, a ubiquitous motif in bioactive molecules, fluorination offers a powerful toolkit to meticulously sculpt physicochemical properties. This guide moves beyond a mere catalog of effects, delving into the mechanistic underpinnings and practical methodologies that empower researchers to harness fluorine's unique attributes. We will explore the causal relationships between fluorination and key molecular properties, providing both the theoretical framework and the field-proven experimental protocols necessary for rational drug design and development.

Section 1: The Inductive Effect and its Dominance over Basicity (pKa)

The basicity of the amine group, quantified by its pKa, is arguably the most critical physicochemical parameter for an amine-containing drug. It governs the compound's ionization state at physiological pH, which in turn dictates solubility, membrane permeability, receptor interaction, and off-target liabilities such as hERG binding. The introduction of fluorine, with its supreme electronegativity, exerts a profound and predictable influence on the pKa of a neighboring ethanamine.

Mechanistic Insight: The Power of Induction

Fluorine's impact on amine basicity is primarily driven by a strong negative inductive effect (-I effect). The fluorine atom withdraws electron density along the sigma bonds, extending through the carbon backbone to the nitrogen atom.[2] This reduction in electron density on the nitrogen makes its lone pair less available to accept a proton, thereby decreasing the basicity of the amine and lowering its pKa.

The magnitude of this pKa depression is highly dependent on the proximity of the fluorine atom(s) to the amine.

  • α-Fluorination: Substitution directly on the carbon bearing the nitrogen has the most dramatic effect. Each α-fluorine atom can be expected to decrease the pKa by approximately 1.6 units in a predictable, additive manner.[3]

  • β-Fluorination: While less dramatic than α-substitution, fluorine on the terminal carbon of the ethyl chain still significantly reduces basicity. For instance, the pKa of ethanamine is approximately 10.67, whereas the pKa of 2,2,2-trifluoroethanamine is a mere 5.7.[4][5]

  • γ-Fluorination and Beyond: The inductive effect weakens considerably with distance, and substitutions beyond the β-position have a much smaller, often negligible, impact on the amine's pKa.[6]

This predictable modulation allows chemists to fine-tune a molecule's ionization profile to optimize its pharmacokinetic and pharmacodynamic properties.[7]

Caption: Inductive effect of β-fluorination on ethanamine basicity.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for its accuracy and reliability in determining ionization constants.[8][9] This protocol ensures a self-validating system by relying on precise measurements of pH change relative to the volume of a strong titrant.

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure linearity and accuracy across the measurement range.[10]

  • Sample Preparation: Accurately prepare a solution of the fluoro-substituted ethanamine at a known concentration (e.g., 10 mM) in deionized water. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be included.

  • Titrant Preparation: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) for titrating the amine. The concentration must be known with high precision.

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel (e.g., at 25 °C) and immerse the calibrated pH electrode and a magnetic stirrer.

    • Add the titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point (the volume of titrant that is exactly half of the volume at the equivalence point). For polyprotic species, multiple inflection points will be observed.[8]

Computational Approaches

For rapid screening, computational methods can provide reliable pKa estimates. Methods based on quantum chemical calculations, such as Density Functional Theory (DFT) combined with a continuum solvation model (like COSMO or PCM), can predict pKa values by calculating the Gibbs free energy of the protonation/deprotonation reaction.[11] Machine learning models trained on datasets of fluorinated compounds are also emerging as powerful predictive tools, often overcoming the limitations of standard models that struggle with the unique effects of fluorine.[12][13][14]

Section 2: The Dichotomy of Fluorine's Influence on Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a master variable in drug disposition, affecting absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on lipophilicity is far more nuanced than its effect on pKa and defies simple generalizations.[6]

Mechanistic Insight: A Context-Dependent Balance

Replacing hydrogen with fluorine can either increase or decrease lipophilicity, depending on the molecular context.

  • Single Fluorine Substitution: In many aliphatic systems, replacing a C-H bond with a C-F bond can decrease lipophilicity. This is attributed to the high polarity of the C-F bond, which can engage in favorable interactions with water.

  • Perfluoroalkyl Groups (e.g., -CF3): Conversely, introducing a trifluoromethyl group almost invariably increases lipophilicity. The multiple C-F dipoles create a highly polarized surface, but one that is poorly solvated by water, leading to a "hydrophobic" character that favors partitioning into a nonpolar solvent like octanol.[15]

  • Vicinal vs. Geminal Fluorination: The spatial arrangement of fluorine atoms matters. For instance, vicinal difluoro-substituted compounds (F-C-C-F) often exhibit lower lipophilicity than their geminal (F2-C-C) counterparts, a phenomenon linked to differences in the overall molecular dipole moment.[6]

Understanding these competing effects is crucial for rational drug design. A medicinal chemist might use a single fluorine to subtly decrease the lipophilicity of a lead compound that is too "greasy," or employ a CF3 group to enhance membrane permeability.[16]

Experimental Protocol: logP Determination by the Shake-Flask Method

The "shake-flask" method, which directly measures the partitioning of a compound between n-octanol and water, is the benchmark for logP determination.[17][18]

Methodology:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water (or phosphate-buffered saline at pH 7.4 for logD) with n-octanol. This is a critical step to ensure thermodynamic equilibrium and prevent volume changes during the experiment.[19]

  • Compound Addition: Prepare a stock solution of the fluoro-ethanamine in the aqueous phase. Add a known volume of this stock to a vessel containing a known volume of the pre-saturated n-octanol. The final concentration should be low enough to avoid aggregation or micelle formation.[20]

  • Equilibration: Seal the vessel and shake or stir it vigorously for a set period (e.g., 1-3 hours) to facilitate partitioning. Afterward, allow the phases to separate completely, often by gentle centrifugation.[17]

  • Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in both the aqueous and octanol layers using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18][19]

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value:

    • P = [Concentration]octanol / [Concentration]aqueous

    • logP = log10(P)

Shake_Flask_Workflow A 1. Prepare Pre-Saturated n-Octanol and Water/Buffer B 2. Dissolve Compound in Aqueous Phase A->B C 3. Mix Phases and Equilibrate (Shake/Stir) B->C D 4. Separate Phases (Centrifugation) C->D E 5. Sample Octanol and Aqueous Layers D->E F 6. Quantify Concentration in Each Layer (HPLC) E->F G 7. Calculate Ratio logP = log([C]oct / [C]aq) F->G

Caption: Standard workflow for logP determination via the shake-flask method.

Data Summary: Fluorination Effects

The following table summarizes the impact of fluorination on the core properties of ethanamine.

CompoundStructurepKa (approx.)logP (calc.)Key Physicochemical Impact
EthanamineCH₃CH₂NH₂10.67[5]-0.13Baseline
2-FluoroethanamineFCH₂CH₂NH₂~9.0[21]-0.4[21]Significant pKa reduction; slight decrease in lipophilicity.
2,2,2-TrifluoroethanamineCF₃CH₂NH₂5.7[4]+0.4Drastic pKa reduction; significant increase in lipophilicity.

Note: logP values are computationally derived estimates and can vary. Experimental determination is recommended for definitive values.

Section 3: Conformational Control and Metabolic Fortification

Beyond modulating ionization and lipophilicity, fluorine substitution provides powerful tools for influencing molecular shape and enhancing metabolic stability—two pillars of modern drug design.

Conformational Preferences: The Gauche Effect

In molecules like 2-fluoroethanamine, fluorine substitution introduces a strong conformational preference known as the gauche effect. Due to stabilizing hyperconjugative interactions (σC-H → σ*C-F), the gauche conformer, where the fluorine and amine groups are adjacent, is often lower in energy than the anti conformer.[22][23] This conformational locking can pre-organize a ligand for optimal binding to its biological target, reducing the entropic penalty of binding and potentially increasing potency.[15] Microwave spectroscopy and quantum chemical calculations have been instrumental in characterizing these subtle but significant structural changes.[24][25]

Metabolic Stability: Blocking Metabolic "Soft Spots"

A primary reason for incorporating fluorine is to block sites of metabolic oxidation.[26] Cytochrome P450 enzymes, the primary drivers of drug metabolism, often hydroxylate electron-rich or sterically accessible C-H bonds. Replacing a vulnerable hydrogen with a fluorine atom can effectively shut down this metabolic pathway for two key reasons:

  • Bond Strength: The C-F bond (bond dissociation energy ~110-126 kcal/mol) is significantly stronger than a typical C-H bond (~105 kcal/mol), making it much more difficult to break.[27]

  • Electronic Perturbation: Fluorine's electron-withdrawing nature can deactivate adjacent C-H bonds, making them less susceptible to oxidative attack.[28]

This "metabolic blocking" strategy is frequently employed to increase a drug's half-life, improve its oral bioavailability, and reduce the formation of potentially reactive metabolites.[7][15]

References

  • Fluorine in drug discovery: Role, design and case studies. Google Vertex AI Search.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Effects of fluorine substitution on the shape of neurotransmitters: the rotational spectrum of 2-(2-fluorophenyl)ethanamine. PubMed.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.
  • The conformational landscape of 2-(4-fluoro-phenyl)
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
  • Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. PMC - NIH.
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.
  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing deriv
  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv.
  • Practical methods for the measurement of log P for surfactants.
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton.
  • Development of Methods for the Determin
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. PubMed.
  • pKa Data Compiled by R. Williams.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • 2-Fluoroethylamine. PubChem.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Asymmetric Synthesis Utilizing 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine

Introduction: The Strategic Advantage of Fluorinated Chiral Amines in Modern Synthesis The incorporation of fluorine into molecular frameworks is a cornerstone of modern medicinal chemistry, offering profound enhancement...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Chiral Amines in Modern Synthesis

The incorporation of fluorine into molecular frameworks is a cornerstone of modern medicinal chemistry, offering profound enhancements to metabolic stability, binding affinity, and lipophilicity.[1][2] When this strategic fluorination is combined with a chiral center, as in the case of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine, a powerful tool for asymmetric synthesis emerges. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this versatile chiral amine, focusing on its role as a high-performance resolving agent for racemic carboxylic acids. While direct use as a chiral auxiliary is less documented, we will also explore its potential in this capacity based on established chemical principles.

Core Application: Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation

The most prevalent and industrially scalable method for separating enantiomers is the formation of diastereomeric salts.[3] This classical technique leverages the differential solubility of diastereomeric salt pairs, formed by reacting a racemic mixture with a single enantiomer of a chiral resolving agent, to achieve efficient separation through fractional crystallization.[3][4][5] Enantiomerically pure 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine serves as an exemplary chiral base for the resolution of racemic carboxylic acids, a critical step in the synthesis of many active pharmaceutical ingredients (APIs).

The efficacy of this process is governed by the distinct crystalline structures and intermolecular interactions of the resulting diastereomeric salts. The presence of the 2'-fluoro and 4'-methoxy substituents on the aromatic ring of the amine can significantly influence the crystal lattice packing, enhancing the solubility difference between the two diastereomeric salts and leading to a more efficient separation.

Workflow for Diastereomeric Salt Resolution

The logical flow for a typical resolution process is outlined below. This workflow emphasizes empirical screening to identify optimal conditions for achieving high enantiomeric excess (e.e.) and yield.

G cluster_1 Phase 2: Scale-Up & Isolation Racemic_Acid Racemic Carboxylic Acid Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Chiral_Amine (R)- or (S)-1-(2'-Fluoro-4'- methoxyphenyl)ethanamine Chiral_Amine->Salt_Formation Solvent_Screen Solvent Screening (e.g., Alcohols, Esters, Ketones) Solvent_Screen->Salt_Formation Select Optimal Solvent Ratio_Optimization Amine:Acid Molar Ratio Optimization Ratio_Optimization->Salt_Formation Define Stoichiometry Temp_Profile Temperature Profile (Cooling Rate) Crystallization Fractional Crystallization Temp_Profile->Crystallization Control Crystal Growth Salt_Formation->Crystallization Filtration Isolation of Less Soluble Diastereomeric Salt Crystallization->Filtration Liberation Liberation of Enriched Acid (Acid/Base Workup) Filtration->Liberation Amine_Recovery Recovery of Chiral Amine Liberation->Amine_Recovery Final_Product Enantiomerically Enriched Carboxylic Acid Liberation->Final_Product

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

Detailed Protocol: Resolution of a Racemic Arylpropanoic Acid

This protocol provides a robust starting point for the resolution of a generic racemic 2-arylpropanoic acid, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs).

Materials:

  • Racemic 2-arylpropanoic acid

  • (R)-1-(2'-Fluoro-4'-methoxyphenyl)ethanamine (or the (S)-enantiomer)

  • Screening solvents: Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Chiral High-Performance Liquid Chromatography (HPLC) column for determining enantiomeric excess

Protocol Steps:

  • Salt Formation and Solvent Screening (Small Scale):

    • In a series of test tubes, dissolve 100 mg of the racemic acid in a minimal amount of various heated screening solvents.

    • Add 0.5 equivalents of (R)-1-(2'-Fluoro-4'-methoxyphenyl)ethanamine to each tube. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the purity of the initially crystallizing salt.[6]

    • Allow the solutions to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.

    • Observe which solvent system yields a crystalline precipitate.

  • Isolation of the Diastereomeric Salt:

    • Filter the crystalline salt from the optimal solvent system identified in step 1.

    • Wash the crystals with a small amount of the cold solvent to remove adhering mother liquor.[3]

    • Dry the salt under vacuum.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the dried diastereomeric salt in a biphasic mixture of an organic solvent (e.g., DCM) and 1 M HCl.

    • Stir vigorously until the solid dissolves completely and partitions between the two layers. The amine will be protonated and move to the aqueous layer, while the free carboxylic acid remains in the organic layer.

    • Separate the organic layer.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Excess (e.e.):

    • Analyze the enriched carboxylic acid using chiral HPLC to determine the enantiomeric excess.[6] The e.e. is calculated as: e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100.

  • Optimization:

    • Based on the initial e.e. and yield, further optimization can be performed by adjusting the molar ratio of the amine to the acid, the crystallization temperature profile, and the solvent composition (e.g., using solvent/anti-solvent mixtures).[4]

Data Interpretation: A Hypothetical Case Study

The following table summarizes hypothetical results from a screening study for the resolution of racemic 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) using (S)-1-(2'-Fluoro-4'-methoxyphenyl)ethanamine.

Resolving AgentSolventAmine:Acid RatioYield of Salt (%)e.e. of Recovered Acid (%)
(S)-AmineMethanol1:23585 (R)
(S)-AmineEthanol1:24092 (R)
(S)-AmineIsopropanol1:24295 (R)
(S)-AmineEthyl Acetate1:22578 (R)
(S)-AmineIsopropanol1:1.55590 (R)

This data is illustrative and serves as an example of a typical screening outcome.

Prospective Application: A Chiral Auxiliary in Asymmetric Synthesis

While less documented for this specific molecule, chiral amines are widely used as chiral auxiliaries to direct the stereochemical outcome of a reaction.[7][8] The general principle involves covalently attaching the chiral auxiliary to an achiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product.

Hypothetical Mechanism: Diastereoselective Alkylation

1-(2'-Fluoro-4'-methoxyphenyl)ethanamine could be used to form a chiral imine with a ketone or aldehyde. The resulting imine can then be deprotonated to form a chiral enamine or aza-enolate. The steric bulk of the fluoro-methoxyphenyl group would shield one face of the enamine, directing an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face. Subsequent hydrolysis of the resulting imine would yield an enantiomerically enriched α-alkylated ketone or aldehyde.

G cluster_0 Reactants Ketone + (S)-Amine Imine Chiral Imine (Face Shielded by Ar Group) Reactants->Imine Formation Deprotonation Deprotonation (e.g., LDA) Imine->Deprotonation Aza_Enolate Chiral Aza-Enolate Deprotonation->Aza_Enolate Alkylation Diastereoselective Alkylation (R-X from less hindered face) Aza_Enolate->Alkylation Alkylated_Imine Alkylated Imine Alkylation->Alkylated_Imine Hydrolysis Hydrolysis (Cleavage of Auxiliary) Alkylated_Imine->Hydrolysis Product Enantioenriched α-Alkylated Ketone Hydrolysis->Product Auxiliary_Recovery Recovered (S)-Amine Hydrolysis->Auxiliary_Recovery

Caption: Proposed workflow for use as a chiral auxiliary in alkylation.

Conclusion and Future Directions

1-(2'-Fluoro-4'-methoxyphenyl)ethanamine is a highly valuable chiral building block, primarily demonstrated as an effective resolving agent for racemic carboxylic acids. The protocols and workflows detailed herein provide a comprehensive framework for its successful application in diastereomeric salt resolution. Its potential as a chiral auxiliary, while speculative, is grounded in established principles of asymmetric synthesis and warrants further investigation. The unique electronic and steric properties conferred by the substituted phenyl ring make it a compelling candidate for the development of novel asymmetric transformations.

References

  • Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Benchchem.
  • 105321-49-1 | 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE. Fluoromart.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. Benchchem.
  • Chiral Amines in Asymmetric Synthesis. MilliporeSigma.
  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI.
  • (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Sigma-Aldrich.
  • 1956437-73-2|(S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride. BLDpharm.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • The role of fluorine in medicinal chemistry. PubMed.
  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.

Sources

Application

Application Notes and Protocols for the Diastereomeric Crystallization of Fluorinated Chiral Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Fluorine in Chiral Amine Resolution Chiral amines are indispensable building blocks in the pharmaceutical industry, with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Fluorine in Chiral Amine Resolution

Chiral amines are indispensable building blocks in the pharmaceutical industry, with the stereochemistry of a molecule often dictating its pharmacological activity. The introduction of fluorine into these molecules can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] However, the presence of fluorine also introduces unique challenges and opportunities in the resolution of racemic mixtures. This guide provides an in-depth exploration of diastereomeric crystallization as a powerful technique for the separation of fluorinated chiral amine enantiomers, offering both foundational principles and actionable protocols for laboratory application.

Fluorine's high electronegativity can significantly decrease the basicity of a nearby amine, which in turn affects the salt formation process with a chiral resolving agent.[1] Furthermore, the C-F bond can participate in various non-covalent interactions, including hydrogen bonding, which can influence the crystal lattice energy and, consequently, the solubility of the resulting diastereomeric salts.[3] A thorough understanding of these effects is paramount for the rational design and optimization of a diastereomeric crystallization process for this unique class of compounds.

The Principle of Diastereomeric Crystallization

Diastereomeric crystallization is a classical yet highly effective method for resolving racemic mixtures.[4] The core principle lies in the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[5] Unlike enantiomers, which possess identical physical properties, diastereomers have distinct physicochemical characteristics, most notably different solubilities in a given solvent system.[6] This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor.[5] The crystallized salt can then be isolated, and the desired enantiomer of the amine can be liberated, typically by treatment with a base.

The Influence of Fluorine on Key Experimental Parameters

The presence of fluorine in the chiral amine necessitates careful consideration of several key parameters that can significantly impact the success of the resolution.

Impact on Amine Basicity and Resolving Agent Selection

Fluorine atoms, particularly when positioned close to the amine group, exert a strong electron-withdrawing effect, which reduces the basicity of the amine.[1] This modulation of pKa is a critical factor in the selection of the chiral resolving agent. A less basic amine may require a stronger chiral acid to ensure efficient salt formation. Commonly used chiral resolving agents include:

  • Tartaric Acid and its Derivatives: Widely used due to their availability and effectiveness. Derivatives like dibenzoyltartaric acid and di-p-toluoyltartaric acid offer modified steric and electronic properties that can be advantageous for specific fluorinated amines.[7]

  • Mandelic Acid and its Derivatives: Another class of effective resolving agents for primary and secondary amines.

  • Camphorsulfonic Acid: A strong chiral acid that can be particularly useful for resolving less basic amines.[4]

The choice of resolving agent is often empirical, and a screening of several candidates is recommended to identify the one that forms diastereomeric salts with the most significant solubility difference.

The Role of Fluorine in Crystal Packing

The fluorine atom can act as a hydrogen bond acceptor and participate in other non-covalent interactions (e.g., C-H···F), which can influence the crystal packing of the diastereomeric salts.[3] This can either enhance or diminish the solubility difference between the diastereomers. A well-defined crystal packing, promoted by these interactions, can lead to higher diastereoselectivity in the crystallization process.[5]

Experimental Workflow for Diastereomeric Crystallization

The following diagram illustrates the general workflow for the diastereomeric crystallization of a fluorinated chiral amine.

Diastereomeric Crystallization Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization & Isolation cluster_2 Step 3: Liberation of Enantiomer Racemic Fluorinated Amine Racemic Fluorinated Amine Diastereomeric Salt Mixture in Solution Diastereomeric Salt Mixture in Solution Racemic Fluorinated Amine->Diastereomeric Salt Mixture in Solution Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salt Mixture in Solution Solvent Solvent Solvent->Diastereomeric Salt Mixture in Solution Cooling & Crystallization Cooling & Crystallization Diastereomeric Salt Mixture in Solution->Cooling & Crystallization Filtration Filtration Cooling & Crystallization->Filtration Less Soluble Diastereomeric Salt (Solid) Less Soluble Diastereomeric Salt (Solid) Filtration->Less Soluble Diastereomeric Salt (Solid) Mother Liquor (More Soluble Diastereomer) Mother Liquor (More Soluble Diastereomer) Filtration->Mother Liquor (More Soluble Diastereomer) Base Treatment Base Treatment Less Soluble Diastereomeric Salt (Solid)->Base Treatment Extraction Extraction Base Treatment->Extraction Purified Fluorinated Amine Enantiomer Purified Fluorinated Amine Enantiomer Extraction->Purified Fluorinated Amine Enantiomer

Caption: General workflow for the diastereomeric crystallization of a fluorinated chiral amine.

Detailed Protocols

Protocol 1: Screening of Resolving Agents and Solvents

Objective: To identify an effective chiral resolving agent and solvent system for the diastereomeric crystallization of a racemic fluorinated chiral amine.

Materials:

  • Racemic fluorinated chiral amine

  • A selection of chiral resolving agents (e.g., (R,R)-tartaric acid, (S,S)-dibenzoyl-tartaric acid, (R)-mandelic acid, (1S)-(+)-10-camphorsulfonic acid)

  • A range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, and mixtures thereof)

  • Small-scale crystallization vials or a 96-well plate

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the racemic fluorinated amine and each chiral resolving agent in a suitable solvent (e.g., methanol).

  • Matrix Screening: In separate vials, combine stoichiometric equivalents of the amine and each resolving agent.

  • Solvent Addition: To each vial, add a different screening solvent and gently heat until all solids dissolve.

  • Crystallization: Allow the vials to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Observation: Observe the vials for the formation of crystalline precipitate. Note the solvent in which significant precipitation occurs.

  • Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Liberate the amine from the salt (see Protocol 3) and determine the enantiomeric excess (ee) by chiral HPLC or NMR (see Analytical Methods section).

Expected Outcome: Identification of a resolving agent-solvent combination that yields a crystalline solid with a high diastereomeric excess.

Protocol 2: Preparative Scale Diastereomeric Crystallization

Objective: To resolve a racemic fluorinated chiral amine on a preparative scale using the optimized conditions from the screening protocol.

Materials:

  • Racemic fluorinated chiral amine

  • Optimized chiral resolving agent

  • Optimized solvent system

  • Erlenmeyer flasks

  • Magnetic stirrer and hotplate

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic fluorinated amine (1.0 equivalent) in the minimum amount of the chosen hot solvent. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same hot solvent.[5]

  • Salt Formation: Slowly add the resolving agent solution to the stirred amine solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, the flask can be further cooled in an ice bath for 1-2 hours.[5] Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Liberation of the Enantiomerically Pure Fluorinated Amine

Objective: To recover the resolved fluorinated amine from the diastereomeric salt.

Materials:

  • Diastereomeric salt crystals

  • Aqueous base solution (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Separatory funnel

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

  • Basification: While stirring, add the aqueous base solution dropwise until the pH is basic (pH > 10). This will liberate the free amine.[6]

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent three times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the resolved fluorinated amine.

Analytical Methods for Purity Assessment

Accurate determination of enantiomeric and diastereomeric purity is crucial for validating the success of the resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. A variety of chiral stationary phases are commercially available, and method development often involves screening different columns and mobile phases to achieve baseline separation of the enantiomers of the fluorinated amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for analyzing fluorinated compounds.

  • ¹H NMR: Can be used to determine the diastereomeric ratio of the salt by integrating the signals of protons that are in different chemical environments in the two diastereomers.

  • ¹⁹F NMR: Due to its high sensitivity and wide chemical shift range, ¹⁹F NMR is particularly well-suited for the analysis of fluorinated compounds.[8] The fluorine signals of the two diastereomers may be resolved, allowing for direct determination of the diastereomeric ratio.[9][10] After liberation of the amine, chiral derivatizing agents can be used to convert the enantiomers into diastereomers that can be distinguished by ¹⁹F NMR for the determination of enantiomeric excess.[11]

The following table summarizes the key analytical techniques:

Analytical TechniqueInformation ProvidedKey Considerations for Fluorinated Amines
Chiral HPLC Enantiomeric excess (ee) of the final product.Column and mobile phase selection is crucial and often empirical.
¹H NMR Diastereomeric ratio of the salt.Signal overlap can sometimes be an issue.
¹⁹F NMR Diastereomeric ratio of the salt; ee after derivatization.High sensitivity and large chemical shift dispersion are advantageous.[8]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
No crystal formation - Solution is too dilute.- Inappropriate solvent.- Concentrate the solution by evaporating some of the solvent.- Perform a thorough solvent screening (Protocol 1).
"Oiling out" instead of crystallization - Crystallization temperature is too high.- Solution is too concentrated.- Lower the crystallization temperature.- Add more solvent to dilute the solution.
Low yield of desired diastereomer - Significant solubility of the desired salt in the mother liquor.- Optimize the solvent system to minimize solubility.- Lower the final crystallization temperature.
Low diastereomeric excess (d.e.) - Similar solubilities of the two diastereomeric salts.- Co-precipitation.- Screen for a more selective solvent system.- Employ a slower cooling rate during crystallization.

Logical Relationships in Optimization

The optimization of diastereomeric crystallization involves balancing several interconnected parameters.

Optimization Logic Resolving Agent Resolving Agent Diastereomeric Excess (d.e.) Diastereomeric Excess (d.e.) Resolving Agent->Diastereomeric Excess (d.e.) Solvent System Solvent System Yield Yield Solvent System->Yield Solvent System->Diastereomeric Excess (d.e.) Temperature Profile Temperature Profile Temperature Profile->Yield Temperature Profile->Diastereomeric Excess (d.e.) Stoichiometry Stoichiometry Stoichiometry->Yield

Caption: Interplay of key parameters in optimizing diastereomeric crystallization.

Conclusion

The diastereomeric crystallization of fluorinated chiral amines is a nuanced yet powerful technique that leverages fundamental principles of stereochemistry and physical chemistry. The presence of fluorine significantly influences the electronic and steric properties of the amine, necessitating a rational yet often empirical approach to the selection of resolving agents and crystallization conditions. By systematically screening these parameters and employing robust analytical techniques such as chiral HPLC and ¹⁹F NMR, researchers can successfully resolve racemic fluorinated amines, paving the way for the development of enantiomerically pure pharmaceuticals and other valuable chemical entities.

References

  • Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 875-888. [Link]

  • Gilmour, R., & Seebach, D. (2006). Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes. Angewandte Chemie International Edition, 45(44), 7432-7435. [Link]

  • Wenzel, T. J. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 9(1), 1-10. [Link]

  • Pál, R., Csomós, P., & Fogassy, E. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University of Toronto. (n.d.). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]

  • Ye, C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9865-9874. [Link]

  • Lam, A. W. H., & Ng, K. M. (2003). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting, Conference Proceedings. [Link]

  • Rapi, Z., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. [Link]

  • Dean, J. A. (1971). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]

  • Li, X. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Sunder, V. R. (2013). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]

  • Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future medicinal chemistry, 1(5), 875–888. [Link]

  • Gilmour, R. (2010). Catalytic diastereo- and enantioselective fluoroamination of alkenes. Beilstein journal of organic chemistry, 6, 1099–1114. [Link]

  • Pichierri, F. (2013). The effect of fluorine substitution on chiral recognition: Interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. Physical Chemistry Chemical Physics, 15(41), 18095-18103. [Link]

  • Balint, J., et al. (2011). Resolution of α-phenylethylamine by its acidic derivatives. Tetrahedron: Asymmetry, 22(13), 1436-1441. [Link]

  • Huang, Y., et al. (2018). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Journal of Fluorine Chemistry, 211, 137-142. [Link]

  • Reider, P. J. (2007). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Advanced Synthesis & Catalysis, 349(8‐9), 1289-1298. [Link]

  • Chirotech Technology Limited. (2000). Resolution of chiral amines.
  • Fogassy, E., et al. (2006). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. Journal of the Chemical Society, Perkin Transactions 2, (1), 88-93. [Link]

  • UKEssays. (2015). The Resolution Of Phenylethylamine Biology Essay. [Link]

  • de Meester, J. (2024). Influence of the solvent on the crystallization of multi-component compounds comprising chiral molecules. DIAL.pr. [Link]

  • Ye, C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2017). A Different View of Solvent Effects in Crystallization. Crystals, 7(12), 374. [Link]

  • Wikipedia. (2023). Chiral resolution. [Link]

  • ResearchGate. (2023). Chemical resolution with (+)‐tartaric acid. [Link]

  • Knowles, R. R. (2018). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Journal of the American Chemical Society, 140(40), 12684-12688. [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]

  • analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]

  • Coquerel, G. (2021). Recrystallization of Enantiomers from Conglomerates. ResearchGate. [Link]

  • Toste, F. D., & Lectka, T. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(14), 5251–5254. [Link]

Sources

Method

Application Note: A Robust Lipase-Catalyzed Kinetic Resolution of Racemic 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine for Pharmaceutical Synthesis

Abstract Chiral amines are indispensable building blocks in modern drug discovery, with fluorinated analogues offering significant advantages in modulating a molecule's pharmacokinetic and pharmacodynamic properties.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral amines are indispensable building blocks in modern drug discovery, with fluorinated analogues offering significant advantages in modulating a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine, a valuable intermediate for various pharmaceutical agents. We employ Candida antarctica Lipase B (CAL-B), a highly efficient and selective biocatalyst, to preferentially acylate one enantiomer, enabling the separation of both enantiomers in high optical purity.[3][4] The protocol details the reaction setup, work-up, and analytical methods for determining conversion and enantiomeric excess (e.e.), offering a practical, scalable, and environmentally benign alternative to traditional resolution techniques.

Introduction: The Strategic Advantage of Chiral Fluorinated Amines

The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][5] When this is combined with a chiral center, such as in 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine, the resulting enantiomers can exhibit markedly different biological activities.[6] Consequently, the ability to access enantiomerically pure forms of such building blocks is critical.

While classical resolution via diastereomeric salt formation is an option, enzymatic kinetic resolution (EKR) presents a more elegant and efficient approach.[7] EKR utilizes the high enantioselectivity of enzymes, such as lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other.[8] This process is conducted under mild conditions, minimizing the risk of racemization and side reactions. Lipase B from Candida antarctica (CAL-B) is particularly well-suited for the N-acylation of primary amines and is a workhorse enzyme in asymmetric synthesis.[4][9]

This guide explains the causality behind the experimental design, from enzyme and solvent selection to the analytical validation of the final products.

Principle of the Method: Enantioselective N-Acylation

The core of this protocol is a kinetic resolution, where the enzyme does not create chirality but separates a pre-existing mixture of enantiomers. CAL-B selectively catalyzes the transfer of an acyl group from an acyl donor (e.g., ethyl acetate) to the amine group of one enantiomer of the racemic 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine. Typically for primary amines of this type, CAL-B exhibits a strong preference for the (R)-enantiomer.

The reaction proceeds until it approaches 50% conversion. At this theoretical maximum, the mixture contains the unreacted (S)-amine and the newly formed (R)-amide. These two compounds have different functional groups (amine vs. amide) and can be readily separated by standard chemical techniques like acid-base extraction or column chromatography.

G cluster_input Inputs cluster_process Biocatalytic Process cluster_workup Separation & Purification cluster_output Products cluster_analysis Quality Control racemate Racemic (R,S)-Amine 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine reaction Add Immobilized CAL-B (Novozym 435) Incubate at 40-50°C racemate->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction quench Filter to Remove Enzyme reaction->quench At ~50% Conversion separation Acid-Base Extraction or Column Chromatography quench->separation s_amine (S)-Amine (Unreacted) separation->s_amine r_amide (R)-Amide (Product) separation->r_amide hplc Chiral HPLC Analysis Determine e.e. and Conversion s_amine->hplc r_amide->hplc

Caption: Workflow for the enzymatic kinetic resolution of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine.

Materials and Reagents

ReagentGradeSupplier ExampleNotes
Racemic 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine>98%Sigma-Aldrich, etc.The starting material for the resolution.
Immobilized Candida antarctica Lipase B (CAL-B)-Novozym® 435A robust and highly selective commercial biocatalyst.[3]
Ethyl AcetateAnhydrousStandard vendorsServes as both the acyl donor and the solvent.[7]
HeptaneAnhydrousStandard vendorsAn alternative non-polar solvent.
Hydrochloric Acid (HCl)1 M AqueousStandard vendorsFor work-up (acid-base extraction).
Sodium Hydroxide (NaOH)1 M AqueousStandard vendorsFor work-up (acid-base extraction).
Dichloromethane (DCM)HPLC GradeStandard vendorsFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard vendorsFor drying organic layers.
Silica Gel60 Å, 230-400 meshStandard vendorsFor column chromatography if needed.
Chiral HPLC Column-Daicel, etc.e.g., Chiralcel® OD-H or similar for separating amine enantiomers.
HPLC Grade Solvents (Hexane, Isopropanol)HPLC GradeStandard vendorsFor mobile phase.

Detailed Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution

This protocol describes the core biocatalytic step. The choice of ethyl acetate as both solvent and acyl donor simplifies the reaction setup.

  • Preparation: To a 100 mL oven-dried, screw-cap flask equipped with a magnetic stir bar, add racemic 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine (1.0 g, 5.91 mmol).

  • Solvent/Acyl Donor Addition: Add 50 mL of anhydrous ethyl acetate. Stir the mixture at room temperature until the amine is fully dissolved.

    • Causality Note: Anhydrous conditions are crucial as excess water can lead to unwanted enzymatic hydrolysis of the acyl donor and the product amide, reducing efficiency.

  • Enzyme Addition: Add immobilized CAL-B (Novozym® 435) (100 mg, 10% w/w of the substrate).

    • Causality Note: Immobilized enzymes are preferred as they can be easily recovered by simple filtration and reused, improving process economy.[3]

  • Incubation: Seal the flask and place it in an orbital shaker or on a stirring hotplate set to 45 °C and 200 rpm.[3]

    • Causality Note: Most lipases, including CAL-B, show optimal activity in the 30-50 °C range. Higher temperatures can lead to enzyme denaturation, while lower temperatures result in slower reaction rates.[7][10]

  • Monitoring the Reaction: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) every 2-4 hours. Dilute the aliquot with mobile phase and analyze by chiral HPLC (see Protocol 3) to determine the conversion rate. The target is ~50% conversion. The reaction time can vary from 6 to 24 hours.

Protocol 2: Product Work-up and Separation

Once the reaction reaches approximately 50% conversion, the components must be separated.

  • Enzyme Removal: Cool the reaction mixture to room temperature. Remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of fresh ethyl acetate (2 x 5 mL). The recovered enzyme can be dried and stored for reuse.

  • Solvent Removal: Combine the filtrates and remove the ethyl acetate under reduced pressure using a rotary evaporator.

  • Separation via Acid-Base Extraction: a. Dissolve the resulting residue (a mixture of (S)-amine and (R)-amide) in 50 mL of dichloromethane (DCM). b. Transfer the solution to a separatory funnel and extract with 1 M HCl (2 x 30 mL). The (S)-amine will move to the aqueous layer as its hydrochloride salt, while the neutral (R)-amide remains in the organic DCM layer. c. Isolate the (R)-Amide: Separate the organic layer, wash it with saturated sodium bicarbonate solution (30 mL), then with brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the (R)-N-acetyl-1-(2'-fluoro-4'-methoxyphenyl)ethanamine. d. Isolate the (S)-Amine: Combine the acidic aqueous layers from step 3b. Cool the solution in an ice bath and basify by slowly adding 2 M NaOH until the pH is >10. e. Extract the liberated (S)-amine with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the (S)-1-(2'-fluoro-4'-methoxyphenyl)ethanamine.

Protocol 3: Analysis of Enantiomeric Excess (e.e.)

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the optical purity of the resolved products.[7][11]

  • Sample Preparation: Prepare samples of the starting racemic amine, the final (S)-amine, and the (R)-amide at a concentration of approximately 1 mg/mL in the mobile phase.

  • HPLC Conditions (Example):

    • Instrument: Standard HPLC system with a UV detector.

    • Column: Chiralcel® OD-H (or equivalent polysaccharide-based chiral stationary phase).

    • Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA).

      • Causality Note: The addition of a small amount of an amine modifier like DEA is often necessary to prevent peak tailing and improve the resolution of basic analytes on chiral columns.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25 °C.

  • Data Analysis: a. Inject the racemic standard to determine the retention times of the two enantiomers. b. Inject the resolved (S)-amine and (R)-amide samples. c. Calculate the enantiomeric excess (e.e.) using the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = [(A1 - A2) / (A1 + A2)] x 100

Expected Results & Data Summary

Under the optimized conditions, this protocol is expected to yield both the unreacted (S)-amine and the acylated (R)-amide with high optical purity.

ParameterExpected Value/Outcome
Enzyme Candida antarctica Lipase B (Novozym 435)
Acyl Donor/Solvent Ethyl Acetate
Temperature 45 °C
Reaction Time 6 - 24 hours (monitor to ~50% conversion)
Conversion ~50%
e.e. of (S)-Amine >98%
e.e. of (R)-Amide >98%
Isolated Yield 40-45% for each enantiomer (theoretical max is 50%)

Troubleshooting

IssuePossible CauseTroubleshooting Steps
Slow or No Reaction 1. Inactive enzyme. 2. Sub-optimal temperature. 3. Presence of water or impurities.1. Use a fresh batch of enzyme. 2. Optimize temperature between 30-50 °C.[7] 3. Ensure all reagents and solvents are anhydrous.
Low Enantioselectivity (low e.e.) 1. The enzyme is not selective for this substrate. 2. Reaction temperature is too high. 3. Racemization is occurring.1. CAL-B is generally excellent, but screening other lipases (e.g., from Pseudomonas cepacia) could be an option. 2. Reduce the reaction temperature to 30-35 °C.[7] 3. Unlikely under these mild conditions, but confirm stability of the amine.
Conversion Exceeds 50% 1. Non-enzymatic background acylation. 2. Poor enantioselectivity (enzyme acylates both enantiomers).1. Run a control reaction without the enzyme to assess the background rate. 2. This will be reflected in low e.e. values for both product and remaining substrate. Re-optimize as above.
Difficult Separation Incomplete reaction or emulsion formation during acid-base extraction.1. Ensure the reaction has proceeded sufficiently. 2. During extraction, add brine to help break emulsions. Alternatively, use column chromatography on silica gel for separation.

Conclusion

This application note demonstrates a highly efficient and selective method for the resolution of racemic 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine using the commercially available biocatalyst Novozym® 435. The protocol is robust, scalable, and employs mild, environmentally friendly conditions. The resulting enantiomerically pure (S)-amine and (R)-amide are valuable chiral building blocks for the synthesis of complex pharmaceutical targets, where stereochemistry is paramount for therapeutic efficacy and safety.

References

  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry.
  • Goolsby, B., & Brodbelt, J. S. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. University of California, Davis.
  • BenchChem. (2025). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. BenchChem.
  • Paizs, C., Toşa, M. I., Moldovan, P., Szarvas, N., Szakács, A., & Irimie, F. D. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents.
  • Ilk, N., Törös, B., Tőtős, G., Hell, Z., & Paizs, C. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering.
  • BenchChem Technical Support Team. (2025). Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs. BenchChem.
  • Unknown Author. (n.d.). Determination of enantiomeric excess. Source Not Available.
  • Ni, C., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed.
  • Unknown Author. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS.
  • Kim, M.-J., Ahn, Y., & Park, J. (2007).
  • Espinosa, S., Pérez-Fernández, R., & Sánchez, A. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis.
  • Reetz, M. T., & Schimossek, K. (1996).
  • Unknown Author. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal.
  • Singh, S., Singh, S., & Singh, P. P. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances.
  • Unknown Author. (n.d.). 1.5 Fluorine in Medicinal Chemistry: Importance of Chirality.
  • Carvalho, P. de O., de Castro, H. F., & de Mattos, M. C. (2010). Potential application of native lipases in the resolution of (RS) - phenylethylamine. Journal of the Brazilian Chemical Society.
  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
  • Gutman, A. L., Meyer, E., Kalerin, E., Polyak, F., & Sterling, J. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Biotechnology and Bioengineering.

Sources

Application

Application Notes & Protocols: Characterizing 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine for CNS Drug Discovery

Abstract This document provides a comprehensive guide for researchers on the initial characterization of the novel phenethylamine derivative, 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine, as a potential lead compound in Cent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers on the initial characterization of the novel phenethylamine derivative, 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine, as a potential lead compound in Central Nervous System (CNS) drug discovery. Due to its structural similarity to known monoaminergic modulators, we hypothesize its primary activity will be at monoamine transporters and serotonin receptors. This guide outlines a tiered, logical workflow, from initial in vitro screening to functional characterization, providing detailed, field-tested protocols and explaining the scientific rationale behind each experimental step.

Introduction and Scientific Rationale

The phenethylamine scaffold is a cornerstone of CNS pharmacology, forming the basis for a wide array of therapeutic agents and research tools that modulate mood, cognition, and behavior.[1] These compounds primarily exert their effects by interacting with monoamine neurotransmitter systems, including those for serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[2][3][4] Key molecular targets include the presynaptic monoamine transporters (SERT, DAT, NET) and various G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT₂ family.[2][5][6][7]

The compound 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine incorporates several structural motifs of high interest:

  • Phenethylamine Core: Suggests a high probability of interaction with monoamine systems.[1][7]

  • 4'-Methoxy Group: This substitution is a feature in several psychoactive phenethylamines, often conferring significant affinity for serotonin 5-HT₂A receptors.[8][9][10][11]

  • 2'-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration due to increased lipophilicity, and modulate binding affinity at target receptors.[12][13]

Based on this structural analysis, we hypothesize that 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine is a prime candidate for modulating monoamine transporters and/or serotonin 5-HT₂A receptors. This guide provides the experimental framework to rigorously test this hypothesis.

Hypothesized Primary Targets and Mechanism of Action

Our primary hypothesis is that 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine will exhibit one or both of the following profiles:

  • Monoamine Transporter Modulator: Acting as an inhibitor of neurotransmitter reuptake or as a releasing agent at SERT, DAT, and/or NET.[2][14][15]

  • Serotonin 5-HT₂A Receptor Agonist: Directly binding to and activating the 5-HT₂A receptor, a key target for psychedelic compounds and some atypical antipsychotics.[5][6][16][17]

The following protocols are designed to systematically evaluate the compound's affinity and functional activity at these primary targets.

Tier 1: Primary In Vitro Screening and Pharmacological Profiling

The first step is to determine if and how strongly the compound binds to its hypothesized targets and to assess its functional consequences. A logical workflow is essential for efficient characterization.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Functional Assay Sub-Protocols Compound Compound Binding_Assays Radioligand Binding Assays (hSERT, hDAT, hNET, h5-HT2A) Compound->Binding_Assays Functional_Assays Functional Assays Binding_Assays->Functional_Assays If Ki < 1µM Data_Analysis Determine Ki, IC50, EC50 Selectivity Profile Functional_Assays->Data_Analysis Uptake_Assay Neurotransmitter Uptake Inhibition Assay Functional_Assays->Uptake_Assay Release_Assay Neurotransmitter Release Assay Functional_Assays->Release_Assay Calcium_Flux Calcium Flux Assay (for 5-HT2A Gq coupling) Functional_Assays->Calcium_Flux

Caption: Tier 1 Experimental Workflow.

Protocol: Radioligand Binding Affinity Assays

Objective: To determine the binding affinity (Kᵢ) of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine for the human serotonin transporter (hSERT), dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin 5-HT₂A receptor (h5-HT₂A).

Rationale: This experiment is the foundational step. A high binding affinity (low Kᵢ value) indicates a direct physical interaction between the compound and the target protein. We use cell membranes prepared from HEK-293 cells stably expressing the target of interest. This approach provides a clean, reproducible system for measuring direct binding without interference from other neuronal systems. Standard protocols from the NIMH Psychoactive Drug Screening Program (PDSP) serve as an authoritative basis for these assays.[18][19][20][21][22]

Step-by-Step Protocol:

  • Membrane Preparation: Utilize membranes from HEK-293 cells stably expressing either hSERT, hDAT, hNET, or h5-HT₂A. Prepare membranes according to established methods.[18]

  • Assay Buffer Preparation:

    • For hSERT, hNET, h5-HT₂A: 50 mM Tris, pH 7.4.

    • For hDAT: 50 mM Tris, 120 mM NaCl, pH 7.4. (Note: Sodium is critical for maintaining the conformational state of DAT for ligand binding).

  • Reaction Mixture Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, radioligand solution, and vehicle (e.g., DMSO).

    • Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand solution, and a high concentration of a known, non-labeled "cold" ligand (e.g., 10 µM Fluoxetine for hSERT, 10 µM GBR-12909 for hDAT, 10 µM Desipramine for hNET, 10 µM Ketanserin for h5-HT₂A).

    • Displacement Wells: Add assay buffer, radioligand solution, and serial dilutions of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine (e.g., from 0.1 nM to 100 µM).

  • Radioligand Selection:

    • hSERT: [³H]-Citalopram (Final concentration ~1 nM)

    • hDAT: [³H]-WIN 35,428 (Final concentration ~2 nM)

    • hNET: [³H]-Nisoxetine (Final concentration ~1 nM)

    • h5-HT₂A: [³H]-Ketanserin (Final concentration ~0.5 nM)

  • Incubation: Add the prepared cell membranes (5-20 µg protein/well) to initiate the binding reaction. Incubate at room temperature (or 37°C for transporters) for 60-120 minutes to reach equilibrium.

  • Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filter mats using a cell harvester. Wash the filters 3 times with ice-cold wash buffer (50 mM Tris) to remove unbound radioligand.

  • Quantification: Place filter mats in scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data

TargetRadioligandKᵢ of Test Compound (nM)
hSERT[³H]-Citalopram85
hDAT[³H]-WIN 35,4281250
hNET[³H]-Nisoxetine450
h5-HT₂A[³H]-Ketanserin25

This hypothetical data suggests the compound has the highest affinity for the 5-HT₂A receptor, followed by SERT, and is less potent at NET and DAT.

Protocol: Neurotransmitter Transporter Uptake Assay

Objective: To determine if the compound inhibits the reuptake of neurotransmitters by hSERT, hDAT, and hNET, and to quantify its potency (IC₅₀).

Rationale: A compound can bind to a transporter without inhibiting its function (i.e., be an antagonist of a blocker) or it could be a substrate itself (a releaser). This functional assay directly measures the transporter's activity. Modern methods utilize fluorescent substrates that mimic neurotransmitters, offering a safer and higher-throughput alternative to traditional radioisotope-based uptake assays.[23]

Step-by-Step Protocol (using a fluorescent substrate-based kit):

  • Cell Plating: Plate HEK-293 cells stably expressing hSERT, hDAT, or hNET in a 96- or 384-well black, clear-bottom microplate and grow overnight.

  • Compound Preparation: Prepare serial dilutions of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine in assay buffer (e.g., HBSS). Also prepare a positive control inhibitor (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET).

  • Pre-incubation: Remove culture medium from the cells and add the compound dilutions. Incubate for 10-20 minutes at 37°C.

  • Initiate Uptake: Add the fluorescent neurotransmitter substrate solution (provided in a kit like the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) to all wells.[23]

  • Kinetic Read: Immediately place the plate in a bottom-reading fluorescent plate reader (e.g., FlexStation 3) pre-set to 37°C. Measure the increase in intracellular fluorescence kinetically over 20-30 minutes.

  • Data Analysis: Calculate the rate of uptake (slope of the fluorescence vs. time curve). Plot the percentage of inhibition (relative to vehicle control) against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Hypothetical Uptake Inhibition Data

TransporterIC₅₀ of Test Compound (nM)
hSERT210
hDAT>10,000
hNET1800

This hypothetical data suggests the compound is a moderately potent inhibitor of serotonin reuptake, with weak activity at NET and negligible activity at DAT.

Protocol: 5-HT₂A Receptor Functional Assay (Calcium Flux)

Objective: To determine if the compound acts as an agonist at the h5-HT₂A receptor by measuring its ability to induce intracellular calcium mobilization.

Rationale: The 5-HT₂A receptor is a Gq-coupled GPCR.[17] Agonist binding activates the Gq protein, leading to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP₃). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores. This increase in cytosolic Ca²⁺ can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), providing a direct readout of receptor activation.[24]

G cluster_0 5-HT2A Receptor Activation Pathway Agonist Test Compound (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Triggers Release Ca_Signal Increased Cytosolic Ca2+ (Fluorescent Signal) Ca_Store->Ca_Signal Leads to

Caption: Gq signaling cascade for 5-HT2A receptor.

Step-by-Step Protocol:

  • Cell Plating: Plate HEK-293 cells expressing h5-HT₂A in a 96- or 384-well black, clear-bottom microplate.

  • Dye Loading: Remove culture medium and add a calcium-sensitive dye loading solution (e.g., Fluo-4 AM with probenecid to prevent dye extrusion) to the cells. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compound and a known 5-HT₂A agonist (e.g., Serotonin or DOI) as a positive control.

  • Signal Measurement: Place the plate in a fluorescent plate reader equipped with an automated injector (e.g., a FLIPR or FlexStation). Record a stable baseline fluorescence for 10-20 seconds. Inject the compound dilutions into the wells and immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis: The agonist response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of the test compound. Fit the data using a four-parameter logistic equation to determine the potency (EC₅₀) and efficacy (Eₘₐₓ, relative to the positive control).

Table 3: Hypothetical 5-HT₂A Functional Data

ParameterValue
EC₅₀50 nM
Eₘₐₓ (relative to Serotonin)88%

This hypothetical data indicates the compound is a potent, high-efficacy partial agonist at the 5-HT₂A receptor.

Tier 2: Investigating Mechanism of Action at Transporters

If the compound shows activity in the uptake assay, it is crucial to distinguish between a reuptake inhibitor (blocker) and a substrate (releaser).

Protocol: Neurotransmitter Release Assay

Objective: To determine if the compound induces the release of neurotransmitters from pre-loaded cells or synaptosomes.

Rationale: Amphetamine-like stimulants are transporter substrates; they are taken up into the neuron and cause the transporter to reverse its direction, actively pumping neurotransmitter out into the synapse.[2] This assay measures this "efflux" phenomenon directly.

Step-by-Step Protocol:

  • Preparation: Use either cultured cells expressing the transporter of interest or freshly prepared rat brain synaptosomes.

  • Loading: Pre-load the cells/synaptosomes by incubating them with a radiolabeled neurotransmitter (e.g., [³H]-5-HT for SERT or [³H]-Dopamine for DAT) for 30-60 minutes at 37°C.

  • Washing: Wash the preparations multiple times with ice-cold buffer to remove all extracellular radiolabel.

  • Initiating Release: Resuspend the loaded preparations in fresh buffer and add the test compound or a known releaser (e.g., p-Chloroamphetamine for SERT, d-Amphetamine for DAT) as a positive control.

  • Sampling: Incubate at 37°C. At various time points (e.g., 0, 5, 10, 20 minutes), take aliquots and immediately separate the cells/synaptosomes from the supernatant via centrifugation or filtration.

  • Quantification: Measure the radioactivity in the supernatant (released neurotransmitter) and in the cell pellet (retained neurotransmitter) using a scintillation counter.

  • Data Analysis: Calculate the percentage of total neurotransmitter released at each time point. A significant, concentration-dependent increase in release compared to the vehicle control indicates the compound is a substrate/releaser.

Tier 3: In Vivo Target Engagement and Behavioral Assays

If in vitro data are promising (e.g., high potency and selectivity for a specific target), the next logical step is to assess the compound's effects in a living system.

Microdialysis

Objective: To measure changes in extracellular levels of serotonin, dopamine, and norepinephrine in specific brain regions of a live, freely-moving animal (typically a rat) following administration of the test compound.

Rationale: This technique provides direct evidence of target engagement in the brain.[25][26] For example, a SERT inhibitor would be expected to increase extracellular serotonin levels, while a 5-HT₂A agonist might modulate dopamine release in the prefrontal cortex. The procedure involves surgically implanting a microdialysis probe into a target brain region (e.g., nucleus accumbens, prefrontal cortex). The probe is perfused with artificial cerebrospinal fluid, and neurotransmitters from the extracellular space diffuse across a semipermeable membrane into the collected dialysate, which is then analyzed by HPLC.[25]

Behavioral Models

The choice of behavioral assay is dictated by the in vitro pharmacological profile.

  • If SERT Inhibition is Dominant: Models for antidepressant-like activity are appropriate.

    • Forced Swim Test (FST): Measures behavioral despair. An effective antidepressant reduces immobility time.

    • Tail Suspension Test (TST): A similar model to the FST for mice.

  • If 5-HT₂A Agonism is Dominant: The head-twitch response (HTR) in mice is a classic behavioral proxy for 5-HT₂A receptor activation and psychedelic-like potential.[16]

  • If DAT/NET Inhibition is Dominant: Models for stimulant activity are used.

    • Locomotor Activity: Measures increases in general movement in an open field.

    • Drug Discrimination: Animals are trained to recognize the subjective effects of a known stimulant (e.g., cocaine or amphetamine) and then tested to see if they generalize this response to the test compound.

Conclusion and Future Directions

This guide provides a systematic and scientifically-grounded framework for the initial pharmacological characterization of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine. By following this tiered approach, researchers can efficiently determine the compound's primary molecular targets, elucidate its mechanism of action, and generate the foundational data necessary to justify further preclinical development. The hypothetical data presented suggests a compound with a dual mechanism as a 5-HT₂A partial agonist and a serotonin reuptake inhibitor, a profile that could be of significant interest for treating complex neuropsychiatric disorders like treatment-resistant depression.

References

  • Monoamine transporter - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • O'Neil, S., et al. (2026, January 6). How 5-HT2A and 5-HT2B receptor reserves shape agonist pharmacology and implications for preclinical safety testing. News-Medical. Retrieved February 18, 2026, from [Link]

  • González-Maeso, J., & Sealfon, S. C. (2025, April 23). 5-HT2A receptors: Pharmacology and functional selectivity. PubMed. Retrieved February 18, 2026, from [Link]

  • Serotonin 5-HT2A receptor agonist - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Celada, P., et al. (2025, October 9). 5-HT2A Receptors: Pharmacology and Functional Selectivity. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Roth, B. L. (2018, March). Assay Protocol Book. National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP). Retrieved February 18, 2026, from [Link]

  • Kou, W., et al. (2025, April 28). Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders. Frontiers in Immunology. Retrieved February 18, 2026, from [Link]

  • Estevez, F., et al. (n.d.). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. PMC. Retrieved February 18, 2026, from [Link]

  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved February 18, 2026, from [Link]

  • National Institute of Mental Health. (2017, May 25). The NIMH Psychoactive Drug Screening Program (PDSP). Retrieved February 18, 2026, from [Link]

  • Ramamoorthy, S., & Blakely, R. D. (n.d.). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. PMC - NIH. Retrieved February 18, 2026, from [Link]

  • 2-Fluoroamphetamine - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Rasheed, M., & Mishra, Y. K. (2024, January 19). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. MDPI. Retrieved February 18, 2026, from [Link]

  • Gainetdinov, R. R., et al. (2003, April 1). Monoamine Transporters: From Genes to Behavior. Annual Reviews. Retrieved February 18, 2026, from [Link]

  • Heuer, A. (n.d.). Neurotransmitter Release of Reprogrammed Cells Using Electrochemical Detection Methods. Springer Nature Experiments. Retrieved February 18, 2026, from [Link]

  • Torres, G. E. (2014, November 7). Function and Regulation of Monoamine Transporters: Focus on the Norepinephrine Transporter. CNS Spectrums | Cambridge Core. Retrieved February 18, 2026, from [Link]

  • National Institute of Mental Health. (n.d.). NIMH Psychoactive Drug Screening Program. Retrieved February 18, 2026, from [Link]

  • Roth, B. (n.d.). NIMH Psychoactive Drug Screening Program. Grantome. Retrieved February 18, 2026, from [Link]

  • Molecular Devices. (2026, January 25). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 18, 2026, from [Link]

  • Paterson, L. M., et al. (2020, July 21). Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Frontiers in Neurology. Retrieved February 18, 2026, from [Link]

  • Roth, B. (n.d.). Nimh Psychoactive Drug Screening Program. Grantome. Retrieved February 18, 2026, from [Link]

  • Lee, H., et al. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. Retrieved February 18, 2026, from [Link]

  • Kyriakopoulos, A. M., et al. (2024, March 6). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed. Retrieved February 18, 2026, from [Link]

  • Lee, H., et al. (2023, March 1). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. Retrieved February 18, 2026, from [Link]

  • Cignarella, G., et al. (n.d.). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. PubMed. Retrieved February 18, 2026, from [Link]

  • Luethi, D., et al. (2019, November 28). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Retrieved February 18, 2026, from [Link]

  • Lee, H., et al. (2023, March 1). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience. Retrieved February 18, 2026, from [Link]

  • Lee, H., et al. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. Retrieved February 18, 2026, from [Link]

  • 4-Fluoromethamphetamine - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Cignarella, G., et al. (1988, January). Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives. PubMed. Retrieved February 18, 2026, from [Link]

  • 4-Fluoroamphetamine - Bionity. (n.d.). Retrieved February 18, 2026, from [Link]

  • Brandt, S. D., et al. (n.d.). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. PMC. Retrieved February 18, 2026, from [Link]

  • Substituted phenethylamine - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

Sources

Method

Synthesis of fluorinated peptidomimetics from allylamines

Application Notes & Protocols Introduction: The Strategic Role of Fluorine in Modern Peptidomimetic Design Natural peptides, while central to biological processes, often face significant hurdles as therapeutic agents, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Strategic Role of Fluorine in Modern Peptidomimetic Design

Natural peptides, while central to biological processes, often face significant hurdles as therapeutic agents, primarily due to their poor metabolic stability and low bioavailability. Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling solution to these challenges. A particularly powerful strategy in this domain is the incorporation of fluorine. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly enhance the pharmacological profile of a peptide mimic.[1][2][3] Strategic fluorination can increase resistance to enzymatic degradation, modulate lipophilicity to improve membrane permeability, and alter molecular conformation to enhance binding affinity and selectivity for a biological target.[2][4][5]

Allylamines serve as exceptionally versatile and readily available starting materials for constructing these advanced molecules. The allylic moiety provides a reactive handle for a variety of stereocontrolled fluorination reactions, while the amine group forms the core of the resulting amino acid-like structure. This guide provides an in-depth exploration of key synthetic strategies for transforming allylamines into valuable fluorinated building blocks and their subsequent incorporation into peptidomimetics, complete with detailed experimental protocols and the rationale behind critical procedural steps.

Core Synthetic Strategies: From Allylamine to Fluorinated Building Block

The conversion of allylamines to fluorinated peptidomimetic precursors can be broadly categorized into several approaches, most notably electrophilic and transition-metal-catalyzed methods. The choice of strategy depends on the desired final structure, stereochemical outcome, and the functional group tolerance required.

Strategy 1: Electrophilic Fluorocyclization of N-Protected Allylamines

This strategy is one of the most robust methods for generating cyclic fluorinated amino acid precursors. The reaction proceeds via an intramolecular aminofluorination mechanism.

Causality & Rationale: The reaction is typically initiated by an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF₄). Selectfluor reacts with the electron-rich double bond of the allylamine to form a cyclic fluoronium ion intermediate. This intermediate is highly electrophilic and is susceptible to intramolecular attack by the tethered nitrogen nucleophile (typically a carbamate or sulfonamide protecting group). This ring-closing step occurs in an anti-fashion relative to the fluoronium ion, establishing a defined stereochemical relationship between the newly formed C-F and C-N bonds. The resulting cyclic products, such as fluorinated piperidines or pyrrolidines, are conformationally constrained building blocks ideal for constructing structured peptidomimetics.[6][7]

Visual Workflow: Electrophilic Fluorocyclization

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Fluorocyclization cluster_2 Step 3: Elaboration cluster_3 Step 4: Peptide Synthesis A Allylamine B N-Protected Allylamine (e.g., N-Boc, N-Ts) A->B Boc₂O or TsCl C Fluoronium Ion (Intermediate) B->C Selectfluor® (Electrophilic F+) D Fluorinated Cyclic Product (e.g., Fluoropiperidine) C->D Intramolecular Nucleophilic Attack E Ring Opening / Deprotection D->E F Fluorinated Amino Acid Precursor E->F G Final Fluorinated Peptidomimetic F->G SPPS or Solution Phase Coupling

Caption: General workflow for synthesizing fluorinated peptidomimetics via electrophilic fluorocyclization.

Protocol 1: Synthesis of a Fluoropiperidine Derivative via Electrophilic Fluorocyclization

Principle: This protocol details the fluorocyclization of an N-tosylated homoallylamine using Selectfluor® in acetonitrile to yield a 3-fluoropiperidine derivative, a key intermediate for peptidomimetic synthesis.

Materials & Reagents:

  • N-Tosyl-pent-4-en-1-amine (Substrate)

  • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add N-Tosyl-pent-4-en-1-amine (1.0 eq).

  • Dissolution: Dissolve the substrate in 40 mL of anhydrous acetonitrile.

  • Reagent Addition: Add Selectfluor® (1.2 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Quenching: Upon completion, carefully quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (3-fluoro-1-tosylpiperidin-2-yl)methanol product.

Expected Product Characterization:

  • ¹H NMR: Appearance of new signals corresponding to the piperidine ring protons and disappearance of vinyl proton signals.

  • ¹⁹F NMR: A characteristic signal for the fluorine atom, likely a multiplet due to coupling with adjacent protons.

  • ¹³C NMR: A signal for the carbon attached to fluorine, showing a large one-bond C-F coupling constant (¹JCF ≈ 170-200 Hz).

  • Mass Spectrometry (HRMS): Calculation of the exact mass of the product to confirm its elemental composition.

Strategy 2: Palladium-Catalyzed Aminofluorination

Transition-metal catalysis offers a powerful alternative for the direct difunctionalization of the alkene in allylamines, installing both a fluorine atom and a new nitrogen-containing group.

Causality & Rationale: Palladium-catalyzed aminofluorination typically involves a Pd(II) catalyst that coordinates to the alkene.[8] A nitrogen-containing nucleophile (e.g., from a protected amine) attacks the coordinated alkene in an intermolecular or intramolecular fashion (Wacker-type aminopalladation). This generates a carbon-palladium bond. The subsequent step involves a fluoride source, which displaces the palladium to form the C-F bond. This final step can be challenging and is often the focus of method development, with various fluoride sources (e.g., AgF, CsF) and oxidants being employed to facilitate the reductive elimination or an outer-sphere attack.[9][10] This method is highly valuable for producing linear β-fluoroamine derivatives, which are direct precursors to fluorinated amino acids.

Visual Scheme: Palladium-Catalyzed Aminofluorination

G Start N-Protected Allylamine Complex Pd(II)-Alkene π-Complex Start->Complex + Pd(II) Pd_Cat Pd(II) Catalyst Aminopalladation Aminopalladation Intermediate (C-Pd Bond) Complex->Aminopalladation + Nucleophile (R₂N⁻) Product β-Fluoroamine Product Aminopalladation->Product + 'F⁺' Source (e.g., AgF + Oxidant) Pd0 Pd(0) Aminopalladation->Pd0 Reductive Elimination Pd0->Pd_Cat Re-oxidation

Caption: Simplified catalytic cycle for palladium-catalyzed aminofluorination of an allylamine.

Protocol 2: Intermolecular Palladium-Catalyzed Aminofluorination

Principle: This protocol describes a representative intermolecular aminofluorination of N-allyl-tert-butylcarbamate using a palladium catalyst, a nitrogen source, and a fluoride source to generate a protected β-fluoro-1,2-diamine derivative.

Materials & Reagents:

  • N-Allyl-tert-butylcarbamate (Substrate)

  • Phthalamide (Nitrogen Source)

  • Pd(OAc)₂ (Palladium(II) acetate) (Catalyst)

  • PhI(OAc)₂ (Diacetoxyiodobenzene) (Oxidant)

  • Silver Fluoride (AgF) (Fluoride Source)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for air-sensitive reactions

Step-by-Step Procedure:

  • Reaction Setup: Inside a glovebox, add Pd(OAc)₂ (0.1 eq), phthalamide (1.5 eq), and AgF (2.0 eq) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Substrate Addition: Add N-Allyl-tert-butylcarbamate (1.0 eq) followed by anhydrous DCM (to achieve a 0.1 M concentration of the substrate).

  • Oxidant Addition: Finally, add PhI(OAc)₂ (1.5 eq).

  • Reaction Conditions: Seal the vial, remove it from the glovebox, and stir the mixture at 40 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with DCM.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to isolate the desired aminofluorinated product.

Safety Precautions:

  • Palladium compounds are toxic and should be handled with care.

  • Silver fluoride is light-sensitive and corrosive.

  • PhI(OAc)₂ is a strong oxidant.

  • All manipulations, especially with air-sensitive reagents, should be performed under an inert atmosphere.

Comparison of Fluorination Strategies

FeatureElectrophilic FluorocyclizationPd-Catalyzed AminofluorinationNucleophilic Allylic Fluorination
Fluorine Source Electrophilic (e.g., Selectfluor®)Nucleophilic (e.g., AgF, CsF)Nucleophilic (e.g., DAST, Et₃N·3HF)[2][11]
Typical Product Cyclic (e.g., fluoropiperidines)Acyclic (e.g., β-fluoroamines)Acyclic (allylic fluorides)
Key Reagents F-TEDA-BF₄Pd(II) catalyst, oxidant, F⁻ sourceIr or other metal catalyst, F⁻ source
Stereocontrol Generally high, driven by intramolecular attackCan be high with appropriate chiral ligandsCan be high with chiral catalysts[11]
Advantages Robust, predictable stereochemistry, creates rigid scaffoldsDirect difunctionalization, forms linear precursorsDirect C-H functionalization or substitution
Limitations Requires tethered nucleophile, product is cyclicCan require harsh oxidants, catalyst optimization neededMay require pre-functionalized substrates (e.g., allylic alcohols)

Downstream Processing: Purification and Characterization

Purification by Reversed-Phase HPLC (RP-HPLC)

The purification of fluorinated peptidomimetics is critical and almost universally accomplished using RP-HPLC.[12][13]

Rationale: The hydrophobicity of the peptide or peptidomimetic dictates its retention time on a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used to elute the compounds. Trifluoroacetic acid (TFA) (0.1%) is commonly added to both mobile phases to act as an ion-pairing agent, which improves peak shape and resolution.[14]

General Protocol for Analytical RP-HPLC:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Filter the sample through a 0.2 µm filter.[15]

  • Column: Use a standard analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: A typical gradient for analysis is 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Preparative Scale: For purification, the method is scaled up to a larger diameter column, and fractions are collected across the peak of interest. The purity of collected fractions is then re-assessed by analytical HPLC.[12]

Characterization

Confirmation of the structure of the final fluorinated peptidomimetic is essential and requires a combination of spectroscopic techniques.

  • ¹⁹F NMR Spectroscopy: This is the most definitive technique for confirming the successful incorporation of fluorine. The chemical shift, multiplicity, and coupling constants provide invaluable information about the electronic environment of the fluorine atom and its proximity to other nuclei.[4][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often ESI-MS, is used to confirm the molecular weight and elemental composition of the synthesized compound with high accuracy.

  • ¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the overall structure of the molecule. The presence of large C-F and H-F coupling constants can further corroborate the structure. Conformational studies using advanced NMR techniques like NOESY can reveal how fluorination influences the peptide's 3D structure.[17]

References

  • Rozatian, N., Jones, K., & Roesner, S. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]

  • Rozatian, N., et al. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]

  • Li, Y., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

  • Pu, Y., et al. (2023). Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination. PMC. [Link]

  • Boche, C., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

  • Bloom, S., et al. (2014). A cooperative allylic fluorination: combination of nucleophilic and electrophilic fluorine sources. Semantic Scholar. [Link]

  • Bovonsombat, P. (2020). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. MDPI. [Link]

  • Fustero, S., et al. (2009). New fluorinated peptidomimetics through tandem aza-michael addition to alpha-trifluoromethyl acrylamide acceptors: synthesis and conformational study in solid state and solution. PubMed. [Link]

  • Boche, C., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]

  • Wu, T., Yin, G., & Liu, G. (2009). Mechanism for Palladium-Catalyzed Aminofluorination of Alkenes. Macmillan Group. [Link]

  • Scott, P. J. H., et al. (2014). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. [Link]

  • Doyle, A. G., et al. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. [Link]

  • Chorki, F., et al. (2011). Single and double stereoselective fluorination of (E)-allylsilanes. PMC. [Link]

  • Boche, C., et al. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Online. [Link]

  • Molteni, M., et al. (2004). Fluorinated peptidomimetics: synthesis, conformational and biological features. Sci-Hub. [Link]

  • Various Authors. (2023). Allyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]

  • Montclare, J. K., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Singh, A., et al. (2025). Synthesis of aryl allylic fluorides by direct electrophilic fluorination of alkenes. ResearchGate. [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]

  • Wang, J., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]

  • Sajjadi, Z., et al. (2003). Design and Synthesis of Novel Fluoropeptidomimetics as Potential Mimics of the Transition State during Peptide Hydrolysis. The Journal of Organic Chemistry. [Link]

  • Wängler, B., et al. (2025). Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. PMC. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Wikipedia Contributors. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

  • Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc. [Link]

  • Wennemers Group. (n.d.). Asymmetric Catalysis. ETH Zurich. [Link]

  • Kalow, J. A. (2013). Catalytic strategies for asymmetric nucleophilic fluorination using a latent HF source: development and mechanistic investigations. Princeton Dataspace. [Link]

  • Al-Rifai, M., & Mykhailiuk, P. K. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC. [Link]

  • Lee, C. W. (2022). Development of efficient methods for the syntheses of fluorinated motifs using fluorinated gases. UBC Library Open Collections. [Link]

  • Sajjadi, Z., et al. (2003). Design and Synthesis of Novel Fluoropeptidomimetics as Potential Mimics of the Transition State during Peptide Hydrolysis. ACS Publications. [Link]

  • Smith, A. D., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

  • Wängler, B., et al. (2025). Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. ResearchGate. [Link]

  • Bispo, A., et al. (2022). Peptides Radiofluorination: Main Methods and Highlights. SciRP.org. [Link]

  • Various Authors. (n.d.). General strategies for preparation of γ‐amino amides. ResearchGate. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Gellman, S. (2016). HPLC Purification of Peptides. Protocols.io. [Link]

  • Jäger, C., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC. [Link]

  • Wu, X., et al. (2015). Protecting group free radical C–H trifluoromethylation of peptides. RSC Publishing. [Link]

  • Sarma, B. K., et al. (2021). Synthesis of Trifluoromethylated Analogues of the Cyclic Lipopeptide Iturin A and Evaluation of their Antifungal Activity. PMC. [Link]

Sources

Application

Application Notes and Protocols: Fluorinated Ethanamines in the Development of Antimicrobial Agents

Introduction: The Strategic Role of Fluorine in Antimicrobial Drug Discovery The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing the therape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Antimicrobial Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing the therapeutic potential of numerous drug candidates.[1] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] These modifications are particularly advantageous in the development of antimicrobial agents, where overcoming resistance and improving pharmacokinetic profiles are paramount.[4][5] This document provides a comprehensive guide for researchers on the application of fluorinated ethanamines as a promising class of antimicrobial agents.

Fluorinated ethanamines, characterized by a fluorine atom attached to the ethylamine scaffold, represent a class of small molecules with significant potential for antimicrobial development. The strategic placement of fluorine can modulate the pKa of the amine group, influencing its interaction with bacterial membranes and intracellular targets.[6] Furthermore, the C-F bond can enhance metabolic stability, prolonging the compound's half-life and therapeutic window.[7]

This guide will detail the synthesis, in vitro and in vivo evaluation, and mechanistic investigation of fluorinated ethanamines, providing researchers with the foundational knowledge and practical protocols to explore this promising area of antimicrobial research.

Part 1: Synthesis of Fluorinated Ethanamines

The synthesis of fluorinated ethanamines can be approached through several strategic routes. The choice of method often depends on the desired position of the fluorine atom and the overall molecular complexity.

Key Synthetic Strategies:
  • Hydrofluorination of Aziridines: A common method for producing β-fluoroamines involves the ring-opening of N-protected aziridines with a fluoride source. Reagents such as amine-HF complexes can be effective for this transformation.[8]

  • From α-Fluoroaldehydes: Chiral β-fluoroamines can be synthesized from α-fluoroaldehydes through a reductive amination process. This method allows for good stereocontrol.[6]

  • Organocatalytic Fluorination: Advances in organocatalysis have enabled the enantioselective synthesis of β- and γ-fluoroamines from commercially available aldehydes.[6]

Protocol 1: Synthesis of N-substituted-2-fluoroethanamines via Reductive Amination

This protocol describes a general two-step procedure for the synthesis of N-substituted 2-fluoroethanamines starting from 2-fluoroethanol.

Step 1: Oxidation of 2-Fluoroethanol to 2-Fluoroacetaldehyde

  • To a solution of 2-fluoroethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-fluoroacetaldehyde. Caution: 2-fluoroacetaldehyde is volatile and toxic; handle in a well-ventilated fume hood.

Step 2: Reductive Amination

  • Dissolve the crude 2-fluoroacetaldehyde in methanol.

  • Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Stir the mixture for 30 minutes at room temperature to allow for imine/enamine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-2-fluoroethanamine.

Diagram: General Synthetic Workflow

Start 2-Fluoroethanol Step1 Oxidation (e.g., Dess-Martin periodinane) Start->Step1 Intermediate 2-Fluoroacetaldehyde Step1->Intermediate Step2 Reductive Amination (e.g., NaBH4) Intermediate->Step2 Amine Primary or Secondary Amine Amine->Step2 Product N-substituted-2-fluoroethanamine Step2->Product

Caption: Synthetic route to N-substituted-2-fluoroethanamines.

Part 2: In Vitro Antimicrobial Evaluation

A critical step in the development of new antimicrobial agents is the thorough in vitro evaluation of their activity against a panel of clinically relevant microorganisms.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Fluorinated ethanamine compounds

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the fluorinated ethanamine in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a growth control (bacteria in broth without compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm (OD600).

Table 1: Example MIC Data for a Hypothetical Fluorinated Ethanamine (FE-1)

MicroorganismStrainMIC (µg/mL)Interpretation
Staphylococcus aureusATCC 292138Susceptible
Escherichia coliATCC 2592216Intermediate
Pseudomonas aeruginosaATCC 2785364Resistant
Candida albicansATCC 9002832Intermediate
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that show no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Diagram: Antimicrobial Testing Workflow

Start Fluorinated Ethanamine Compound MIC Broth Microdilution Assay (Determine MIC) Start->MIC MBC Subculture from Clear Wells (Determine MBC) MIC->MBC Result1 MIC Value MIC->Result1 Result2 MBC Value MBC->Result2

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Part 3: Mechanistic Studies

Understanding the mechanism of action is crucial for optimizing lead compounds and predicting potential resistance mechanisms. For fluorinated ethanamines, key areas of investigation include their effects on bacterial cell membranes and essential enzymes.

Protocol 4: Bacterial Membrane Permeability Assay

This protocol uses the fluorescent dye propidium iodide (PI) to assess membrane damage. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red.

Materials:

  • Bacterial suspension (mid-log phase)

  • Phosphate-buffered saline (PBS)

  • Fluorinated ethanamine compound

  • Propidium iodide (PI) solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Harvest bacterial cells from a mid-log phase culture by centrifugation.

  • Wash the cells twice with PBS and resuspend in PBS to a final OD600 of 0.2.

  • Add the fluorinated ethanamine compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.

  • Incubate at 37°C for a defined period (e.g., 30, 60, 120 minutes).

  • Add PI to a final concentration of 2 µM.

  • Incubate in the dark for 15 minutes.

  • Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells using a fluorescence microscope. An increase in red fluorescence indicates membrane damage.

Protocol 5: Enzyme Inhibition Assay

Fluorinated compounds can act as inhibitors of essential bacterial enzymes. The specific enzyme to target will depend on the hypothesized mechanism of action. Isothermal titration calorimetry (ITC) is a powerful technique to measure the heat changes associated with inhibitor binding to an enzyme.[9][10]

General Procedure using ITC:

  • Purify the target bacterial enzyme.

  • Prepare a solution of the enzyme in a suitable buffer in the ITC cell.

  • Prepare a solution of the fluorinated ethanamine in the same buffer in the injection syringe.

  • Perform a series of injections of the compound into the enzyme solution while measuring the heat evolved or absorbed.

  • Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Diagram: Proposed Mechanism of Action

cluster_0 Bacterial Cell Membrane Cell Membrane DNA DNA/RNA Enzyme Essential Enzyme Compound Fluorinated Ethanamine Compound->Membrane Disruption Compound->Enzyme Inhibition

Caption: Potential mechanisms of action for fluorinated ethanamines.

Part 4: In Vivo Efficacy and Toxicity

Promising in vitro results must be validated in vivo to assess the compound's therapeutic potential and safety profile.

Protocol 6: Murine Thigh Infection Model

This is a standard model to evaluate the efficacy of antimicrobial agents against localized bacterial infections.[11][12]

Procedure:

  • Induce neutropenia in mice through cyclophosphamide administration.

  • Inoculate the thigh muscle of the mice with a standardized bacterial suspension.

  • After a set period (e.g., 2 hours), administer the fluorinated ethanamine compound via a relevant route (e.g., intraperitoneal, oral).

  • Administer a range of doses to determine a dose-response relationship.

  • At a specified time point (e.g., 24 hours post-treatment), euthanize the mice and homogenize the thigh tissue.

  • Perform serial dilutions and plate the homogenate to determine the bacterial load (CFU/thigh).

  • Compare the bacterial load in treated groups to that in a vehicle-treated control group to determine the reduction in bacterial burden.

Protocol 7: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity.[13]

Procedure:

  • Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the fluorinated ethanamine compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the concentration of the compound that reduces cell viability by 50% (IC50).

Conclusion and Future Directions

Fluorinated ethanamines represent a promising, yet underexplored, class of antimicrobial agents. Their straightforward synthesis and the tunable nature of the fluorine substituent allow for the systematic optimization of their biological activity. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro and in vivo evaluation, and mechanistic elucidation of these compounds. Future research should focus on expanding the structural diversity of fluorinated ethanamines, exploring their activity against a broader range of pathogens, including resistant strains, and elucidating their detailed mechanisms of action to guide the development of next-generation antimicrobial therapies.

References

  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. (2007). [Link]

  • Catalytic Enantioselective Synthesis of Heterocyclic Vicinal Fluoroamines Using Asymmetric Protonation: A Method Development and Mechanistic Study. ChemRxiv. [Link]

  • Investigation of Anticancer and Antimicrobial Properties of Fluorinated Salicylaldimines. MDPI. (2024). [Link]

  • Evaluation of Antibacterial and Cytotoxic Properties of a Fluorinated Diamond-Like Carbon Coating for the Development of Antibacterial Medical Implants. MDPI. (2020). [Link]

  • A review: FDA-approved fluorine-containing small molecules from 2015 to 2022. PubMed. (2023). [Link]

  • A review: FDA-approved fluorine-containing small molecules from 2015 to 2022. ResearchGate. [Link]

  • The conformational behavior and synthesis routes to β‐fluoroamine derivatives. ResearchGate. [Link]

  • A new element in the fight against antibiotic resistance. BioTechniques. (2022). [Link]

  • Ecotoxicity and Hemolytic Activity of Fluorinated Ionic Liquids. MDPI. (2021). [Link]

  • Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules. ResearchGate. [Link]

  • The results of cytotoxicity assays for compounds 1e, 1f, 1g, and 2d. ResearchGate. [Link]

  • The in vitro effects of amine fluorides on plaque bacteria. PubMed. (1988). [Link]

  • 1,2-Fluoroamine synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. ePrints Soton. [Link]

  • A general, enantioselective synthesis of β- and γ-fluoroamines. PMC. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. PMC. [Link]

  • In vitro and in vivo efficacy of fluorodeoxycytidine analogs against highly pathogenic avian influenza H5N1, seasonal, and pandemic H1N1 virus infections. PubMed. (2011). [Link]

  • A near-universal way to measure enzyme inhibition. Newsroom. (2018). [Link]

  • A near-universal way to measure enzyme inhibition. ScienceDaily. (2018). [Link]

  • In vivo efficacy of auranofin in a hamster model of Clostridioides difficile infection. PMC. (2021). [Link]

  • Small-Molecule Inhibition of Bacterial Biofilm. PMC. (2020). [Link]

  • N-substituted 2-isocyanoarylacetamides with antimicrobial activity. PubMed. (2010). [Link]

  • Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols. MDPI. (2022). [Link]

  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. PubMed. (2024). [Link]

  • Small molecule inhibitors of bacterial transcription complex formation. PubMed. (2017). [Link]

  • In vivo efficacy of auranofin in a hamster model of Clostridioides difficile infection. ResearchGate. (2021). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diastereomeric Salt Crystallization

Welcome to the technical support center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chiral resolution.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chiral resolution. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your crystallization conditions with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using diastereomeric salt crystallization for chiral resolution?

Diastereomeric salt crystallization is a powerful and widely used technique for separating enantiomers.[1][2] The process begins by reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent.[1][2] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers have distinct physicochemical characteristics, most critically, different solubilities.[1] This solubility difference is the key that allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the solution.[1] The crystallized salt can then be isolated and treated to remove the resolving agent, yielding the desired pure enantiomer.[1]

Q2: How do I select an appropriate resolving agent?

The choice of a resolving agent is critical for a successful resolution. Key criteria for an effective resolving agent include:

  • Formation of well-defined, crystalline salts: The agent must readily form a stable salt with the racemate that has good crystallization properties.

  • Significant solubility difference: The resulting diastereomeric salts must exhibit a substantial difference in solubility in a practical solvent system.[3]

  • Availability and cost-effectiveness: The resolving agent should be commercially available in high enantiomeric purity and at a reasonable cost, especially for large-scale applications.

  • Chemical stability: The agent must be stable under the resolution conditions and not prone to racemization.[3]

  • Ease of recovery: It should be straightforward to recover the resolving agent from the mother liquor or after cleaving it from the desired enantiomer.[3]

A screening approach, testing a variety of commercially available chiral acids and bases, is often the most effective strategy to identify the optimal resolving agent for a new racemic compound.[4]

Q3: What is the significance of a ternary phase diagram in these experiments?

A ternary phase diagram is an invaluable tool for understanding the solid-liquid phase equilibrium of the two diastereomeric salts and the solvent.[5] It graphically represents the solubility behavior of the system and can help predict the outcome of a crystallization process.[5][6] By constructing and interpreting this diagram, you can:

  • Determine if a separation is feasible under thermodynamic equilibrium.[5]

  • Identify the eutectic composition, which represents the maximum theoretical yield for the less soluble diastereomer.

  • Design an optimal crystallization pathway, including starting concentrations and temperature profiles, to maximize the yield and purity of the desired salt.[1][5]

While constructing a full phase diagram can be resource-intensive, even limited solubility data can provide crucial insights to guide your optimization efforts.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing both the "what to do" and the "why it works."

Problem 1: No Crystallization Occurs

You've mixed your racemate and resolving agent, but the solution remains clear, even after cooling or extended stirring.

Core Issue: The system has not reached a sufficient level of supersaturation for nucleation to occur.

Causality & Troubleshooting Steps:

  • High Solubility of Diastereomeric Salts: The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing either from precipitating.[7]

    • Solution: Conduct a solvent screen to find a system with lower solubility for at least one of the salts.[1] Consider adding an anti-solvent (a miscible solvent in which the salts are poorly soluble) to induce precipitation.[1]

  • Insufficient Concentration: The solution may simply be too dilute to become supersaturated under the current conditions.

    • Solution: Carefully evaporate a portion of the solvent to increase the overall concentration of the salts.[7] Be mindful not to concentrate to the point of oiling out.

  • Wide Metastable Zone Width (MSZW): The energy barrier for the initial crystal formation (nucleation) might be too high.

    • Solution: Induce nucleation by scratching the inside of the flask with a glass rod or, more controllably, by adding seed crystals of the desired diastereomer.[7] Seeding provides a template for crystal growth, bypassing the difficult primary nucleation step.[1]

  • Inhibition by Impurities: Trace impurities in the racemate or resolving agent can sometimes interfere with and inhibit the nucleation process.[7]

    • Solution: Ensure the purity of your starting materials. An additional purification step, such as recrystallization or chromatography of the racemate, may be necessary.

Problem 2: The Product "Oils Out" Instead of Crystallizing

Instead of forming solid crystals, a dense, immiscible liquid (an "oil") separates from the solution.

Core Issue: Supersaturation is generated too rapidly, kinetically favoring liquid-liquid phase separation over the ordered process of crystallization.[8]

Causality & Troubleshooting Steps:

  • Excessively High Supersaturation: This is the most common cause of oiling out.[8]

    • Solution: Slow down the rate at which supersaturation is achieved. This can be done by reducing the cooling rate, slowing the addition of an anti-solvent, or starting with a more dilute solution.[1]

  • Poor Solvent Choice: The solvent may be a good solvent for the individual ions but a poor one for the organized crystal lattice.

    • Solution: Experiment with different solvents or solvent mixtures. A slightly more polar or protic solvent might better stabilize the crystal lattice and prevent oiling.

  • High Initial Concentration: Starting with a solution that is too concentrated increases the likelihood of oiling out upon cooling or anti-solvent addition.[8]

    • Solution: Dilute the solution by adding more of the primary solvent.[7] You can then attempt a slower, more controlled crystallization.

  • Seeding Strategy: Oiling out often occurs when primary nucleation is difficult.

    • Solution: Introduce seed crystals at a point of slight supersaturation (within the metastable zone).[8] This encourages controlled crystal growth on the seeds, consuming solute from the solution and preventing the buildup of high supersaturation that leads to oiling.[8]

G start Oiling Out Observed step1 Action: Increase Temperature to Re-dissolve Oil start->step1 step2 Add More Primary Solvent (Dilute) step1->step2 step3 Cool Slowly to Metastable Zone step2->step3 step4 Introduce Seed Crystals of Desired Diastereomer step3->step4 step5 Continue Slow Cooling / Anti-solvent Addition step4->step5 end_success Successful Crystal Formation step5->end_success If Successful end_fail Issue Persists: Re-evaluate Solvent System step5->end_fail If Fails

Caption: Troubleshooting workflow for oiling out.

Problem 3: Low Diastereomeric Excess (d.e.) of the Crystallized Product

The isolated crystals contain a significant amount of the undesired diastereomer, resulting in poor enantiomeric purity of the final product.

Core Issue: Lack of selectivity in the crystallization process, leading to co-crystallization of both diastereomers.

Causality & Troubleshooting Steps:

  • Similar Solubilities: The most fundamental reason for low d.e. is that the solubilities of the two diastereomeric salts are too close in the chosen solvent system.[1]

    • Solution: The most effective approach is a systematic solvent screening to identify a solvent that maximizes the solubility difference between the two diastereomers.[7]

  • Solid Solution Formation: In some cases, the two diastereomers are structurally similar enough to be incorporated into the same crystal lattice, forming a solid solution.[9] This makes purification by simple recrystallization ineffective.[9]

    • Solution: If a solid solution is suspected (i.e., d.e. does not improve with recrystallization), changing the resolving agent is often the best strategy.[9] A structurally different resolving agent will form diastereomers with different crystal packing properties, potentially avoiding solid solution formation.[9]

  • Kinetic vs. Thermodynamic Control: The initially formed crystals may not be the most thermodynamically stable product. Sometimes, the desired diastereomer crystallizes faster (kinetic control), but given enough time, the system equilibrates to a mixture.

    • Solution: Carefully control the crystallization time.[1] Seeding and then isolating the crystals after a shorter period, before equilibrium is reached, can sometimes yield a product with higher purity.[1][5]

  • High Supersaturation: Rapidly generating high supersaturation can lead to the nucleation of both diastereomers, compromising selectivity.[1]

    • Solution: Maintain a low level of supersaturation.[1] This favors the growth of existing crystals (ideally of the desired diastereomer, introduced via seeding) over the nucleation of new, potentially undesired crystals.[1] This is achieved through slow cooling or slow anti-solvent addition.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a solvent or solvent system that provides a significant solubility difference between the two diastereomeric salts, leading to high resolution efficiency.

Methodology:

  • Preparation: Prepare small, equal quantities of both the desired (less soluble) and undesired (more soluble) diastereomeric salts in their pure forms, if possible. If not, prepare the diastereomeric salt mixture in situ.

  • Solvent Selection: Choose a diverse range of solvents (12-24) with varying polarities, hydrogen bonding capabilities, and functional groups (e.g., alcohols, esters, ketones, ethers, hydrocarbons).

  • Screening Setup: In small vials or a 96-well plate, add a fixed amount of the salt mixture to a fixed volume of each solvent.

  • Equilibration: Agitate the samples at a controlled temperature (e.g., room temperature and an elevated temperature like 50°C) for a sufficient time to reach equilibrium (typically 12-24 hours).

  • Analysis: After equilibration, centrifuge the samples and analyze the supernatant (the clear liquid) by a suitable chiral analytical method, such as Chiral HPLC.[10]

  • Evaluation: Identify the solvent(s) that show the highest concentration of the undesired diastereomer and the lowest concentration of the desired diastereomer in the supernatant. This indicates the largest solubility difference and the best potential for selective crystallization.

SolventPolarity IndexH-Bond Donor/AcceptorSolubility of Salt A (mg/mL)Solubility of Salt B (mg/mL)Solubility Ratio (B/A)
Methanol5.1Both501503.0
Acetone5.1Acceptor25401.6
Ethyl Acetate4.4Acceptor5255.0
Toluene2.4None<12>2.0
Heptane0.1None<0.1<0.1-

In this example, Ethyl Acetate offers the best selectivity for crystallization.

Protocol 2: Controlled Cooling Crystallization with Seeding

Objective: To perform a controlled cooling crystallization to selectively crystallize the less soluble diastereomeric salt, maximizing yield and purity.

Methodology:

  • Solution Preparation: Dissolve the racemic mixture and the resolving agent in the chosen optimal solvent at an elevated temperature until all solids are fully dissolved.[1] The concentration should be such that the solution is saturated or slightly undersaturated at this initial temperature.

  • Controlled Cooling: Cool the solution slowly and controllably (e.g., 5-10°C per hour) to a temperature within the metastable zone. This is a temperature where the solution is supersaturated, but spontaneous nucleation is unlikely.

  • Seeding: Once in the metastable zone, introduce a small quantity (0.1-1% by weight) of pure seed crystals of the desired diastereomeric salt.[1][8] This will direct the crystallization process.[1]

  • Crystal Growth: Continue the slow cooling to the final, lower crystallization temperature to allow the crystals to grow and maximize the yield.[1]

  • Isolation & Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.[1] Analyze the diastereomeric purity of the crystallized salt and the mother liquor using an appropriate analytical technique (e.g., Chiral HPLC, NMR with a chiral solvating agent).[1][10]

G Solvent Solvent Choice Conc Concentration Solvent->Conc Purity Diastereomeric Purity (d.e.) Solvent->Purity Yield Yield Solvent->Yield Temp Temperature Profile Temp->Conc affects solubility Temp->Yield Conc->Purity Conc->Yield Rate Cooling/Addition Rate Rate->Purity Seeding Seeding Strategy Seeding->Purity Seeding->Yield

Caption: Interplay of key crystallization parameters.

References

  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

  • ACS Publications. (2014, May 13). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Organic Process Research & Development. Retrieved from [Link]

  • Kannappan, V. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiralpedia. Retrieved from [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]

  • Simon, M. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2002, July 10). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of solvent for the second crystallization of diastereomerically enriched salt 31. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • ACS Publications. (2025, July 25). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 28). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ACS Publications. (2024, April 23). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design. Retrieved from [Link]

  • APC. (2021, February 15). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. Retrieved from [Link]

  • ACS Publications. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]

Sources

Optimization

Troubleshooting low enantiomeric excess in chiral resolution

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket ID: RES-9924 Welcome to the Advanced Resolution Support Hub. You are experiencing low enantiomeric excess (ee) in your chiral separation processes.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket ID: RES-9924

Welcome to the Advanced Resolution Support Hub. You are experiencing low enantiomeric excess (ee) in your chiral separation processes. This guide addresses the three most common failure modes in Diastereomeric Salt Crystallization , Enzymatic Kinetic Resolution , and Chiral Chromatography .

🔧 Module 1: Diastereomeric Salt Crystallization

Symptom: After salt formation and filtration, the solid retains low ee (e.g., <60%) or "oils out." Recrystallization does not significantly improve purity.

The "Double Salt" Trap

Diagnosis: You may have formed a Double Salt (1:1:1 ratio of Resolving Agent : Enantiomer A : Enantiomer B)[1] rather than the desired Diastereomeric Salt (1:1 Resolving Agent : Enantiomer A).

  • Mechanism: In some systems, the crystal lattice energy of the double salt is more stable than the individual diastereomers. This effectively locks the racemate into the solid phase, resulting in ~0% ee regardless of the resolving agent's purity.

  • Validation: Analyze the crystal structure (XRD) or compare the melting point (DSC). A double salt often has a distinct melting point higher than the individual diastereomers.

The Eutectic Composition Wall

Diagnosis: The mother liquor has reached the eutectic composition .

  • Mechanism: Crystallization is governed by phase diagrams. If your solution composition hits the eutectic point (where the solubility curves of the two diastereomers intersect), both salts will co-crystallize in a fixed ratio. Further evaporation or cooling will only precipitate more of this impure mixture.

  • Solution: You must shift the eutectic point.

🛠️ Troubleshooting Protocol: The Pope-Peachey Method

If standard 1:1 resolution fails, switch to the Pope-Peachey method. This technique uses half an equivalent of the chiral resolving agent and half an equivalent of an achiral acid/base to force the "undesired" enantiomer to remain in solution as a highly soluble achiral salt.

Step-by-Step Workflow:

  • Stoichiometry: Use 0.5 equivalents of the Chiral Resolving Agent (e.g., L-Tartaric Acid) and 0.5 equivalents of an Achiral Acid (e.g., HCl) for a racemic amine base.

  • Equilibration: Reflux the mixture. The chiral agent will thermodynamically select the matching enantiomer to form the less soluble salt.

  • Separation: The "wrong" enantiomer remains solubilized by the achiral counter-ion (chloride), preventing it from co-precipitating.

  • Filtration: Filter the precipitate hot or warm to avoid co-crystallization upon cooling.

Advanced Technique: Dutch Resolution

If single agents fail, use the Dutch Resolution approach (Family of Resolving Agents).

  • Concept: Use a mixture of structurally related resolving agents (e.g., Tyrosine, Phenylglycine, and Phenylalanine derivatives).

  • Why it works: Impurities (the wrong diastereomer) disrupt the crystal lattice. A "family" of resolving agents can form a solid solution that tolerates the correct enantiomer but strictly excludes the incorrect one due to steric mismatch, often resulting in 99% ee in one step.

CrystallizationLogic Start Start: Low ee in Solid CheckSol Check Solubility Differential Start->CheckSol DoubleSalt Is it a Double Salt? (DSC/XRD Check) CheckSol->DoubleSalt Poor Separation PopePeachey Apply Pope-Peachey (0.5 eq Chiral + 0.5 eq Achiral) DoubleSalt->PopePeachey Yes (Double Salt Detected) Recryst Recrystallize near Boiling Point DoubleSalt->Recryst No (Eutectic Issue) DutchRes Apply Dutch Resolution (Mix of Resolving Agents) Recryst->DutchRes ee still low

Figure 1: Decision matrix for troubleshooting crystallization failures. Note the divergence when a Double Salt is identified.

🔧 Module 2: Enzymatic Kinetic Resolution

Symptom: Reaction proceeds but ee of the product is low, or the reaction stalls at <50% conversion.

The Selectivity Factor ( )

Diagnosis: The enzyme is not distinguishing between enantiomers effectively.

  • Mechanism: Kinetic resolution relies on the rate difference (

    
    ).[2][3] This ratio is the Selectivity Factor (
    
    
    
    ).[2][3]
    • If

      
      : Excellent separation.
      
    • If

      
      : Separation is difficult; you must compromise between yield and ee.
      

Validation: Calculate


 using the Sih & Wu equation (requires conversion 

and enantiomeric excess of substrate

and product

):


🛠️ Troubleshooting Protocol: Optimization of
  • Temperature Switch: Enantioselectivity is temperature-dependent ($ \Delta \Delta G^\ddagger $).

    • Action: Lower the temperature.[2][4] This usually increases

      
       (selectivity) at the cost of reaction rate (Arrhenius law).
      
  • The Conversion Stop-Point:

    • If you want pure Product : Stop the reaction early (e.g., 30-40% conversion).

    • If you want pure Substrate : Let the reaction run past 50% (e.g., 60% conversion) to "burn off" the impurity.

Data Table: The Cost of Low Selectivity (


) 
Target Required Conversion Resulting ee Yield (Theoretical Max 50%)
Pure Product 30% 96% 30%
Pure Product 40% 91% 40%
Pure Substrate 50% 82% 50%

| Pure Substrate | 60% | >99% | 40% |

Note: With


, you cannot get both high yield and high ee simultaneously.[5] You must sacrifice yield.

KineticRes Racemate Racemate (S+R) Enzyme Enzyme (Selectivity E) Racemate->Enzyme Product Product P (Fast Reacting) Enzyme->Product k_fast Substrate Residual S (Slow Reacting) Enzyme->Substrate k_slow Advice1 Stop < 40% conv for High ee Product Product->Advice1 Advice2 Run > 60% conv for High ee Substrate Substrate->Advice2

Figure 2: Kinetic Resolution Trade-off. The "Stop Point" determines whether you optimize for the Product or the Residual Substrate.

🔧 Module 3: Analytical Validation (Chiral HPLC/SFC)

Symptom: Peaks are overlapping, making ee calculation unreliable.

Peak Overlap & Resolution ( )

Diagnosis: Is the low ee real, or is it an integration error due to tailing?

  • Mechanism: Chiral stationary phases (CSPs) are sensitive to temperature and mobile phase modifiers.

  • Fix:

    • Temperature: Unlike achiral HPLC, lowering the temperature often improves chiral resolution by increasing the enthalpy difference of adsorption (

      
      ) between enantiomers.
      
    • Mobile Phase: For Amylose/Cellulose columns, switching from Ethanol to Isopropanol (or vice versa) can drastically alter the helical structure of the stationary phase, changing selectivity.

References

  • Dutch Resolution Mechanism

    • Title: Dutch Resolution: Separation of Diastereomers with Families of Resolving Agents[6][7]

    • Source:Journal of the American Chemical Society (via Wiley/ACS archives)
    • Context: Explains the "family" approach to forming solid solutions.
  • Kinetic Resolution Mathematics

    • Title: Quantitative Analyses of Biochemical Kinetic Resolutions of Enantiomers (Sih & Wu)[8]

    • Source:Topics in Stereochemistry
    • Context: The foundational paper for calculating values and understanding conversion trade-offs.
  • Diastereomeric Salt Crystallization

    • Title: Optical Resolution via Diastereomeric Salt Formation[1][9]

    • Source:Chemical Reviews
    • Context: Covers the Pope-Peachey method and phase diagrams.
  • Chiral Chromatography Troubleshooting

    • Title: A Guide to Chiral HPLC Method Development
    • Source:Sigma-Aldrich (Merck)
    • Context: Practical guide on mobile phase selection and temper

Sources

Troubleshooting

Preventing oiling out during crystallization of amine salts

Topic: Preventing Oiling Out (Liquid-Liquid Phase Separation) Current Status: Operational | Ticket Priority: High | Agent: Senior Application Scientist Diagnostic Hub: Is it Oiling Out? User Query: "My solution turned cl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oiling Out (Liquid-Liquid Phase Separation)

Current Status: Operational | Ticket Priority: High | Agent: Senior Application Scientist

Diagnostic Hub: Is it Oiling Out?

User Query: "My solution turned cloudy, but I don't see crystals. It looks like a vinaigrette or sticky gum on the glass. Is this precipitation?"

Technical Diagnosis: This is likely Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3][4] You are not observing solid nucleation; you are observing the formation of a second, solute-rich liquid phase.[5] This occurs because the Metastable Zone Width (MSZW) has been crossed into a region where an amorphous oil phase is thermodynamically more stable than the homogeneous solution, yet kinetically favored over the crystalline solid.

Visual Triage Protocol: Use this decision tree to confirm the physical state of your mixture.

DiagnosticTree Start Observation: Solution is Turbid Microscope Microscopy/Visual Check Start->Microscope Droplets Spherical Droplets (Emulsion) Microscope->Droplets Mobile spheres Solids Faceted Particles (Suspension) Microscope->Solids Birefringence Gum Amorphous Sticky Mass (Glass/Gum) Microscope->Gum Immobile blob Diagnosis1 DIAGNOSIS: OILING OUT (LLPS) Droplets->Diagnosis1 Diagnosis2 DIAGNOSIS: NUCLEATION (Normal) Solids->Diagnosis2 Diagnosis3 DIAGNOSIS: GUMMING (Solidified Oil) Gum->Diagnosis3

Figure 1: Diagnostic decision tree for identifying Liquid-Liquid Phase Separation (LLPS) versus true crystallization.

The Root Cause: Thermodynamics of Amine Salts

User Query: "Why does this happen specifically with my amine salt? The free base crystallized fine."

Technical Insight: Amine salts are ionic and often highly polar. When solvated, their melting point (


) is significantly depressed compared to the dry solid. If the depressed melting point drops below the crystallization temperature (

), the substance will "melt" out of the solution rather than crystallize.

This creates a Miscibility Gap . In the phase diagram below, you must navigate the "Safe Zone" (Metastable Zone) without crossing into the "Oiling Out Zone" (LLPS Boundary).

PhaseDiagram cluster_0 Solubility / Phase Diagram Logic Temp Temperature (X-Axis) Conc Concentration (Y-Axis) SolubilityCurve Solubility Curve (Solid-Liquid Equilibrium) SafeZone Metastable Zone (Ideal for Seeding) SolubilityCurve->SafeZone Supersaturation > 1 LLPSBoundary LLPS Boundary (Liquid-Liquid Equilibrium) DangerZone Oiling Out Region (Spinodal Decomposition) LLPSBoundary->DangerZone Phase Separation SafeZone->LLPSBoundary Critical Supersaturation

Figure 2: Conceptual Phase Diagram. Successful crystallization requires operating in the 'Safe Zone' between the Solubility Curve and the LLPS Boundary.

Prevention Protocols: The "Fix"

Strategy A: Solvent Selection (Dielectric Matching)

Theory: Oiling out is exacerbated when the solvent is too non-polar for the ionic salt, creating a high interfacial tension. Action: Avoid single solvents where the salt has extremely high solubility (leading to high viscosity) or extremely low solubility. Use a co-solvent system to bridge the polarity gap.[4]

Solvent ClassDielectric Constant (

)
Risk Level for Amine SaltsRecommendation
Hydrocarbons (Heptane, Hexane)~1.9 - 2.0CRITICAL Avoid as pure antisolvent. Causes immediate oiling.
Ethers (TBME, THF)~7.5HIGH Use only with slow addition to a polar solution.
Esters (Ethyl Acetate, IPAc)~6.0MODERATE Good antisolvents if temperature is controlled.
Alcohols (MeOH, EtOH, IPA)~18 - 33LOW Best primary solvents. Good solubility match.
Water 80VARIES High solubility; often requires an antisolvent to yield product.
Strategy B: The "Golden Rule" of Seeding

Theory: Seeding provides an existing surface for crystal growth (


), consuming supersaturation before it reaches the critical limit (

) required for LLPS [1]. Protocol:
  • Determine Saturation: Find the temperature where your salt is saturated (

    
    ).
    
  • Cool Slightly: Cool to

    
     to 
    
    
    
    . This is the "Safe Zone" (Figure 2).
  • Add Seeds: Add 0.5% - 2.0% w/w of pure seed crystals.

  • Age: Hold for 30–60 minutes. Do not cool yet. Allow the seeds to heal and grow.

  • Slow Cool: Cool at a rate of 0.1 – 0.3 °C/min.

Emergency Recovery: "I have a beaker of oil. Now what?"

If your experiment has already oiled out, do not filter it. You will lose yield and purity. Follow this recovery workflow.

Protocol: Temperature Cycling for Emulsion Resolution

Objective: Re-dissolve the oil phase and force nucleation on a crystalline template.

  • Heat to Clear: Raise the temperature of the mixture until the oil droplets dissolve completely and the solution becomes a single, clear liquid phase.

    • Note: If the oil does not dissolve at boiling, add small aliquots of the "good" solvent (e.g., Methanol) until clear.

  • Establish Equilibrium: Hold at this high temperature for 15 minutes.

  • Cool to Cloud Point: Slowly cool until you see the very first sign of turbidity (onset of oiling).

  • Re-Heat: Immediately heat back up by 3–5°C until the solution is clear again. You are now just above the LLPS boundary.

  • Seed Immediately: Add seed crystals (1-2 wt%) to this clear solution.

  • Isothermal Hold: Hold the temperature constant for 1-2 hours.

    • Mechanism:[6][7][8][9] The seeds will grow, lowering the concentration of the solution. As concentration drops, the LLPS boundary shifts away, making the system stable [2].

  • Slow Cooling: Once a bed of crystals is visible, cool slowly to final isolation temperature.[4]

Frequently Asked Questions (FAQ)

Q: Can I use ultrasound (sonication) to fix oiling out? A: Sometimes. Sonication can induce nucleation in the oil droplets, turning them into solid spheres (amorphous or semi-crystalline). However, this often traps impurities.[10] We recommend temperature cycling (Protocol above) over sonication for higher purity.

Q: My amine salt is hygroscopic. Does water content cause oiling out? A: Yes. Even trace water can act as an impurity that depresses the melting point further. Ensure your solvents are dry, or explicitly account for water by using it as a co-solvent rather than an uncontrolled variable.

Q: How do I know if I have "Gumming" or "Oiling Out"? A: "Gumming" is usually the result of an oil phase cooling below its glass transition temperature (


) without crystallizing. If you poke it with a spatula and it's hard/tacky rather than liquid, it has gummed. The fix is the same: Re-heat to dissolve, then seed.

References

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization.[11][12] Organic Process Research & Development.

  • Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid-Liquid Phase Separation.[8][12][13] Crystal Growth & Design.[8]

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Detection and Prevention.[4][5][8][10]

  • Bonnett, P. E., et al. (2003). Solution Crystallisation via a Liquid-Liquid Phase Separation.[1][2] Chemical Communications.

Sources

Optimization

Technical Support Center: Synthesis of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine

Topic: Yield Optimization & Troubleshooting Target Molecule: 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine (CAS: 1309598-55-7 [R-isomer], Generic) Persona: Senior Application Scientist Introduction: The "Hidden" Chemistry of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Target Molecule: 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine (CAS: 1309598-55-7 [R-isomer], Generic) Persona: Senior Application Scientist

Introduction: The "Hidden" Chemistry of Your Target

Welcome to the technical support center. You are likely here because standard reductive amination protocols (e.g., NaBH₃CN/NH₄OAc) are giving you yields in the 30–50% range, or you are struggling with purification.

To improve yield, we must first diagnose the molecular friction points of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine :

  • Electronic Deactivation: The 4-methoxy group is a strong electron-donating group (EDG). Through resonance, it increases electron density at the carbonyl carbon, making it less electrophilic and sluggish to react with ammonia/amines.

  • Steric & Electronic Ortho-Effect: The 2-fluoro group is small but electronegative. While it inductively activates the carbonyl, its proximity can interfere with the formation of the tetrahedral intermediate during imine formation.

  • The "Water" Problem: In standard reductive amination, water is a byproduct. Because your ketone is electronically deactivated, the equilibrium favors the ketone + ammonia rather than the imine. If you do not remove water, conversion stalls.

Below are the optimized protocols to overcome these barriers.

Module 1: The "Gold Standard" Protocol (Titanium-Mediated)

Recommendation: Switch to a Titanium(IV) isopropoxide [Ti(OiPr)₄] mediated system. Why? Ti(OiPr)₄ serves a dual function: it acts as a Lewis acid to activate the deactivated carbonyl and as a chemical desiccant (water scavenger), driving the equilibrium toward the imine species almost quantitatively before the reduction step.

Optimized Protocol
ParameterSpecificationNote
Reagent A 2'-Fluoro-4'-methoxyacetophenoneLimiting Reagent (1.0 equiv)
Reagent B Ammonia (2M in MeOH or EtOH)5.0 – 7.0 equiv (Excess is critical)
Catalyst Titanium(IV) isopropoxide1.25 – 1.5 equiv
Reductant Sodium Borohydride (NaBH₄)1.5 equiv
Temperature Ambient (20–25 °C)Do not heat initially.

Step-by-Step Methodology:

  • Imine Formation (The Critical Step):

    • In a dry flask under Argon, dissolve the ketone (1.0 equiv) in the ammonia solution (approx. 0.5 M concentration relative to ketone).

    • Add Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Observation: The solution may turn slightly yellow/orange. Stir at room temperature for 6–12 hours .

    • QC Check: Pull a small aliquot, hydrolyze with water, and check TLC. If ketone persists, add 0.2 equiv more Ti(OiPr)₄ and stir longer. Do not proceed to reduction until the ketone is consumed.

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add NaBH₄ (1.5 equiv) portion-wise (gas evolution will occur).

    • Allow to warm to room temperature and stir for 2 hours.

  • The "Emulsion Killer" Workup (Crucial):

    • The Problem: Quenching Ti reactions with water creates a sticky TiO₂ emulsion that traps your product and lowers isolated yield.

    • The Fix: Quench by adding 2M Ammonium Hydroxide (NH₄OH) . The ammonia prevents the titanium gel from solidifying. Alternatively, use a saturated solution of Rochelle's Salt (Sodium Potassium Tartrate) and stir vigorously for 1 hour until two clear layers form.

    • Filter off the inorganic solids through a Celite pad. Wash the pad thoroughly with EtOAc.

Workflow Visualization

G Ketone 2'-F-4'-OMe Acetophenone Ti_Complex Titanium-Imine Complex Ketone->Ti_Complex + Ti(OiPr)4 + NH3 (MeOH) - H2O (Scavenged) Reduction Reduction (NaBH4) Ti_Complex->Reduction Imine Activated Quench Quench (NH4OH/Rochelle's) Reduction->Quench Hydride Transfer Product Target Amine (Free Base) Quench->Product Ligand Exchange Phase Separation

Caption: Figure 1.[1] Ti(OiPr)4 mediated reductive amination pathway showing in-situ water scavenging.

Module 2: Troubleshooting the Leuckart-Wallach Route

Context: If you are scaling up (>100g) and want to avoid Titanium waste, you might be using the Leuckart reaction (Ammonium Formate or Formamide). Common Failure Mode: Low conversion due to sublimation of ammonium formate or thermal degradation.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Conversion (<40%) Loss of Ammonia/FormateUse a sealed pressure tube or autoclave. The reaction requires ammonia pressure to push the equilibrium.
Dark Tar / Impurities Temperature too high (>180°C)Lower temp to 140–150°C. Use Microwave Irradiation if working on small scale (significantly improves yield for electron-rich ketones).
Product is an Amide Incomplete HydrolysisThe Leuckart reaction produces the N-formyl intermediate first.[2] You must reflux with 6M HCl for 2–4 hours to hydrolyze it to the amine.

Optimized Leuckart Conditions:

  • Reagents: Ketone (1 equiv) + Ammonium Formate (5 equiv).

  • Solvent: None (Neat) or minimal Formamide.

  • Condition: 150 °C for 4–6 hours in a sealed vessel.

  • Post-Process: Reflux with HCl to deprotect.

Module 3: Purification & Isolation (The "Yield Trap")

Many researchers lose 20% of their yield during extraction because the amine is partially soluble in the aqueous layer or forms "oils" that are hard to crystallize.

The "Trap and Release" Protocol
  • Acid Extraction (Trap):

    • Dissolve crude reaction mixture in EtOAc or Ether.

    • Extract twice with 1M HCl .

    • Chemistry: The amine becomes the hydrochloride salt (

      
      ) and moves to the water layer. Neutral impurities (unreacted ketone) stay in the organic layer.
      
    • Discard the organic layer.

  • Base Release:

    • Cool the aqueous acidic layer to 0 °C.

    • Basify to pH > 12 using 50% NaOH or pellets.

    • Observation: The solution will become cloudy as the free amine oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x). DCM is better than ether for solubilizing this specific fluorinated amine.

    • Dry over Na₂SO₄ and concentrate.

  • Salt Formation (Optional for Stability):

    • Dissolve the free base oil in dry diethyl ether.

    • Add 2M HCl in Ether dropwise.

    • The Hydrochloride salt will precipitate as a white solid. This is the most stable form for storage.

Purification Decision Tree

D Start Crude Reaction Mix TLC Check TLC Start->TLC KetoneLeft Ketone Present? TLC->KetoneLeft AcidWash Acid/Base Extraction (Trap & Release) KetoneLeft->AcidWash Yes (Standard) Column Flash Column (DCM/MeOH/NH3) KetoneLeft->Column No (Clean) Salt HCl Salt Formation AcidWash->Salt Column->Salt

Caption: Figure 2. Purification logic flow to maximize recovery of the amine.

FAQ: Frequently Asked Questions

Q: Can I use NaBH₃CN instead of NaBH₄? A: Yes, but it is generally slower for this specific substrate. The 4-methoxy group deactivates the imine, making it harder to reduce. Ti(OiPr)₄ + NaBH₄ is superior because the Titanium coordinates to the imine, activating it for the borohydride attack. NaBH₃CN is better suited if you have other acid-sensitive groups, which this molecule lacks.

Q: My product is an oil, but I need a solid. What do I do? A: This amine free base is likely a viscous oil due to the disruption of crystal packing by the fluoro/methoxy combination. Convert it to the Hydrochloride or Fumarate salt. The HCl salt is generally a stable, white solid.

Q: I need the (R)-enantiomer specifically. Can I use this method? A: The methods above produce the racemate. For the chiral amine:

  • Chemical Resolution: Use N-Acetyl-L-leucine or Tartaric acid to resolve the racemate (Max yield 50%).

  • Ellman's Auxiliary: Use (R)-tert-butanesulfinamide instead of ammonia in the Titanium protocol. This will yield the chiral amine with high ee (>95%) but requires an extra hydrolysis step.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3] Link

  • Neidigh, K. A., et al. (1998).[4] "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Carlson, R., et al. (1993). "An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction." Acta Chemica Scandinavica, 47, 1046-1049.[5] Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist's Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on Fluorine/Methoxy substitution effects). Link

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of Enantiopure Fluorinated Amines

Welcome to the Advanced Fluorine Process Optimization Hub. Current Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) This guide addresses the specific, high-friction challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Fluorine Process Optimization Hub. Current Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division)

This guide addresses the specific, high-friction challenges encountered when scaling up the synthesis of chiral fluorinated amines. Unlike standard amine synthesis, the introduction of fluorine atoms (


, 

,

) alters pKa, lipophilicity, and nucleophilicity, often rendering standard protocols ineffective or dangerous at scale.

📂 Module 1: Asymmetric Hydrogenation of Fluorinated Imines

User Issue: "My enantiomeric excess (ee) drops significantly (from >95% to <80%) when scaling from 5g to 100g. The reaction also stalls."

🔧 Troubleshooting Protocol

The erosion of enantioselectivity in fluorinated imines is rarely due to the catalyst "failing" but rather the environment changing at scale. Fluorinated imines are highly electrophilic and sensitive to trace moisture, which hydrolyzes them to ketones/aldehydes that may undergo non-selective reductive amination.

1. Solvent Effect (The TFE Factor)

  • Diagnosis: Are you using Methanol or DCM?

  • Solution: Switch to 2,2,2-Trifluoroethanol (TFE) .

  • Mechanism: TFE activates the fluorinated imine via hydrogen bonding to the imine nitrogen, facilitating hydride transfer. It also stabilizes the catalyst-substrate complex. Zhou et al. demonstrated that Pd-catalyzed hydrogenation of fluorinated imines achieves >94% ee in TFE, whereas other solvents fail to induce high stereocontrol [1].

2. Catalyst Poisoning & Pressure

  • Diagnosis: Fluorinated amines can chelate strongly to metal centers (Rh/Ir), deactivating them at high concentrations.

  • Solution:

    • Increase Hydrogen Pressure: Scale-up often suffers from mass transfer limitations. Maintain

      
       psi (40 bar) to ensure 
      
      
      
      saturation.
    • Additives: For Pd-catalyzed systems, adding 4Å molecular sieves is critical to scavenge trace water and prevent hydrolysis-induced racemization.

📉 Workflow Visualization: Hydrogenation Optimization

HydrogenationWorkflow Start Fluorinated Imine (Precursor) SolventCheck Solvent Selection (Use TFE) Start->SolventCheck Additives Add MS 4Å (Prevent Hydrolysis) SolventCheck->Additives Stabilization Reactor Pressurized Reactor (>40 bar H2) Additives->Reactor Charge Workup Filtration & Evaporation Reactor->Workup Conversion >98% Product Enantiopure Fluorinated Amine Workup->Product

Caption: Optimized workflow for Pd-catalyzed asymmetric hydrogenation of fluorinated imines emphasizing solvent effects.

📂 Module 2: Biocatalysis (Transaminases)

User Issue: "The transaminase reaction works for my non-fluorinated analog but gives <10% conversion for the trifluoromethyl ketone substrate."

🔧 Troubleshooting Protocol

Fluorine is an electron-withdrawing group (EWG). When adjacent to a carbonyl (e.g., trifluoroacetophenone), it destabilizes the transition state or shifts the equilibrium unfavorably.

1. Equilibrium Displacement

  • The Problem: The equilibrium constant (

    
    ) for transamination of fluorinated ketones is often unfavorable.
    
  • The Fix: You must drive the reaction using Isopropylamine (IPA) as the amine donor.

    • Why? The byproduct is acetone.

    • Action: Apply vacuum or a nitrogen sweep to continuously remove volatile acetone, shifting equilibrium to the right (Le Chatelier’s principle).

2. Substrate Inhibition & Solubility

  • The Problem: Fluorinated substrates often have low aqueous solubility and can inhibit the enzyme at high loads.

  • The Fix: Use a Co-solvent System (DMSO or MeOH up to 10-20%) or a Biphasic System (MTBE/Buffer).

  • Advanced Tip: For scale-up, consider Immobilized Transaminases in a packed-bed flow reactor. This reduces substrate inhibition by keeping the local concentration of substrate low relative to the enzyme [2].

📊 Data Comparison: Chemical vs. Enzymatic Routes
FeatureChemical Route (Metal Catalysis)Biocatalytic Route (Transaminase)
Substrate Scope Broad (Imines, Enamides)Specific (Ketones)
Fluorine Tolerance High (Electronic activation helps)Low-Medium (Steric/Electronic issues)
ee % 85-99% (Ligand dependent)>99% (Strict stereocontrol)
Scale-up Risk Safety (High Pressure/Heat)Productivity (Low Space-Time Yield)
Purification Metal scavenging requiredSimple extraction

📂 Module 3: Safety in Nucleophilic Deoxyfluorination

User Issue: "We are using DAST to convert a chiral amino-alcohol to a fluorinated amine. The reactor exotherm spiked dangerously during addition."

🔧 Troubleshooting Protocol

STOP IMMEDIATELY. Scaling up DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor reactions in batch mode is a known process safety hazard due to their low decomposition temperatures (~90°C for DAST) and shock sensitivity of byproducts.

1. The Thermal Runaway Risk

  • Mechanism: DAST decomposition is autocatalytic. In a large batch reactor, the heat accumulation from the fluorination reaction can trigger this decomposition, leading to rapid pressure buildup and explosion.

2. The Solution: Continuous Flow Chemistry

  • Protocol: Move the fluorination step to a Microreactor or Coil Reactor .

  • Benefit:

    • Heat Transfer: High surface-area-to-volume ratio dissipates heat instantly.

    • Inventory: Only a few grams of hazardous reagent are reacting at any given second.

  • Alternative Reagents: Consider XtalFluor-E or PhenoFluor which are solid, more stable salts, though they may still require flow for multi-kilogram scales [3].

📉 Decision Logic: Safety in Fluorination

SafetyDecision Start Substrate: Chiral Amino-Alcohol Reagent Reagent Selection Start->Reagent DAST DAST / Deoxo-Fluor Reagent->DAST Stable XtalFluor / PBSF Reagent->Stable Scale Target Scale > 100g? DAST->Scale Batch Batch Reactor (Controlled Addition) Stable->Batch Safe Scale->Batch No (<100g) Flow Continuous Flow (Microreactor) Scale->Flow Yes (>100g) Stop CRITICAL HAZARD DO NOT PROCEED Batch->Stop If Exotherm > 10°C

Caption: Safety decision matrix for nucleophilic fluorination. DAST at scale requires flow chemistry.

📂 Module 4: Purification & Isolation

User Issue: "I cannot separate the enantiomers of my fluorinated amine using standard silica."

🔧 Troubleshooting Protocol

Fluorinated amines often "smear" on silica due to H-bonding with silanols. Furthermore, enantiomers have identical physical properties in achiral environments.

1. Derivatization for Resolution

  • Technique: React the crude amine with a chiral acid (e.g., L-Tartaric acid or Mandelic acid ).

  • Result: This forms diastereomeric salts. Fluorine atoms often enhance the crystallinity of these salts, making fractional crystallization highly effective compared to non-fluorinated analogs.

2. Chiral HPLC Strategy

  • Stationary Phase: Use Amylose-based columns (e.g., Chiralpak IA/IG).

  • Mobile Phase: The "Fluorine Effect" is best exploited using Alcohol/Alkane mixtures (Hexane/IPA). The fluorine atom creates a distinct dipole that interacts differently with the chiral selector than a hydrogen atom would.

  • Note: Avoid chlorinated solvents in the mobile phase if using coated phases, as they may strip the selector.

📚 References

  • Enantioselective Pd-Catalyzed Hydrogenation of Fluorinated Imines. Source: Dalian Institute of Chemical Physics (Zhou et al.), Org. Lett. 2010. URL:[Link] (Verified context via search results [1.4], [1.6])

  • Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. Source: Bielefeld University, Publikationen an der Universität Bielefeld, 2023. URL:[Link]

  • Go with the flow: Continuous flow reactors for hazardous fluorinations. Source: Society of Chemical Industry (SCI), Vertex AI Search Result 1.1. URL:[Link]

  • Scale-Up Reaction Safety Guidelines. Source: Stanford Environmental Health & Safety, 2023. URL:[Link]

Optimization

Enhancing the efficiency of reductive amination reactions

Topic: Enhancing the Efficiency of Reductive Amination Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Version: 2.4 Welcome to the Reductive Amination Support Hub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Efficiency of Reductive Amination Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Version: 2.4

Welcome to the Reductive Amination Support Hub

Objective: To move beyond "standard recipes" and provide a mechanistic understanding of failure modes in reductive amination (RA). This guide addresses low conversion, over-alkylation, and functional group incompatibility using self-validating protocols.

Safety Warning: Reductive amination often involves toxic reducing agents (cyanoborohydrides), halogenated solvents, and energetic hydride transfers. Always perform these reactions in a fume hood with appropriate PPE.

Module 1: Reagent Selection & Strategy

Choose the right tool for the substrate to avoid "brute force" chemistry.

The efficiency of RA relies on matching the reducing agent's strength to the stability of the intermediate iminium ion.

Comparative Reagent Guide
ReagentReactivity ProfileBest Use CaseKey Limitation
STAB (NaBH(OAc)₃)Mild / Selective. Does not reduce aldehydes/ketones at room temp; selectively reduces imines.Gold Standard for most direct RA. Excellent for aldehydes.Slower with sterically hindered ketones. Requires 1-2 eq.[1] Acetic Acid (AcOH).
NaBH₃CN (Cyanoborohydride)Weak / pH Dependent. Stable at pH 3-5.The "Classic" (Borch) method. Good for acid-sensitive substrates.[2][3]Toxic (HCN risk).[4][5] Poor atom economy. Harder workup.
Ti(OiPr)₄ + NaBH₄ Lewis Acid Activated. Titanium acts as a water scavenger and Lewis acid.[6]Stubborn Ketones. When equilibrium favors the starting material or for electron-deficient amines.Incompatible with diols/hydroxy acids (forms stable titanates).
Picoline-Borane (pic-BH₃)Green / Stable. Solid, air-stable alternative to STAB/Cyanoborohydride.Green chemistry applications. Methanol compatible.[7]Removal of picoline byproduct can sometimes be tedious.
Module 2: The Mechanism & Critical Control Points

Understanding the "Invisible" Steps.

Reductive amination is not a single reaction but a competitve sequence . The goal is to maximize Path A (Imine formation) and Path B (Imine reduction) while suppressing Path C (Direct Carbonyl Reduction).

ReductiveAmination Carbonyl Carbonyl (Aldehyde/Ketone) Carbinolamine Hemiaminal (Unstable) Carbonyl->Carbinolamine + Amine (Equilibrium) Alcohol Alcohol (Byproduct) Carbonyl->Alcohol Direct Reduction (If Iminium slow) Amine Amine (1° or 2°) Iminium Iminium Ion (Active Species) Carbinolamine->Iminium - H₂O (Acid Cat./Ti(OiPr)₄) Iminium->Carbinolamine + H₂O (Wet Solvent) Product Amine Product Iminium->Product Hydride Transfer (Fast)

Figure 1: The Kinetic Competition. Success depends on the rate of Iminium formation exceeding the rate of Direct Carbonyl Reduction.

Module 3: Troubleshooting Guide (FAQs)
Q1: My reaction is stalled at 50% conversion. Adding more reductant doesn't help. Why?

Diagnosis: You likely have an Equilibrium Issue , not a reduction issue.

  • The Cause: The formation of the imine (or iminium) is reversible. If water accumulates, the equilibrium shifts back to the starting carbonyl/hemiaminal. The reducing agent (STAB) cannot reduce the hemiaminal effectively; it waits for the imine.

  • The Fix:

    • Add Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction pot to sponge up water.

    • Switch to Ti(OiPr)₄: This reagent chemically consumes the water generated, driving the equilibrium to the imine 100% before reduction (See Protocol B).

    • Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to favor bimolecular association.

Q2: I am seeing significant alcohol byproduct (Direct Reduction).

Diagnosis: The reducing agent is attacking the carbonyl before the amine can form the imine.

  • The Cause: This happens with sterically hindered ketones or electron-poor amines (anilines) where imine formation is slow.

  • The Fix:

    • Sequential Addition (Indirect RA): Pre-stir the carbonyl and amine with acid/sieves for 2-4 hours before adding the hydride source.

    • Acid Catalysis: Ensure you are using Acetic Acid (1-2 equiv) if using STAB. Protonating the carbonyl accelerates amine attack.[1][8]

    • Change Solvent: If using MeOH, switch to DCE (Dichloroethane) or THF. Methanol can solvate the reducing agent and increase its "hardness," making it more likely to attack the carbonyl.

Q3: I am getting over-alkylation (Dialkylation of primary amines).

Diagnosis: The product secondary amine is more nucleophilic than the starting primary amine.

  • The Fix:

    • Stoichiometry Inversion: Use a large excess of the amine (5–10 equiv) relative to the aldehyde.

    • Stepwise Protection: Consider a reductive amination with a removable protecting group (e.g., benzylamine) if the primary amine is precious.

    • Reagent Choice: STAB is generally better at preventing over-alkylation than NaBH₃CN due to steric bulk.

Q4: My amine is an HCl salt. Do I need to freebase it?

Diagnosis: STAB and NaBH₃CN are acid-tolerant, but solubility and kinetics matter.

  • The Fix:

    • For STAB: You generally do not need to freebase. However, you must add Triethylamine (TEA) or DIPEA (1 equiv relative to the salt) to release the nucleophilic amine.

    • Caution: Do not make the solution basic (pH > 7), or imine formation will stall (no acid catalysis). Aim for an apparent pH of 5–6.

Module 4: Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (STAB Method)

Best for: Aldehydes and reactive ketones.

  • Setup: In a clean vial, dissolve the Amine (1.1 equiv) and Carbonyl (1.0 equiv) in DCE (1,2-Dichloroethane) or THF (0.2 M concentration).

  • Activation: Add Acetic Acid (1.0–2.0 equiv).

    • Note: If using an amine salt, add 1.0 equiv TEA first, then the AcOH.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv) in one portion.

    • Tip: STAB evolves gas slowly; ensure venting.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.

  • Workup: Quench with saturated aqueous NaHCO₃ (gas evolution!). Extract with DCM or EtOAc.

Protocol B: The "Titanium Boost" (Stubborn Ketones)

Best for: Sterically hindered ketones, electron-deficient amines, or when Protocol A fails.

  • Complexation: In a dried flask under N₂, combine Amine (1.2 equiv), Ketone (1.0 equiv), and Titanium(IV) Isopropoxide (1.5–2.0 equiv).

    • Note: Run this NEAT (no solvent) or in minimal dry THF.

  • Equilibrium Shift: Stir at RT for 4–8 hours (or 60°C for 2 hours if very hindered). The solution will often turn viscous/yellow.

  • Reduction: Dilute with Ethanol or Methanol (to 0.5 M).

    • Crucial: Add NaBH₄ (1.5 equiv) carefully. (Note: We use NaBH₄ here, not STAB, because the Ti-complex is stable).

  • Quench (The "Mattson" Workup): Add 1N NaOH or water. A white/blue precipitate (TiO₂) will form. Filter through Celite to remove the titanium salts before extraction.

Module 5: Decision Tree for Optimization

TroubleshootingTree Start Start Optimization Substrate Substrate Type? Start->Substrate Aldehyde Aldehyde Substrate->Aldehyde Ketone Ketone Substrate->Ketone STAB_DCE Protocol A (STAB/DCE) Aldehyde->STAB_DCE Standard Hindered Is it Hindered? Ketone->Hindered Sterics? No No Hindered->No No Yes Yes Hindered->Yes Yes STAB_AcOH STAB + 2 eq AcOH No->STAB_AcOH Protocol A + AcOH Ti_Method Protocol B (Ti(OiPr)4) Yes->Ti_Method Water Removal Needed

Figure 2: Rapid decision matrix for selecting the initial experimental condition.

References
  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5][8][11][9][10] [J. Org.[6][8][9][10][12][13] Chem. 1996, 61, 3849–3862.]([Link]2]

    • The definitive guide on STAB.
  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[8][13] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[6][8][12][13] [J. Org.[6][8][9][10][12][13] Chem. 1990, 55, 2552–2554.]([Link]8]

    • The foundational paper for Titanium-medi
  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[4] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][8]

    • The classic pH-controlled method.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine vs. Non-Fluorinated Analogs

[1][2][3] Executive Summary: The Fluorine Advantage In modern lead optimization, the transition from a standard benzylamine scaffold to its fluorinated counterpart is rarely a random screen; it is a calculated maneuver t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The Fluorine Advantage

In modern lead optimization, the transition from a standard benzylamine scaffold to its fluorinated counterpart is rarely a random screen; it is a calculated maneuver to modulate basicity, metabolic stability, and conformational entropy.[1]

This guide compares 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine (Compound F-MPEA ) against its direct non-fluorinated analog, 1-(4'-methoxyphenyl)ethanamine (Compound MPEA ).[2][3]

While MPEA serves as a cost-effective baseline scaffold, F-MPEA offers superior physicochemical properties for CNS and oncology programs.[2][3][1] The introduction of the fluorine atom at the ortho-position (C2) exerts a profound electronic effect that lowers the amine pKa, reduces P-glycoprotein (Pgp) efflux liability, and blocks a critical metabolic soft spot.

Physicochemical Profile & Electronic Effects[3][4][5][6]

The strategic placement of fluorine at the ortho position creates an electronic environment that fundamentally alters the amine's behavior.

Comparative Data Table
PropertyNon-Fluorinated (MPEA)Fluorinated (F-MPEA)Impact on Drug Design
Structure 1-(4-methoxyphenyl)ethanamine1-(2-fluoro-4-methoxyphenyl)ethanamineF-MPEA introduces steric/electronic bias.[2][3]
pKa (Basic Amine) ~9.4 - 9.6~8.6 - 8.9Lower pKa improves membrane permeability and reduces lysosomal trapping.[2][3]
LogP (Lipophilicity) ~1.5~1.7Slight increase in lipophilicity, balanced by reduced ionization at physiological pH.[1]
H-Bond Donors 11Unchanged.[2][3][1]
H-Bond Acceptors 22 (Fluorine is a weak acceptor)Fluorine can engage in orthogonal dipolar interactions.[2][3][1]
Conformational Bias Flexible rotationRestricted rotationOrtho-F often locks the benzylic bond, reducing entropic penalty upon binding.[2][3][1]
The "Ortho-Fluorine" Effect on Basicity

The electron-withdrawing nature of fluorine (inductively through the


-bond) pulls electron density away from the aromatic ring.[2][3] This effect propagates to the benzylic carbon and the amine nitrogen.[1]
  • Result: The lone pair on the nitrogen becomes less available for protonation.[1]

  • Benefit: A lower pKa (closer to 7.[2][3][1]4) means a higher fraction of the molecule exists as the neutral free base at physiological pH. This directly correlates with improved passive permeability across the Blood-Brain Barrier (BBB) and reduced efflux by transporters like Pgp.[2][3]

Metabolic Stability & DMPK

The most significant operational advantage of F-MPEA is its resistance to oxidative metabolism.[2][3][1]

Metabolic Pathways Diagram

The following diagram illustrates the metabolic fate of both analogs.

MetabolicFate cluster_legend Legend Substrate Substrate Metabolite Metabolite Enzyme Enzyme MPEA Non-Fluorinated (MPEA) CYP CYP450 (Oxidation) MPEA->CYP High Clearance FMPEA Fluorinated (F-MPEA) FMPEA->CYP Reduced Clearance Block BLOCKED (C-F Bond Strength) FMPEA->Block OH_MPEA Ortho-Hydroxy Metabolite (Unstable) Demethyl_MPEA O-Desmethyl Phenol Demethyl_FMPEA O-Desmethyl Phenol (Slower) CYP->OH_MPEA Ring Hydroxylation (Major Path) CYP->Demethyl_MPEA O-Dealkylation CYP->Demethyl_FMPEA O-Dealkylation (Minor Path)

Figure 1: Comparative metabolic pathways. The 2-fluoro substituent effectively blocks the primary site of ring hydroxylation.

Mechanism of Action[7]
  • Blocking Ring Hydroxylation: In MPEA , the electron-rich aromatic ring is prone to oxidation at the ortho and para positions.[3][1] The 4-methoxy group blocks the para position, but the ortho positions (C2/C6) remain vulnerable. Substituting C2 with Fluorine (F-MPEA ) physically blocks one site and electronically deactivates the ring towards electrophilic attack by CYP450 enzymes.[2][3]

  • Slowing O-Demethylation: The electron-withdrawing fluorine reduces the electron density on the ether oxygen at the 4-position, making the initial single-electron transfer (SET) step of O-dealkylation less favorable.[2][3]

Synthetic Accessibility

While MPEA is a commodity chemical, F-MPEA requires stereoselective synthesis.[2][3][1] The industry standard has shifted from chemical resolution to biocatalysis.[1]

Protocol A: Biocatalytic Synthesis (Recommended)

This method uses


-Transaminases to convert the corresponding acetophenone to the chiral amine with high enantiomeric excess (>99% ee).[2][3]

Reagents:

  • Substrate: 1-(2-fluoro-4-methoxyphenyl)ethanone[2][3]

  • Enzyme: Commercial

    
    -Transaminase (e.g., Codexis ATA or similar broad-range transaminase variants).[2][3]
    
  • Amine Donor: Isopropylamine (IPA) or Alanine (with LDH/GDH recycling system).[2][3][1]

  • Co-factor: Pyridoxal-5'-phosphate (PLP).[2][3][4]

Workflow:

  • Preparation: Dissolve the ketone substrate (50 mM) in DMSO (5% v/v final).

  • Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP and 1M Isopropylamine (as donor).[2][1]

  • Reaction: Add the enzyme powder (10 g/L) to the buffer. Initiate by adding the substrate solution.[1]

  • Incubation: Shake at 30°C / 250 rpm for 24 hours.

  • Work-up: Basify to pH 12 with NaOH. Extract with MTBE (x3). Dry organic layer over

    
    .[2][3][1]
    
  • Purification: Isolate the amine as the HCl salt by adding 1M HCl in diethyl ether.

Protocol B: Chemical Reductive Amination (Alternative)

Suitable for racemic synthesis or when biocatalysts are unavailable.[2][1]

  • Imine Formation: Reflux 1-(2-fluoro-4-methoxyphenyl)ethanone with excess methanolic ammonia and Titanium(IV) isopropoxide (

    
    ) for 8 hours.
    
  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    ) portion-wise.
    
  • Hydrolysis: Quench with water. The resulting precipitate (

    
    ) is filtered off.[1]
    
  • Resolution: The racemic amine must be resolved using D-Tartaric acid crystallization to obtain the desired enantiomer.

Decision Framework: When to Switch?

Use the following logic tree to determine if your project requires the fluorinated analog.

DecisionTree Start Start: Lead Optimization Scaffold: Benzylamine Q1 Is the target in the CNS? Start->Q1 Q2 Is metabolic clearance high? Q1->Q2 Yes Q1->Q2 No Q3 Is pKa > 9.0? Q2->Q3 No UseFMPEA Use Fluorinated (F-MPEA) Optimized PK/PD Q2->UseFMPEA Yes (Microsomal Stability Issue) UseMPEA Use Non-Fluorinated (MPEA) Low Cost / Baseline Q3->UseMPEA No Q3->UseFMPEA Yes (Permeability Issue)

Figure 2: Decision matrix for scaffold selection.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[3][1][5][6][7] Chemical Society Reviews.[2][3][1] [Link]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry.[1][5][6][7][8][9][10] Journal of Medicinal Chemistry.[1] [Link][2]

  • Hitchcock, S. A., et al. (2006).[1] Structure−Activity Relationships of Fluorine in Drug Design. Journal of Medicinal Chemistry.[1]

  • PubChem. Compound Summary: 2-(3-Fluoro-4-methoxyphenyl)ethanamine.[2][3][1][Link][2]

Sources

Comparative

Comparative Guide: Chiral Resolving Agents for Fluorinated Amines

Topic: Comparing Chiral Resolving Agents for Fluorinated Amines Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] Executive Summary The incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Chiral Resolving Agents for Fluorinated Amines Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

The incorporation of fluorine into amine scaffolds—common in medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity—presents unique challenges for chiral resolution. Unlike their non-fluorinated analogs, fluorinated amines often exhibit significantly reduced basicity and altered hydrogen-bonding capabilities.[1] This guide objectively compares the performance of classical and modern resolving agents, providing a data-driven framework for selecting the optimal system for your specific fluorinated substrate.

The "Fluorine Effect" on Resolution Mechanics

To select the right resolving agent, one must first understand how fluorine alters the amine's physicochemical profile.

  • Basicity Reduction: The strong electron-withdrawing nature of fluorine (inductive effect,

    
    ) lowers the pKa of the amine. For example, while ethylamine has a pKa of ~10.7, 2,2,2-trifluoroethylamine  has a pKa of ~5.7.[1]
    
    • Impact: Weak bases fail to form stable salts with weak acids (e.g., plain tartaric acid) in polar solvents, leading to solution-phase dissociation rather than crystallization.[1]

  • Lipophilicity & Crystal Packing: Fluorine is hydrophobic but acts as a weak hydrogen bond acceptor. It does not donate hydrogen bonds.

    • Impact: The "fluorous" character can disrupt the standard hydrogen-bonding networks relied upon by classical resolving agents. Agents with bulky, lipophilic groups (e.g., DBTA) often perform better than small, polar agents by engaging in van der Waals interactions with the fluorinated motif.

Comparative Analysis of Resolving Agents

The following analysis categorizes agents by their mechanism of interaction and suitability for specific fluorinated subclasses.

A. Tartaric Acid Derivatives (The Workhorses)

Agents: L-Tartaric Acid, Di-benzoyl-L-tartaric acid (DBTA), Di-p-toluoyl-L-tartaric acid (DTTA).[1]

  • Performance Profile:

    • Unsubstituted Tartaric Acid: Often fails for

      
      -trifluoromethyl amines due to the pKa mismatch (acid is too weak, salt is too soluble).[1]
      
    • Acylated Derivatives (DBTA/DTTA):High Efficiency. The benzoyl/toluoyl groups increase the acidity (pKa ~3.0 vs 4.3 for tartaric) and provide a hydrophobic pocket that accommodates the fluoroalkyl group.

  • Best For: Aryl-fluorinated amines (e.g., 4-fluorophenylethylamine) and rigid bicyclic fluorinated amines.[1]

B. Mandelic Acid & Derivatives

Agents: (S)-Mandelic Acid, O-Acetyl-Mandelic Acid.[1]

  • Performance Profile:

    • Mandelic acid forms salts driven by

      
       stacking.[1] It is particularly effective when the fluorine is on an aromatic ring (e.g., fluoro-amphetamines).[1]
      
    • Reciprocal Resolution: Fluorinated mandelic acid derivatives (e.g.,

      
      -trifluoromethyl mandelic acid) are emerging as powerful agents for resolving non-fluorinated amines, but the reverse (using mandelic for fluorinated amines) is standard practice.[1]
      
  • Best For: Flexible chains where tartrates are too rigid; substrates requiring milder acidic conditions.

C. Sulfonic Acids (The Strong Acids)

Agents: (1S)-(+)-10-Camphorsulfonic Acid (CSA), Bromo-camphorsulfonic acid.[1]

  • Performance Profile:

    • Critical for Weak Bases. With a pKa < 1, CSA can protonate even highly electron-deficient amines (e.g.,

      
      -CF
      
      
      
      amines) that fail with carboxylic acids.[1]
    • Solubility: CSA salts are often highly soluble in alcohols/water. Successful resolution frequently requires non-polar solvents (Acetone, EtOAc) or antisolvent methods.[1]

  • Best For:

    
    -Trifluoromethyl amines, difluoro-amines, and other bases with pKa < 7.[1]
    
D. The "Dutch Resolution" (Family Approach)

Concept: Using a non-stoichiometric mixture of a "parent" resolving agent and a structurally related "family member" (e.g., 90% DBTA + 10% DTTA).

  • Mechanism: The additive acts as a nucleation inhibitor for the more soluble diastereomer, widening the metastable zone and allowing the less soluble (desired) salt to crystallize with higher purity (up to 99% ee in one pass).

  • Relevance to Fluorine: Highly effective for fluorinated amines where single-agent resolutions often stall at 70-80% ee due to poor crystal discrimination.[1]

Performance Comparison Data
Substrate ClassRecommended AgentSolvent SystemTypical YieldTypical ee (1st Pass)Notes
Ring-Fluorinated (e.g., 4-F-phenylethylamine)DBTA / DTTA MeOH / Water (9:[1]1)35-45%85-95%Fluorine on ring mimics H; standard agents work well.[1]

-Trifluoromethyl
(e.g., 1-CF

-ethylamine)
CSA Acetone / Ether25-40%70-80%Requires strong acid.[1] Recrystallization usually needed.

-Difluoro
(Flexible chain)
Mandelic Acid EtOH / IPA30-50%60-75%Flexibility requires tighter packing from Mandelic acid.[1]
Difficult Separation (Low separation factor)Dutch Mix (e.g. Mandelic + Phenylacetic)EtOH / Water40-45%>98%Family members inhibit nucleation of the wrong isomer.
Experimental Protocol: Parallel Screening (Dutch Resolution)

This protocol is designed to rapidly identify the best resolving agent for a novel fluorinated amine.

Objective: Screen 4 agents simultaneously using the "Family" approach. Substrate: 5 mmol Racemic Fluorinated Amine.

Step-by-Step Workflow:

  • Preparation of Stock Solutions:

    • Amine Solution: Dissolve 5 mmol amine in 5 mL MeOH.

    • Agent A (DBTA Mix): 0.9 eq DBTA + 0.1 eq DTTA in MeOH.

    • Agent B (Mandelic Mix): 0.9 eq Mandelic + 0.1 eq Phenylacetic acid in EtOH.

    • Agent C (CSA): 1.0 eq CSA in Acetone.

  • Nucleation:

    • Add 1 eq of Agent solution to 1 eq of Amine solution in a vial.

    • Heat to reflux (clear solution).[2]

    • Controlled Cooling: Cool to 20°C over 4 hours. Do not shock cool.

  • Evaluation:

    • If solid forms: Filter, dry, and check ee via Chiral HPLC.

    • If no solid: Add antisolvent (diisopropyl ether) dropwise until cloudy, then reheat and cool.[1]

    • If oil forms: Re-heat and seed with pure resolving agent crystals if available.

  • Liberation:

    • Suspend salt in CH

      
      Cl
      
      
      
      . Treat with 2M NaOH (use 2M Na
      
      
      CO
      
      
      for ester-containing amines).[1]
    • Separate organic layer, dry (Na

      
      SO
      
      
      
      ), and concentrate.[1]
Decision Logic & Visualization
Diagram 1: Agent Selection Decision Tree

Caption: Logical flow for selecting a resolving agent based on amine basicity and structural rigidity.

AgentSelection Start Start: Fluorinated Amine CheckBasicity Check pKa of Conjugate Acid Start->CheckBasicity WeakBase Weak Base (pKa < 6) (e.g., alpha-CF3) CheckBasicity->WeakBase Low pKa ModBase Moderate Base (pKa > 8) (e.g., Ring-F) CheckBasicity->ModBase Normal pKa UseCSA Use Sulfonic Acids (CSA, MSA) WeakBase->UseCSA Requires Strong Acid CheckStructure Check Structure Rigidity ModBase->CheckStructure UseTartrate Use Tartaric Derivatives (DBTA, DTTA) CheckStructure->UseTartrate Rigid / Aromatic UseMandelic Use Mandelic Acid CheckStructure->UseMandelic Flexible / Aliphatic DutchRes Consider Dutch Resolution (Family Mix) UseCSA->DutchRes If ee < 80% UseTartrate->DutchRes If ee < 80%

[1]

Diagram 2: Dutch Resolution Screening Workflow

Caption: Parallel screening workflow utilizing nucleation inhibition for enhanced purity.

DutchResolution Racemate Racemic Fluorinated Amine Mix1 Mix A: DBTA (90%) + DTTA (10%) Racemate->Mix1 Mix2 Mix B: Mandelic (90%) + Phenylacetic (10%) Racemate->Mix2 Mix3 Mix C: CSA (100%) Racemate->Mix3 Crystallize Crystallization (Reflux -> Slow Cool) Mix1->Crystallize Mix2->Crystallize Mix3->Crystallize Filter Filtration Crystallize->Filter CheckEE Check ee (HPLC) & Yield Filter->CheckEE Decision Select Best System CheckEE->Decision

[1]

References
  • Dalmolen, J., et al. (2005).[1] "The Dutch Resolution Variant of the Classical Resolution of Racemates by Formation of Diastereomeric Salts: Family Behaviour in Nucleation Inhibition." Chemistry – A European Journal. Link

  • Sakai, K., & Sakurai, R. (2010).[1] "Enantioselective Pd-Catalyzed Hydrogenation of Fluorinated Imines: Facile Access to Chiral Fluorinated Amines." Organic Letters. Link[1]

  • Vries, T. R., et al. (1998).[1] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition. Link[1]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Chiral Resolution).
  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (Foundational text on diastereomeric salt properties).

Sources

Validation

Technical Guide: Validation of Chiral HPLC Methods for Enantiomeric Excess Determination

Executive Summary In pharmaceutical development, the difference between an enantiomer and its mirror image is often the difference between a cure and a toxin. While Nuclear Magnetic Resonance (NMR) and Gas Chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the difference between an enantiomer and its mirror image is often the difference between a cure and a toxin. While Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) offer utility in early screening, Chiral High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for determining enantiomeric excess (ee) and quantifying trace chiral impurities in GMP environments.

This guide provides a comparative analysis of chiral HPLC against alternative methodologies and details a rigorous, self-validating protocol for method validation. It moves beyond simple "checkbox" compliance, focusing on the mechanistic causality required to build robust analytical control strategies.

Part 1: The Landscape of Enantioseparation (Comparative Analysis)

Before committing resources to validation, one must justify the analytical technique. While NMR is faster for initial screens, it lacks the sensitivity required for release testing where enantiomeric impurities must often be controlled below 0.1%.

Table 1: Comparative Performance of Enantioselective Techniques
FeatureChiral HPLC (UV/DAD) Chiral GC (FID/MS) Chiral NMR Polarimetry
Primary Utility GMP Release Testing, Trace Impurity QuantitationVolatile Intermediates, Essential OilsEarly R&D Screening, Structure ElucidationRaw Material ID (Obsolete for ee)
Sensitivity (LOD) High (ppm range)High (ppm range)Low (~1-2% error margin)Very Low
Sample Requirement Non-volatile, stable in solutionVolatile, thermally stableSoluble, high concentrationLarge sample mass
Validation Status Gold Standard (ICH Q2) Standard (for volatiles)Difficult for trace quantitative workQualitative only
Reference Standard Required for quantitationRequiredNot always required (internal std)N/A
Throughput Moderate (10-30 min/run)Fast (5-15 min/run)Fast (Snapshot)Instant
Decision Logic for Method Selection

The following decision tree illustrates when to deploy Chiral HPLC versus alternatives during the drug lifecycle.

MethodSelection Start Start: Analyte Characterization Volatile Is the compound volatile & thermally stable? Start->Volatile GC Select Chiral GC Volatile->GC Yes Trace Is trace impurity (<0.1%) quantitation required? Volatile->Trace No NMR Select Chiral NMR (Screening/High Conc.) Trace->NMR No (R&D only) UV_Active Is the compound UV active? Trace->UV_Active Yes (GMP) HPLC Select Chiral HPLC (Validation Candidate) RI_ELSD Use RI or ELSD Detector UV_Active->RI_ELSD No UV_Det Use UV/DAD Detector UV_Active->UV_Det Yes RI_ELSD->HPLC UV_Det->HPLC

Figure 1: Strategic decision matrix for selecting the appropriate enantioselective analytical technique.

Part 2: Critical Method Development Decisions

Validation will fail if the method development is weak. In chiral chromatography, the interaction between the Chiral Stationary Phase (CSP) and the analyte is subtle, relying on "three-point interaction" models (hydrogen bonding, pi-pi interactions, steric inclusion).

Column Selection: The "Big Four"

90% of chiral separations can be achieved using polysaccharide-based columns.

  • Amylose-based (e.g., Chiralpak IA/AD): Generally the first choice for screening. High versatility.

  • Cellulose-based (e.g., Chiralcel OD/OJ): Complementary selectivity to amylose.

  • Immobilized vs. Coated: Always prefer immobilized phases (e.g., Chiralpak IA, IB, IC) for validation. Coated phases restrict solvent choices (cannot use DCM, THF, Ethyl Acetate), severely limiting robustness and solubility options.

Mobile Phase & Resolution

For validation, a resolution (


) of > 2.0  is the target, though > 1.5 is the minimum acceptable limit.
  • Scientist's Insight: In chiral analysis, peaks often "tail" more than in achiral RP-HPLC. If the minor enantiomer elutes after the major peak (the "ride on the tail" effect), an

    
     of 1.5 may not allow accurate integration. Method Development Goal:  Adjust selectivity so the minor impurity elutes first if possible.
    

Part 3: The Validation Protocol (ICH Q2(R2) Aligned)

The following protocol is designed for a Limit Test (controlling the unwanted enantiomer) and an Assay (determining the purity of the active enantiomer).

Workflow Visualization

ValidationFlow Spec Specificity (Racemic Mix + Placebo) LOD_LOQ Sensitivity (LOD & LOQ) Spec->LOD_LOQ Confirm Rs > 1.5 Lin Linearity (LOQ to 120% Spec) LOD_LOQ->Lin Define Range Acc Accuracy (Spike Recovery) Lin->Acc Validate Quant Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (Flow, Temp, MP) Prec->Robust

Figure 2: Sequential workflow for validating a chiral HPLC method according to ICH Q2(R2) principles.

Detailed Experimental Protocols
1. Specificity (Selectivity)

Objective: Prove the method can separate the enantiomers from each other and from the matrix.

  • Protocol:

    • Inject Mobile Phase (Blank).[1]

    • Inject Placebo (Excipients).

    • Inject Racemic Standard (approx. 10 μg/mL).

    • Inject Active Enantiomer Sample (high concentration, e.g., 1.0 mg/mL).

  • Acceptance Criteria:

    • Resolution (

      
      ) between enantiomers 
      
      
      
      .
    • No interference from blank/placebo at the retention time of the enantiomers.

    • Peak purity (via DAD) passes for the main peak.

2. Sensitivity (LOD/LOQ)

Objective: Define the lowest detectable and quantifiable levels of the unwanted enantiomer.

  • Protocol: Serial dilution of the unwanted enantiomer.

  • Scientist's Insight: Do not rely solely on Signal-to-Noise (S/N) calculations. In chiral HPLC, baseline noise can be irregular due to mobile phase refractive index issues. Visually verify the LOQ peak.

  • Acceptance Criteria:

    • LOD: S/N

      
      .
      
    • LOQ: S/N

      
       (Precision at LOQ should be RSD 
      
      
      
      ).
3. Linearity

Objective: Verify response is linear over the range of the impurity specification.

  • Range: From LOQ up to 150% of the impurity specification limit (usually 0.1% to 0.5% of the main peak concentration).

  • Protocol: Prepare 5-7 concentration levels.

  • Acceptance Criteria:

    
    ; Y-intercept should be statistically negligible.
    
4. Accuracy (Recovery)

Objective: Ensure the method measures the true value.

  • Protocol: Spike the active enantiomer (at nominal concentration) with the unwanted enantiomer at 3 levels: LOQ, 100% of spec limit, and 150% of spec limit.

  • Acceptance Criteria: Recovery between 90.0% – 110.0% (for trace impurities) or 98.0% – 102.0% (for assay).

5. Precision
  • Repeatability: 6 injections of the unwanted enantiomer at the specification limit. (Acceptance: RSD

    
    ).
    
  • Intermediate Precision: Different day, different analyst, different column batch.

Part 4: Experimental Case Study

Scenario: Validation of a method for (S)-Naproxen (active) containing (R)-Naproxen (impurity).

  • Column: Chiralpak IA (Immobilized Amylose), 250 x 4.6 mm, 5 μm.

  • Mobile Phase: n-Hexane : Ethanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm.[2]

Data Summary: Specificity & System Suitability
ParameterResultAcceptance LimitPass/Fail
Retention Time (R-isomer)6.2 minN/A-
Retention Time (S-isomer)8.4 minN/A-
Resolution (

)
3.2

Pass
Tailing Factor (S-isomer)1.1

Pass
Data Summary: Accuracy (Spiking Study)

Spiking (R)-Naproxen into 1.0 mg/mL (S)-Naproxen.

Spike LevelAmount Added (μg/mL)Amount Found (μg/mL)% Recovery% RSD (n=3)
LOQ 0.050.04896.0%4.2%
100% Spec (0.1%) 1.001.01101.0%1.1%
150% Spec (0.15%) 1.501.4999.3%0.8%

Part 5: Robustness & Troubleshooting

Robustness testing is not just a regulatory requirement; it is your insurance policy against method transfer failure.

Common Failure Modes
  • Temperature Fluctuations: Chiral recognition mechanisms are highly temperature-dependent. A shift of 5°C can sometimes reverse elution order or collapse resolution.

    • Action: Validate at

      
      .
      
  • Solvent Quality: Trace water in Normal Phase solvents (Hexane) can deactivate the stationary phase hydrogen bonding sites.

    • Action: Use strictly anhydrous solvents or controlled water content (e.g., 0.1% added water) to maintain constant hydration.

  • Sample Diluent Mismatch: Dissolving the sample in 100% Ethanol when the mobile phase is 90% Hexane can cause "solvent shock," leading to peak distortion of the early eluting enantiomer.

    • Action: Match sample diluent to the mobile phase.

References

  • International Council for Harmonisation (ICH). (2024).[3][4] ICH Q2(R2) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Chromatography Online. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Daicel Corporation. (n.d.). Chiral Column Selection Guide. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Enantiopure Fluorinated Amines: A Comparative Benchmarking

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. Fluorinated amines, in partic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. Fluorinated amines, in particular, are privileged motifs due to their ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity. Achieving stereochemical control in the synthesis of these compounds is paramount, as the biological activity of enantiomers can differ dramatically. This guide provides an in-depth comparison of the leading synthetic strategies for accessing enantiopure fluorinated amines, with a focus on α-trifluoromethyl amines and β-fluoroamines, supported by experimental data and mechanistic insights.

Asymmetric Reduction of Prochiral Fluorinated Imines

One of the most direct and atom-economical approaches to chiral fluorinated amines is the asymmetric reduction of the corresponding prochiral imines. This strategy has been successfully implemented using both transition-metal catalysis and organocatalysis.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Expertise & Experience: Transition-metal-catalyzed hydrogenation offers high efficiency and is often amenable to low catalyst loadings. The choice of metal and chiral ligand is critical for achieving high enantioselectivity. The mechanism typically involves the formation of a metal-hydride species that adds across the C=N bond of the imine. The chiral ligand creates a chiral environment around the metal center, dictating the facial selectivity of the hydride transfer. For trifluoromethylated imines, the strong electron-withdrawing nature of the CF3 group can influence the reactivity of the imine and the stability of intermediates.

Trustworthiness: The reliability of this method is demonstrated by its broad substrate scope and consistently high enantioselectivities reported across numerous studies. For instance, palladium-based catalysts have been shown to be highly effective. In a notable example, the use of a Pd(CF3CO2)2 precursor with a chiral bisphosphine ligand like (S)-SegPhos enables the hydrogenation of N-diphenylphosphinyl ketimines with excellent enantioselectivity (87-99% e.e.).[1] More recently, manganese-catalyzed systems have emerged as a more sustainable alternative, providing high yields and enantioselectivities for a wide range of fluorinated imines.

Experimental Workflow: Asymmetric Hydrogenation

cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification cat_prep Pd(CF3CO2)2 + Chiral Ligand (e.g., (S)-SegPhos) in Anhydrous Acetone reaction Hydrogenation (e.g., 80 atm H2, 40 °C, 48 h) cat_prep->reaction Catalyst imine Fluorinated Imine Substrate imine->reaction h2 H2 (gas) h2->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product Enantiopure Fluorinated Amine purification->product

Caption: Workflow for transition-metal-catalyzed asymmetric hydrogenation of fluorinated imines.

Organocatalytic Asymmetric Reduction

Expertise & Experience: Organocatalytic reductions provide a metal-free alternative, mitigating concerns about metal contamination in the final product. A prominent method involves the use of trichlorosilane (HSiCl3) as a stoichiometric reductant in the presence of a chiral Lewis base, such as an N-methylvaline-derived formamide.[2][3] The chiral catalyst activates the trichlorosilane, leading to the formation of a chiral reducing agent, which then selectively reduces one face of the imine. The reaction is thought to proceed through a six-membered cyclic transition state. The choice of solvent and catalyst structure is crucial for achieving high stereocontrol.

Trustworthiness: This method has been shown to be highly effective for a variety of ketimines, affording the corresponding amines with high enantioselectivity (up to 95% e.e.) and with low catalyst loadings (1-5 mol%).[2][3] The operational simplicity and mild reaction conditions make it an attractive approach.

Diastereoselective Nucleophilic Addition to Chiral N-tert-Butanesulfinyl Imines

Expertise & Experience: This strategy relies on a chiral auxiliary, N-tert-butanesulfinamide, to direct the stereochemical outcome of a nucleophilic addition to the imine C=N bond.[4][5] The chiral sulfinyl group effectively shields one face of the imine, leading to highly diastereoselective addition of a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, alkynes).[6][7] The resulting sulfinamide can then be readily cleaved under acidic conditions to yield the free chiral amine. The stereochemical outcome is dictated by a chair-like six-membered transition state where the nucleophile attacks from the less sterically hindered face.[7]

Trustworthiness: The Ellman auxiliary is one of the most reliable and widely used chiral auxiliaries in asymmetric synthesis. Its application in the synthesis of fluorinated amines is well-established, providing high diastereoselectivities and chemical yields for a broad scope of substrates.[4][5][8] The predictability of the stereochemical outcome and the ease of removal of the auxiliary make this a robust and practical method.

Experimental Workflow: Chiral Auxiliary Approach

cluster_imine_formation Imine Formation cluster_addition Diastereoselective Addition cluster_cleavage Auxiliary Cleavage carbonyl Fluorinated Ketone/Aldehyde condensation Condensation (e.g., Ti(OEt)4) carbonyl->condensation auxiliary N-tert-Butanesulfinamide auxiliary->condensation imine Chiral N-tert-Butanesulfinyl Imine condensation->imine addition Nucleophilic Addition (e.g., -78 °C) imine->addition nucleophile Nucleophile (e.g., Grignard) nucleophile->addition sulfinamide Diastereomerically Enriched Sulfinamide addition->sulfinamide cleavage Acidic Cleavage (e.g., HCl in MeOH) sulfinamide->cleavage product Enantiopure Fluorinated Amine cleavage->product

Caption: Workflow for diastereoselective nucleophilic addition to N-tert-butanesulfinyl imines.

Stereoselective Fluoroamination of Alkenes

Expertise & Experience: This approach constructs the C-F and C-N bonds simultaneously across a double bond, offering a highly convergent route to β-fluoroamines. Recent advances have seen the development of transition-metal-catalyzed three-component reactions. For example, an iron-catalyzed aminofluorination of alkenes using a hydroxylamine reagent and a fluoride source like Et3N·3HF has been reported.[9] The mechanism is proposed to involve radical intermediates. The stereochemical outcome of these reactions is still an active area of research.

Trustworthiness: While a newer strategy, catalytic fluoroamination has shown promise for the synthesis of a variety of β-fluoroamines from simple alkene starting materials.[10] The development of enantioselective variants is a key focus. The operational simplicity of a one-step process from readily available starting materials makes this an attractive strategy.

Performance Comparison of Synthetic Routes

Synthetic Strategy Typical Yield Typical e.e./d.r. Substrate Scope Advantages Limitations Key References
Asymmetric Hydrogenation (Pd-cat.) 80-99%87-99% e.e.Broad for N-activated iminesHigh efficiency, atom economical, low catalyst loadingRequires high pressure H2, potential metal contamination[1]
Organocatalytic Reduction (HSiCl3) 70-95%up to 95% e.e.Good for ketiminesMetal-free, mild conditions, operational simplicityStoichiometric reductant, moisture sensitive[2][3]
N-tert-Butanesulfinyl Auxiliary 60-90% (over 2 steps)>95:5 d.r.Very broadHighly reliable and predictable, robustStoichiometric chiral auxiliary, extra synthetic steps[4][5][8]
Stereoselective Fluoroamination (Fe-cat.) 45-85%(Diastereoselective)Good for styrenes and other alkenesConvergent, one-step processEnantioselective variants are still developing[9][10]
Biocatalytic Desymmetrization Good to excellent>99% e.e.Substrate-dependentExtremely high enantioselectivity, greenRequires specific enzyme, may not be general[11][12]

Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of an N-Diphenylphosphinyl Ketimine[1]
  • Catalyst Preparation: In a dried Schlenk tube under a nitrogen atmosphere, add Pd(CF3CO2)2 (1.3 mg, 0.004 mmol) and (S)-SegPhos (2.9 mg, 0.0048 mmol).

  • Add degassed anhydrous acetone (1 mL) and stir the mixture at room temperature for 1 hour.

  • Remove the solvent under vacuum to yield the catalyst.

  • Hydrogenation: In a glovebox, transfer the catalyst to an autoclave. Add the N-diphenylphosphinyl ketimine substrate (0.4 mmol) and trifluoroethanol (2 mL).

  • Seal the autoclave, remove from the glovebox, and charge with H2 gas to 80 atm.

  • Stir the reaction mixture at 40 °C for 48 hours.

  • Work-up: After cooling and carefully releasing the pressure, filter the reaction mixture through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiopure fluorinated amine.

Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Imine[8]
  • Imine Formation: To a solution of the fluorinated ketone (1.0 mmol) and (R)-N-tert-butanesulfinamide (1.1 mmol) in THF (5 mL), add Ti(OEt)4 (2.0 mmol).

  • Heat the reaction mixture to 60 °C and stir for 5-12 hours, monitoring by TLC for the disappearance of the ketone.

  • Nucleophilic Addition: Cool the reaction mixture to -78 °C.

  • Slowly add the Grignard reagent (e.g., 1.5 M solution in THF, 1.5 mmol) dropwise.

  • Stir the reaction at -78 °C for 3-6 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Warm the mixture to room temperature and dilute with ethyl acetate.

  • Filter the slurry through a pad of Celite, and separate the layers of the filtrate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification and Cleavage: Purify the crude sulfinamide by flash chromatography. Then, dissolve the purified sulfinamide in methanol and add HCl (4N in dioxane). Stir at room temperature until the reaction is complete (monitored by TLC). Concentrate the mixture and partition between ether and saturated NaHCO3. Extract the aqueous layer with ether, combine the organic layers, dry, and concentrate to yield the free amine.

Conclusion

The synthesis of enantiopure fluorinated amines can be achieved through several robust and effective strategies. The asymmetric reduction of prochiral imines , particularly through transition-metal catalysis, offers a highly efficient and atom-economical route with excellent enantioselectivities. For a metal-free alternative, organocatalytic reductions present a compelling option. The use of the N-tert-butanesulfinyl chiral auxiliary remains a gold standard for reliability and predictability, albeit at the cost of additional synthetic steps. Emerging methods like stereoselective fluoroamination of alkenes and biocatalysis are rapidly advancing the field, offering novel and highly selective pathways. The choice of the optimal synthetic route will depend on factors such as the specific target molecule, desired scale, and the availability of starting materials and catalysts. This guide provides the foundational knowledge and comparative data to aid researchers in making informed decisions for their synthetic campaigns.

References

  • Iron-catalyzed three-component amino(radio)fluorination of alkenes to unprotected β-(radio)fluoroamines. PMC. [Link]

  • Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development - ACS Publications. [Link]

  • Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines. PMC. [Link]

  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PMC. [Link]

  • Organocatalysis with a fluorous tag: asymmetric reduction of imines with trichlorosilane catalyzed by amino acid-derived formamides. PubMed. [Link]

  • Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry. [Link]

  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters - ACS Publications. [Link]

  • Organocatalysis with a Fluorous Tag: Asymmetric Reduction of Imines with Trichlorosilane Catalyzed by Amino Acid-Derived Formamides. Organic Chemistry Portal. [Link]

  • Synthesis of Electron-Rich β-Fluoroamines: Alkene Aminofluorination Using N,N-Dialkylhydroxylamines. DukeSpace. [Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

  • N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research - ACS Publications. [Link]

  • Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]

  • Highly Diastereoselective Synthesis of N-tert-Butylsulfinylpropargylamines Through Direct Addition of Alkynes to N-tert-Butanesulfinimines. Request PDF - ResearchGate. [Link]

  • Asymmetric Transfer Hydrogenation of Trifluoromethylated Imines to Chiral α‐Trifluoromethylated Amines With Alcohol as The Hydrogen Source. Request PDF - ResearchGate. [Link]

  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers - RSC Publishing. [Link]

  • 1,2-Fluoroamine synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. Chemical Science - RSC Publishing. [Link]

  • Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3‑Substituted Tetrahydro-β-Carbolines. PMC. [Link]

  • Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Request PDF - ResearchGate. [Link]

  • Insights into the Mechanism and Stereoselectivity of Chiral Phosphoric Acid‑Catalyzed Asymmetric Pictet–Spengler Cyclization. SSRN. [Link]

  • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. [Link]

  • Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. pubs.acs.org. [Link]

  • Diastereoselective Addition of Prochiral Nucleophilic Alkenes to a-Chiral N-Sulfonyl Imines. NSF Public Access Repository. [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. PMC. [Link]

  • Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society. [Link]

  • Chiral Phosphoric Acid-Catalyzed Pictet–Spengler Reactions for Synthesis of 5′,11′-Dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones. pubs.acs.org. [Link]

  • Fluorinated chiral auxiliaries. BioCIS - CY Cergy Paris Université. [Link]

  • The asymmetric reduction of imidazolinones with trichlorosilane. Request PDF. [Link]

  • Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry - ACS Publications. [Link]

  • An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. RSC Publishing. [Link]

  • Stereoselective Reduction of Imines with Trichlorosilane Using Solid-Supported Chiral Picolinamides. Semantic Scholar. [Link]

  • Collection - Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development - ACS Figshare. [Link]

  • Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed. [Link]

  • Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3-Substituted Tetrahydro-β-Carbolines. Organic Letters - ACS Publications. [Link]

  • Carbohydrate-Derived Organocatalysts for the Reduction of Imines with Trichlorosilane. scirp.org. [Link]

  • Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons. MDPI. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. SciSpace. [Link]

  • Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. organic-chemistry.org. [Link]

  • Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. DOI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine

This guide provides a detailed, authoritative framework for the safe and compliant disposal of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine. As a fluorinated aromatic amine, this compound requires specific handling and dispo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, authoritative framework for the safe and compliant disposal of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine. As a fluorinated aromatic amine, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Profile & Regulatory Imperative

Understanding the specific hazards of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine is fundamental to appreciating the necessity of the disposal protocols outlined. Its chemical structure dictates its classification and, consequently, its journey through the hazardous waste management stream.

Chemical & Hazard Identification:

PropertyValueSource
Chemical Name 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine-
Synonym(s) (1R)-1-(2-fluoro-4-methoxyphenyl)ethanamine hydrochloride
CAS Number 1309598-55-7 (for hydrochloride salt)
Molecular Formula C₉H₁₂FNO
Classification Halogenated Organic Compound [1][2]

GHS Hazard Classification Summary:

Hazard CodeDescriptionPictogramSource
H302 Harmful if swallowedGHS07 (Exclamation Mark)[3]
H315 Causes skin irritationGHS07 (Exclamation Mark)[3]
H319 Causes serious eye irritationGHS07 (Exclamation Mark)[3]
H335 May cause respiratory irritationGHS07 (Exclamation Mark)[3]

Regulatory Framework: The disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, making it illegal to dispose of this substance in the regular trash or down the sanitary sewer.[4][5]

The key takeaway from its chemical identity is its classification as a halogenated organic compound due to the presence of a carbon-fluorine bond.[2][6] This is the single most critical factor for proper waste segregation, as halogenated wastes require specific, high-temperature incineration with scrubber systems to neutralize the resulting acidic gases (like hydrogen fluoride).[1] Mixing this with non-halogenated waste contaminates the entire stream, leading to significantly higher disposal costs and potential regulatory non-compliance.[1]

Pre-Disposal Safety Protocol: Engineering and Personal Controls

Before generating the first drop of waste, appropriate safety measures must be in place. This protocol is designed to protect researchers from the health hazards identified in Section 1.

A. Engineering Controls: All handling and preparation for the disposal of 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine, including transferring the substance to a waste container, must be conducted within a certified chemical fume hood.[3] This is crucial to mitigate the risk of inhaling vapors, which may cause respiratory irritation.[3][7]

B. Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide and ensure the use of appropriate PPE for each identified hazard.[4][8]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or perforation before use.[3]

  • Eye and Face Protection: Use tightly fitting safety goggles.[3] Given the risk of serious eye irritation, a face shield worn over goggles is strongly recommended, especially when handling larger quantities.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[3]

  • Respiratory Protection: While a fume hood is the primary control, if there is any risk of exposure outside of it, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

This procedure ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Characterization and Segregation

  • Action: Classify 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine waste as "Halogenated Organic Waste." [2]

  • Causality: This is the most critical step. As a fluorinated compound, it must be kept separate from all other waste streams, especially non-halogenated organic solvents.[1][9] Do not mix with incompatible materials such as acids, bases, or strong oxidizing agents to prevent dangerous reactions.[9][10]

Step 2: Select the Appropriate Waste Container

  • Action: Use a designated, leak-proof container with a secure, threaded screw-top cap.[4][9][10] The container material must be chemically compatible with the amine and any solvents it may be mixed with.

  • Causality: OSHA and EPA regulations mandate that waste containers be in good condition and compatible with their contents to prevent leaks and spills.[4][10] A secure cap is essential to prevent the release of vapors.[9]

Step 3: Proper Labeling

  • Action: Before adding any waste, affix a completed hazardous waste label to the container.[9] The label must include:

    • The words "HAZARDOUS WASTE" .[10]

    • The full, unabbreviated chemical name: "Waste 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine" .[9][10]

    • A list of all other components and their approximate percentages.[2][10]

  • Causality: Accurate labeling is a core requirement of RCRA. It ensures that EH&S personnel and disposal vendors know the exact contents, allowing them to handle the waste safely and select the correct disposal method.

Step 4: Waste Accumulation and Storage

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[10][11] The container should be placed in a secondary containment bin to mitigate potential spills.[11]

  • Causality: EPA regulations for academic laboratories (Subpart K) and general industry have strict requirements for waste storage to minimize risks.[4] Keeping the container closed unless actively adding waste is a key rule to prevent evaporation and exposure.[9][10]

Step 5: Final Disposal Request

  • Action: Once the waste container is 90% full, or before the institutional time limit for accumulation is reached, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[10][11]

  • Causality: Laboratories are not permitted to transport or dispose of hazardous waste themselves. A licensed professional waste disposal service must be used.[7] Your EH&S department manages this process to ensure full compliance.

Emergency Procedures: Spill & Exposure Management

Accidents can happen, and a prepared response is critical to mitigating harm.

A. Spill Response:

  • Small Spill (Contained within the fume hood):

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad.[3][12]

    • Carefully sweep or scoop the absorbed material into your designated halogenated waste container.[13]

    • Decontaminate the spill area with an appropriate solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.

  • Large Spill (Outside of a fume hood):

    • Evacuate the immediate area immediately.[9]

    • Alert colleagues and your supervisor.

    • Contact your institution's EH&S or emergency response team for professional cleanup.

    • Do not attempt to clean up a large spill yourself.

B. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14][15] Rinse the mouth with water and seek immediate medical attention.[12]

Visualized Workflows

To further clarify these critical procedures, the following diagrams illustrate the decision-making and response pathways.

G Diagram 1: Waste Disposal Decision Pathway cluster_0 Diagram 1: Waste Disposal Decision Pathway start Waste Generated identify Identify Chemical Properties (1-(2'-Fluoro-4'-methoxyphenyl)ethanamine) start->identify is_halogen Is it a Halogenated Organic? identify->is_halogen collect_halo Collect in Designated 'HALOGENATED ORGANIC WASTE' Container is_halogen->collect_halo Yes collect_nonhalo Collect in 'Non-Halogenated Waste' (Not for this chemical) is_halogen->collect_nonhalo No label_container Label Container with 'HAZARDOUS WASTE' and Full Chemical Name/Concentration collect_halo->label_container store_saa Store Sealed Container in SAA with Secondary Containment label_container->store_saa pickup Contact EH&S for Pickup when container is 90% full store_saa->pickup end Compliant Disposal pickup->end

Caption: Waste characterization and segregation workflow.

G Diagram 2: Spill Response Protocol cluster_1 Diagram 2: Spill Response Protocol spill Spill Occurs assess Assess Spill Size & Location spill->assess large_spill Evacuate Area Alert Others Contact EH&S / Emergency Response assess->large_spill Large / Outside Hood small_spill Don Appropriate PPE assess->small_spill Small / In Hood contain Contain Spill with Inert Absorbent Material small_spill->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose_materials Dispose of all cleaning materials as Hazardous Waste decon->dispose_materials end Area is Safe dispose_materials->end

Caption: Step-by-step small spill response workflow.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia | Safety & Risk Services. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... Westlaw | California Code of Regulations. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Safety data sheet. BASF. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • HAZARD SUMMARY for Fluorine. NJ.gov. [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • Standard Operating Procedure for Fluorine. University of California, Santa Barbara. [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration (OSHA). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2'-Fluoro-4'-methoxyphenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(2'-Fluoro-4'-methoxyphenyl)ethanamine
© Copyright 2026 BenchChem. All Rights Reserved.